molecular formula C25H24O12 B1215456 1,3-Dicaffeoylquinic acid

1,3-Dicaffeoylquinic acid

Katalognummer: B1215456
Molekulargewicht: 516.4 g/mol
InChI-Schlüssel: YDDUMTOHNYZQPO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3-Dicaffeoylquinic acid (CAS 19870-46-3), a caffeoylquinic acid derivative, is a high-purity bioactive compound of significant interest in pharmacological and neurobiological research. It exhibits potent antioxidant and radical scavenging activities . Research indicates it demonstrates anti-apoptotic and neuroprotective effects; it concentration-dependently increases neuronal cell viability against Aβ(42) toxicity by activating the PI3K/Akt and ERK1/2 pathways via upstream TrkA stimulation, leading to the inactivating phosphorylation of GSK3β and modulation of Bcl-2/Bax expression. In an in vivo model of menopausal depression, this compound ameliorated depressive-like behavior by regulating hippocampal nitric oxide synthesis and activating the ERK-CREB-BDNF pathway in an estrogen receptor-independent manner. Further studies show it activates the Nrf2 pathway in astrocytes, offering protection against oxidative stress, and exhibits anti-neuroinflammatory activity by inhibiting LPS-induced nitric oxide production. It also demonstrates anticancer activity against human MDA-MB-231 cells. This product, with a molecular formula of C25H24O12 and a molecular weight of 516.45 g/mol, is offered with ≥95% purity. It is strictly for research use only and is not intended for diagnostic or therapeutic applications in humans.

Eigenschaften

IUPAC Name

1,3-bis[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-4,5-dihydroxycyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24O12/c26-15-5-1-13(9-17(15)28)3-7-21(31)36-20-12-25(24(34)35,11-19(30)23(20)33)37-22(32)8-4-14-2-6-16(27)18(29)10-14/h1-10,19-20,23,26-30,33H,11-12H2,(H,34,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDDUMTOHNYZQPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(CC1(C(=O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24O12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10860455
Record name 1,3-Bis{[3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy}-4,5-dihydroxycyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10860455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

516.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19870-46-3
Record name 1,3-Dicaffeoylquinic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

1,3-Dicaffeoylquinic Acid: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dicaffeoylquinic acid (1,3-diCQA), also known by the historical name cynarin, is a prominent member of the dicaffeoylquinic acid class of phenolic compounds. It is an ester formed from caffeic acid and quinic acid. This compound has garnered significant scientific interest due to its wide range of biological activities, including antioxidant, anti-inflammatory, hepatoprotective, and neuroprotective effects. Recent studies have also elucidated its potential in oncology, specifically its role in modulating key signaling pathways involved in cancer cell proliferation and metastasis. This technical guide provides an in-depth overview of the natural sources, distribution, and quantitative analysis of this compound, tailored for professionals in research and drug development.

Natural Sources and Distribution

This compound is predominantly found in plants belonging to the Asteraceae (sunflower) family, with particularly high concentrations in Globe Artichoke (Cynara cardunculus L. var. scolymus). It is also a significant component of sweet potato (Ipomoea batatas L.) leaves and has been identified in various other medicinal and dietary plants.

Major Natural Sources:
  • Globe Artichoke (Cynara cardunculus L. var. scolymus): The leaves and heads of the globe artichoke are the most well-documented and richest sources of this compound.[1][2][3] It is considered one of the major bioactive compounds responsible for the medicinal properties of artichoke extracts.[4][5] The concentration of 1,3-diCQA can be influenced by factors such as the plant part, cultivar, and processing methods. For instance, while 1,5-di-O-caffeoylquinic acid is the major isomer in fresh artichoke heads, 1,3-di-O-caffeoylquinic acid becomes predominant in artichoke juice due to isomerization during processing.[6][7]

  • Sweet Potato (Ipomoea batatas L.): The leaves of the sweet potato are a rich and valuable source of various polyphenols, including this compound.[8][9][10][11] The concentration of this compound can vary significantly among different sweet potato cultivars.[2][8][9][10]

  • Asteraceae Family: Beyond artichoke, other plants within the Asteraceae family have been found to contain this compound and its isomers. These include medicinal plants such as Inula viscosa and various species used in traditional medicine.[12][13][14][15][16]

  • Other Sources: this compound has also been reported in other plants, including Phyllodium pulchellum and has been identified in coffee, although typically in lower concentrations compared to mono-caffeoylquinic acids.[17]

Quantitative Data on this compound Content

The following tables summarize the quantitative data on the concentration of this compound in various natural sources, compiled from multiple studies. This allows for a comparative analysis of its distribution.

Table 1: Concentration of this compound in Globe Artichoke (Cynara cardunculus L. var. scolymus)

Plant PartCultivar/VarietyConcentrationReference
JuiceNot SpecifiedPredominant dicaffeoylquinic acid[6][7]
HeadsNot SpecifiedLower than 1,5-diCQA[6][7]
LeavesNot SpecifiedMajor phenolic compound[1][2][3]
Tertiary Flower Heads'Calicó' and 'Sambo' (GA3-treated)Significantly higher than main heads[18]
Tertiary Flower Heads'Tupac' (untreated)Significantly higher than main heads[18]

Table 2: Concentration of this compound in Sweet Potato (Ipomoea batatas L.) Leaves

Cultivar/VarietyConcentration (mg/kg dry weight)Reference
'Bophelo'Highest among 6 South African cultivars[8]
'199062.1' (Peruvian)31.97 ± 0.26[9]

Experimental Protocols

The accurate identification and quantification of this compound in plant matrices are crucial for research and quality control. High-Performance Liquid Chromatography (HPLC) coupled with various detectors is the most common analytical technique.

Extraction of this compound from Plant Material

Objective: To efficiently extract this compound from plant tissues for subsequent analysis.

Methodology:

  • Sample Preparation: Fresh plant material (e.g., artichoke leaves, sweet potato leaves) is typically freeze-dried and ground into a fine powder to increase the surface area for extraction.

  • Solvent Selection: A mixture of methanol or ethanol and water is commonly used as the extraction solvent. Acidification of the solvent (e.g., with 0.5% acetic acid) can improve the stability and extraction efficiency of phenolic compounds.

  • Extraction Techniques:

    • Maceration: Soaking the plant powder in the solvent for an extended period (e.g., 24 hours) with occasional agitation.

    • Ultrasound-Assisted Extraction (UAE): Using ultrasonic waves to disrupt cell walls and enhance solvent penetration. This method is often faster and more efficient than maceration.[19]

    • Soxhlet Extraction: A continuous extraction method using a specialized apparatus, though the heat involved may potentially degrade thermolabile compounds.

    • Decoction: Boiling the plant material in water, a traditional method that can be effective but may also lead to degradation or isomerization of some compounds.

  • Extract Filtration and Concentration: The resulting extract is filtered to remove solid plant debris. The solvent is then typically removed under reduced pressure using a rotary evaporator to obtain a concentrated crude extract.

Quantification of this compound by HPLC-DAD

Objective: To separate and quantify this compound in a plant extract.

Methodology:

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a Diode Array Detector (DAD) or a UV-Vis detector.

  • Chromatographic Column: A reversed-phase C18 column is most commonly used for the separation of caffeoylquinic acids.

  • Mobile Phase: A gradient elution is typically employed using a mixture of two solvents:

    • Solvent A: Water, often acidified with a small amount of formic acid or acetic acid (e.g., 0.1-0.5%) to improve peak shape and resolution.

    • Solvent B: Acetonitrile or methanol.

    • The gradient program involves gradually increasing the proportion of Solvent B over time to elute compounds with increasing hydrophobicity.

  • Detection: The DAD is set to monitor the absorbance at a wavelength where caffeoylquinic acids exhibit maximum absorption, typically around 325-330 nm.

  • Quantification: A calibration curve is constructed using a certified reference standard of this compound at various known concentrations. The concentration of 1,3-diCQA in the sample extract is then determined by comparing its peak area to the calibration curve.

Structural Confirmation by LC-MS/MS

Objective: To confirm the identity of this compound and differentiate it from its isomers.

Methodology:

  • Instrumentation: A Liquid Chromatography (LC) system coupled to a tandem Mass Spectrometer (MS/MS), often a triple quadrupole or a high-resolution mass spectrometer like QTOF or Orbitrap.

  • Ionization Source: Electrospray ionization (ESI) is typically used, often in the negative ion mode, which readily produces the deprotonated molecule [M-H]⁻ for caffeoylquinic acids.

  • MS/MS Analysis: In tandem mass spectrometry, the [M-H]⁻ ion of the target compound is selected in the first mass analyzer and then fragmented by collision-induced dissociation (CID). The resulting fragment ions are analyzed in the second mass analyzer. The fragmentation pattern of this compound is unique and can be used to distinguish it from its other five isomers.[20][21] Key fragment ions arise from the neutral loss of one or both caffeoyl moieties.

Signaling Pathways and Biological Activities

Recent research has begun to unravel the molecular mechanisms underlying the biological effects of this compound. A significant finding is its interaction with the 14-3-3τ protein and the subsequent modulation of cancer-related signaling pathways.

Inhibition of Breast Cancer Proliferation and Metastasis

A key study demonstrated that this compound directly binds to the 14-3-3τ protein.[1][22] This interaction inhibits the pro-tumorigenic functions of 14-3-3τ, leading to the suppression of breast cancer cell proliferation and metastasis. This inhibitory action is mediated through the downregulation of the IL6/JAK2/PI3K and Raf/ERK signaling pathways.[1][22] Furthermore, this interaction induces apoptosis through the Bad/Bax/caspase 9 signaling pathway.[1][22]

G cluster_0 This compound Action cluster_1 Downstream Signaling Pathways cluster_2 Cellular Outcomes 1,3-diCQA 1,3-diCQA 14-3-3τ 14-3-3τ 1,3-diCQA->14-3-3τ binds and inhibits Apoptosis Apoptosis 1,3-diCQA->Apoptosis induces via Bad/Bax/caspase 9 IL6 IL6 14-3-3τ->IL6 suppresses activation Raf Raf 14-3-3τ->Raf suppresses activation JAK2 JAK2 IL6->JAK2 PI3K PI3K JAK2->PI3K Akt Akt PI3K->Akt Proliferation Proliferation Akt->Proliferation promotes Metastasis Metastasis Akt->Metastasis promotes ERK ERK Raf->ERK ERK->Proliferation promotes ERK->Metastasis promotes G Plant_Material Plant Material (e.g., Artichoke Leaves) Drying Drying (Freeze-drying) Plant_Material->Drying Grinding Grinding to Powder Drying->Grinding Extraction Extraction (e.g., UAE with acidified methanol) Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Solvent Evaporation (Rotary Evaporator) Filtration->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract HPLC_Analysis HPLC-DAD Analysis Crude_Extract->HPLC_Analysis LCMS_Analysis LC-MS/MS Confirmation Crude_Extract->LCMS_Analysis Quantification Quantification HPLC_Analysis->Quantification Identification Structural Identification LCMS_Analysis->Identification

References

The Antioxidant Properties of 1,3-Dicaffeoylquinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Dicaffeoylquinic acid (1,3-DCQA), a naturally occurring phenolic compound, has garnered significant attention for its potent antioxidant properties. This technical guide provides an in-depth analysis of the antioxidant mechanisms of 1,3-DCQA, supported by quantitative data from various antioxidant assays and detailed experimental protocols. The document elucidates the compound's ability to directly scavenge free radicals and to modulate key cellular signaling pathways, primarily the Keap1-Nrf2 and PI3K/Akt pathways, leading to cytoprotective effects. All quantitative data are summarized in structured tables for comparative analysis, and the described signaling pathways and experimental workflows are visualized using Graphviz diagrams. This guide is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of this compound.

Introduction

Reactive oxygen species (ROS) are highly reactive molecules generated as byproducts of normal cellular metabolism. While essential for certain physiological processes, an imbalance leading to excessive ROS levels results in oxidative stress, a condition implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Antioxidants are crucial for mitigating oxidative stress by neutralizing ROS. This compound (1,3-DCQA) is a derivative of caffeoylquinic acid found in various plants and has demonstrated significant antioxidant and radical-scavenging activities[1][2]. This document explores the multifaceted antioxidant properties of 1,3-DCQA, detailing its mechanisms of action and providing quantitative evidence of its efficacy.

Mechanisms of Antioxidant Action

The antioxidant activity of this compound is attributed to two primary mechanisms:

  • Direct Radical Scavenging: 1,3-DCQA can directly neutralize a variety of free radicals, including hydroxyl and superoxide radicals[3][4][5][6]. This direct scavenging effect is a key contributor to its antioxidant properties.

  • Modulation of Cellular Signaling Pathways: Beyond direct scavenging, 1,3-DCQA exerts its antioxidant effects by activating endogenous defense mechanisms through the modulation of critical signaling pathways.

Keap1-Nrf2 Signaling Pathway

The Kelch-like ECH-associated protein 1 (Keap1)-nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a master regulator of the cellular antioxidant response. Under basal conditions, Keap1 sequesters Nrf2 in the cytoplasm, targeting it for ubiquitination and subsequent proteasomal degradation. In the presence of oxidative stress or inducers like 1,3-DCQA, Keap1 undergoes a conformational change, leading to the release of Nrf2. The liberated Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, upregulating their expression. Studies have shown that 1,3-DCQA can induce the nuclear translocation of Nrf2, thereby enhancing the expression of downstream antioxidant enzymes such as heme oxygenase-1 (HO-1), catalase, and glutathione peroxidase[7][8][9].

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DCQA This compound Keap1_Nrf2 Keap1-Nrf2 Complex DCQA->Keap1_Nrf2 induces dissociation Keap1 Keap1 Keap1_Nrf2->Keap1 Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Ub Ubiquitin Keap1->Ub promotes ubiquitination Proteasome Proteasome Nrf2_cyto->Proteasome Degradation Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation Ub->Nrf2_cyto ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Maf Maf Maf->ARE binds to Antioxidant_Genes Antioxidant Gene Expression (e.g., HO-1, GPx, Catalase) ARE->Antioxidant_Genes activates

Figure 1: Keap1-Nrf2 Signaling Pathway Activation by 1,3-DCQA.
PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is another crucial pathway involved in cell survival and protection against oxidative stress. Evidence suggests that 1,3-DCQA can activate this pathway. Activation of PI3K leads to the phosphorylation and activation of Akt, which in turn can phosphorylate and inactivate pro-apoptotic proteins, thereby promoting cell survival. The activation of the PI3K/Akt pathway by 1,3-DCQA contributes to its cytoprotective effects against oxidative damage[7][10][11].

PI3K_Akt_Pathway DCQA This compound Receptor Cell Surface Receptor DCQA->Receptor activates PI3K PI3K Receptor->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 pAkt p-Akt (Active) PIP3->pAkt activates Akt Akt Apoptosis Apoptosis pAkt->Apoptosis inhibits Cell_Survival Cell Survival pAkt->Cell_Survival promotes

Figure 2: PI3K/Akt Signaling Pathway Modulation by 1,3-DCQA.

Quantitative Antioxidant Activity

The antioxidant capacity of this compound has been quantified using several standard in vitro assays. The following tables summarize the available quantitative data.

Table 1: Radical Scavenging Activity of this compound

AssayIC50 / EC50 ValueReference CompoundReference
DPPH5 - 50 µM-[12]
TBHP-induced lipid peroxidation1.96 mMCaffeic acid (0.59 mM)[12]
Cytoprotection (TBHP-induced)23.6 µMCaffeic acid (45 µM)[12][13]

Table 2: Cellular Antioxidant Effects of this compound

Cell LineTreatmentConcentrationEffectReference
OGD/reperfusion treated astrocytesThis compound10 - 100 µMInduces nuclear translocation of Nrf2 and increases GCL activity[7]
Human coronary artery smooth muscle cellsCytokine mixture + 1,3-DCQA10 µMDecreases iNOS expression and protein levels[14]
B16F1 murine melanocytesThis compound25 µMDecreases tyrosinase and MITF protein levels[14]
Sodium oleate-induced hyperlipidemic HepG2 cellsThis compound20 and 40 µMReduces triglyceride levels[14]

Detailed Experimental Protocols

This section provides detailed methodologies for the key in vitro antioxidant assays used to evaluate this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

  • Reagents and Equipment:

    • DPPH (2,2-diphenyl-1-picrylhydrazyl)

    • Methanol or Ethanol (spectrophotometric grade)

    • This compound (and reference antioxidant, e.g., Ascorbic acid)

    • Spectrophotometer (capable of measuring absorbance at ~517 nm)

    • Micropipettes and tips

    • 96-well microplate or cuvettes

  • Procedure:

    • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. Keep the solution in a dark container to prevent degradation.

    • Preparation of Sample Solutions: Prepare a stock solution of 1,3-DCQA in a suitable solvent (e.g., methanol). From the stock solution, prepare a series of dilutions to obtain different concentrations for testing.

    • Assay Protocol:

      • In a 96-well plate, add a specific volume of the DPPH working solution (e.g., 180 µL) to each well.

      • Add a small volume of the sample or standard solution (e.g., 20 µL) to the wells.

      • For the blank, add the solvent used for the sample instead of the sample solution.

      • For the control, add the solvent used for the sample to the DPPH solution.

    • Incubation: Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes)[1][3].

    • Measurement: Measure the absorbance of each well at approximately 517 nm using a microplate reader[15].

    • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

      Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

    • IC50 Determination: The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the sample concentrations.

DPPH_Assay_Workflow A Prepare 0.1 mM DPPH Solution C Mix DPPH Solution with 1,3-DCQA/Standard/Blank A->C B Prepare Serial Dilutions of 1,3-DCQA B->C D Incubate in Dark (e.g., 30 min) C->D E Measure Absorbance at ~517 nm D->E F Calculate % Scavenging Activity E->F G Determine IC50 Value F->G

Figure 3: DPPH Radical Scavenging Assay Workflow.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.

  • Reagents and Equipment:

    • ABTS diammonium salt

    • Potassium persulfate

    • Ethanol or phosphate-buffered saline (PBS)

    • This compound (and reference antioxidant, e.g., Trolox)

    • Spectrophotometer (capable of measuring absorbance at ~734 nm)

    • Micropipettes and tips

    • 96-well microplate or cuvettes

  • Procedure:

    • Preparation of ABTS Radical Cation (ABTS•+) Solution:

      • Prepare a 7 mM aqueous solution of ABTS.

      • Prepare a 2.45 mM aqueous solution of potassium persulfate.

      • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical[16].

    • Preparation of Working Solution: Before use, dilute the ABTS•+ solution with ethanol or PBS to obtain an absorbance of 0.70 ± 0.02 at 734 nm[17].

    • Preparation of Sample Solutions: Prepare a stock solution of 1,3-DCQA and a series of dilutions as described for the DPPH assay.

    • Assay Protocol:

      • Add a large volume of the ABTS•+ working solution (e.g., 190 µL) to each well of a 96-well plate.

      • Add a small volume of the sample or standard solution (e.g., 10 µL) to the wells.

      • For the blank, use the solvent instead of the sample.

    • Incubation and Measurement: After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm[18].

    • Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay.

    • TEAC Determination: The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox having the equivalent antioxidant activity as a 1 mM concentration of the substance under investigation.

ABTS_Assay_Workflow A Prepare ABTS Radical (ABTS + Potassium Persulfate) B Dilute to Working Solution (Absorbance ~0.7 at 734 nm) A->B D Mix ABTS•+ Solution with 1,3-DCQA/Standard/Blank B->D C Prepare Serial Dilutions of 1,3-DCQA C->D E Incubate and Measure Absorbance at ~734 nm D->E F Calculate % Scavenging Activity E->F G Determine TEAC Value F->G

Figure 4: ABTS Radical Cation Decolorization Assay Workflow.
FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance at 593 nm.

  • Reagents and Equipment:

    • Acetate buffer (300 mM, pH 3.6)

    • 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)

    • Ferric chloride (FeCl₃) solution (20 mM)

    • This compound (and reference antioxidant, e.g., FeSO₄)

    • Spectrophotometer (capable of measuring absorbance at ~593 nm)

    • Water bath (37°C)

    • Micropipettes and tips

    • 96-well microplate or cuvettes

  • Procedure:

    • Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use[19].

    • Preparation of Sample and Standard Solutions: Prepare a stock solution of 1,3-DCQA and a series of dilutions. Prepare a standard curve using a known concentration of FeSO₄.

    • Assay Protocol:

      • Add a small volume of the sample, standard, or blank (solvent) to the wells of a 96-well plate (e.g., 10 µL).

      • Add a large volume of the pre-warmed FRAP reagent to each well (e.g., 190 µL) and mix thoroughly.

    • Incubation and Measurement: Incubate the plate at 37°C for a specified time (e.g., 4-6 minutes) and then measure the absorbance at 593 nm[19][20].

    • Calculation: The antioxidant capacity is determined from a standard curve of FeSO₄ and expressed as ferric reducing ability in µM Fe(II) equivalents.

FRAP_Assay_Workflow A Prepare FRAP Reagent (Acetate buffer, TPTZ, FeCl3) C Mix FRAP Reagent with 1,3-DCQA/Standard/Blank A->C B Prepare Serial Dilutions of 1,3-DCQA and FeSO4 Standard B->C D Incubate at 37°C C->D E Measure Absorbance at ~593 nm D->E F Calculate Ferric Reducing Power (µM Fe(II) Equivalents) E->F

Figure 5: FRAP Assay Workflow.
ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative degradation by a peroxyl radical generator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.

  • Reagents and Equipment:

    • Fluorescein sodium salt

    • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)

    • Phosphate buffer (75 mM, pH 7.4)

    • This compound (and reference antioxidant, e.g., Trolox)

    • Fluorescence microplate reader with temperature control (37°C) and excitation/emission wavelengths of ~485 nm and ~520 nm, respectively.

    • Black 96-well microplates

    • Micropipettes and tips

  • Procedure:

    • Preparation of Reagents:

      • Prepare a working solution of fluorescein in phosphate buffer.

      • Prepare a fresh solution of AAPH in phosphate buffer just before use.

      • Prepare a stock solution of 1,3-DCQA and a series of dilutions. Prepare a standard curve using Trolox.

    • Assay Protocol:

      • To the wells of a black 96-well plate, add the sample, standard, or blank (phosphate buffer) (e.g., 25 µL).

      • Add the fluorescein working solution to all wells (e.g., 150 µL) and mix.

      • Incubate the plate at 37°C for a pre-incubation period (e.g., 30 minutes)[21].

    • Initiation and Measurement:

      • Initiate the reaction by adding the AAPH solution to all wells (e.g., 25 µL).

      • Immediately place the plate in the fluorescence reader and start recording the fluorescence intensity every 1-2 minutes for at least 60-90 minutes at 37°C[4].

    • Calculation:

      • Calculate the Area Under the Curve (AUC) for each sample, standard, and blank.

      • The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample or standard.

      • The antioxidant capacity is determined from the Trolox standard curve and is typically expressed as µmol of Trolox Equivalents (TE) per gram or milliliter of the sample.

ORAC_Assay_Workflow A Prepare Fluorescein and AAPH Solutions E Initiate Reaction with AAPH and Start Fluorescence Reading A->E B Prepare Serial Dilutions of 1,3-DCQA and Trolox Standard C Add Sample/Standard/Blank and Fluorescein to Plate B->C D Pre-incubate at 37°C C->D D->E F Calculate Area Under the Curve (AUC) E->F G Determine ORAC Value (µmol TE) F->G

Figure 6: ORAC Assay Workflow.

Conclusion

This compound exhibits robust antioxidant properties through a dual mechanism of direct radical scavenging and modulation of key cellular antioxidant pathways, including the Keap1-Nrf2 and PI3K/Akt signaling pathways. The quantitative data presented in this guide underscore its potential as a potent antioxidant agent. The detailed experimental protocols provided herein offer a standardized approach for the evaluation of its antioxidant capacity. Further research, particularly in vivo studies and clinical trials, is warranted to fully elucidate the therapeutic potential of this compound in the prevention and treatment of oxidative stress-related diseases. This technical guide serves as a foundational resource for scientists and researchers dedicated to advancing the understanding and application of this promising natural compound.

References

The Anti-inflammatory Effects of 1,3-Dicaffeoylquinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

1,3-Dicaffeoylquinic acid (1,3-DCQA), a naturally occurring polyphenolic compound, has demonstrated significant anti-inflammatory properties across a range of preclinical studies.[1][2] This technical guide provides an in-depth analysis of the molecular mechanisms, quantitative effects, and experimental methodologies related to the anti-inflammatory actions of 1,3-DCQA. The primary mechanisms of action involve the modulation of key signaling pathways, including the inhibition of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, and the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[1][3][4] These actions collectively lead to a reduction in the expression and production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and various cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[3][5] This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of 1,3-DCQA as an anti-inflammatory agent.

Introduction

Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation is a key component of many chronic diseases.[5][6] Dicaffeoylquinic acids (DCQAs) are a class of phenolic compounds found in various plants and are known for their diverse pharmacological activities, including antioxidant and anti-inflammatory effects.[1][7] Among the different isomers, this compound has garnered attention for its potent biological activities.[8][9][10] This guide focuses specifically on the anti-inflammatory profile of 1,3-DCQA, detailing the underlying molecular pathways and summarizing the quantitative evidence from key in vitro and in vivo studies.

Molecular Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of 1,3-DCQA are multifaceted, primarily involving the modulation of critical intracellular signaling cascades that regulate the inflammatory response.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation.[11] In inflammatory conditions, such as those induced by lipopolysaccharide (LPS), the inhibitor of NF-κB, IκBα, is phosphorylated and degraded. This allows the NF-κB p50/p65 dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including those for iNOS, COX-2, and various cytokines.[12] Dicaffeoylquinic acids have been shown to inhibit this pathway by preventing the phosphorylation of IκBα and the subsequent nuclear translocation of the p65 subunit.[3][12] This blockade effectively suppresses the expression of NF-κB target genes.[3]

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NFkB_complex p50/p65/IκBα (Inactive) pIκBα p-IκBα IκBα->pIκBα p65 p65 p50 p50 p65_p50_active p50/p65 (Active) pIκBα->p65_p50_active Degrades & Releases p65_p50_nucleus p50/p65 p65_p50_active->p65_p50_nucleus Translocates DCQA 1,3-DCQA DCQA->IKK Inhibits DNA DNA p65_p50_nucleus->DNA Binds Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->Genes Transcription MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS Receptor Receptor LPS->Receptor MAP3K MAP3K Receptor->MAP3K Activates MAP2K MAP2K MAP3K->MAP2K Phosphorylates ERK ERK MAP2K->ERK JNK JNK MAP2K->JNK p38 p38 MAP2K->p38 pERK p-ERK ERK->pERK pJNK p-JNK JNK->pJNK pp38 p-p38 p38->pp38 AP1 AP-1 pERK->AP1 Activates pJNK->AP1 Activates pp38->AP1 Activates DCQA 1,3-DCQA DCQA->MAP2K Inhibits Phosphorylation Genes Pro-inflammatory Genes AP1->Genes Transcription Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2_Keap1 Nrf2-Keap1 (Inactive) Nrf2 Nrf2 Nrf2_active Nrf2 (Active) Nrf2_Keap1->Nrf2_active Releases Nrf2_nucleus Nrf2 Nrf2_active->Nrf2_nucleus Translocates DCQA 1,3-DCQA DCQA->Nrf2_Keap1 Induces Dissociation ARE ARE Nrf2_nucleus->ARE Binds Genes Antioxidant Genes (e.g., HO-1) ARE->Genes Transcription In_Vitro_Workflow cluster_prep Preparation cluster_assays Assays CellCulture 1. Cell Culture (e.g., RAW246.7 macrophages) Pretreatment 2. Pre-treatment with 1,3-DCQA CellCulture->Pretreatment Stimulation 3. Stimulation with LPS Pretreatment->Stimulation Supernatant 4a. Collect Supernatant Stimulation->Supernatant CellLysate 4b. Prepare Cell Lysate Stimulation->CellLysate Griess Griess Assay (NO) Supernatant->Griess ELISA ELISA (PGE2, Cytokines) Supernatant->ELISA WesternBlot Western Blot (iNOS, COX-2, p-IκBα, p-MAPKs) CellLysate->WesternBlot RT_PCR RT-PCR (Gene Expression) CellLysate->RT_PCR In_Vivo_Workflow cluster_procedure Procedure Acclimatization 1. Animal Acclimatization (e.g., Sprague-Dawley rats) Grouping 2. Grouping & Oral Dosing (Vehicle, 1,3-DCQA, Positive Control) Acclimatization->Grouping Induction 3. Carrageenan Injection (Subplantar) Grouping->Induction Measurement 4. Measure Paw Volume (Plebthysmometer at intervals) Induction->Measurement Analysis 5. Tissue Analysis (Paw tissue for histology, ELISA, Western Blot) Measurement->Analysis

References

The Neuroprotective Potential of 1,3-Dicaffeoylquinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Dicaffeoylquinic acid (1,3-DCQA), a naturally occurring phenolic compound, has emerged as a promising candidate for neuroprotective therapies. This technical guide synthesizes the current scientific evidence for its multifaceted neuroprotective effects, including its potent antioxidant, anti-inflammatory, and anti-apoptotic properties. We delve into the molecular mechanisms of action, focusing on key signaling pathways such as Nrf2/Keap1, PI3K/Akt, and ERK/CREB-BDNF. This document provides a compilation of quantitative data from pertinent studies, detailed experimental protocols for assessing its neuroprotective efficacy, and visual representations of its signaling pathways and experimental workflows to facilitate further research and drug development in the field of neurodegenerative diseases.

Introduction

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of neuronal structure and function. A growing body of research highlights the therapeutic potential of natural compounds in mitigating the pathological processes underlying these conditions. This compound (1,3-DCQA) has garnered significant attention for its neuroprotective capabilities.[1][2] This guide provides an in-depth overview of the scientific evidence supporting the role of 1,3-DCQA as a neuroprotective agent.

Mechanisms of Neuroprotection

1,3-DCQA exerts its neuroprotective effects through a variety of mechanisms, primarily centered around its antioxidant and anti-inflammatory properties, as well as its ability to modulate key intracellular signaling pathways that govern cell survival and death.

Antioxidant Activity and Radical Scavenging

Oxidative stress is a major contributor to neuronal damage in neurodegenerative diseases. 1,3-DCQA is a potent antioxidant and free radical scavenger.[3][4] It has been shown to effectively scavenge hydroxyl and superoxide radicals.[3][5] This direct antioxidant activity helps to mitigate oxidative damage to neurons.

Anti-inflammatory Effects

Neuroinflammation, often mediated by activated microglia, plays a crucial role in the progression of neurodegenerative disorders. While the direct anti-inflammatory effects of 1,3-DCQA in the brain are an active area of research, dicaffeoylquinic acids, in general, have been shown to decrease NF-κB activation, a key regulator of inflammation.[1]

Modulation of Signaling Pathways

1,3-DCQA has been demonstrated to modulate several critical signaling pathways involved in neuronal survival and apoptosis:

  • Nrf2/Keap1 Pathway: 1,3-DCQA can induce the nuclear translocation of Nrf2, a transcription factor that upregulates the expression of antioxidant enzymes.[6][7] This enhances the endogenous antioxidant defense system of neurons.

  • PI3K/Akt Pathway: This pathway is crucial for promoting cell survival. 1,3-DCQA has been shown to activate the PI3K/Akt pathway, leading to the inhibition of pro-apoptotic proteins like GSK3β and the modulation of the Bcl-2/Bax ratio.[4][6][8]

  • ERK/CREB-BDNF Pathway: The ERK/CREB-BDNF signaling cascade is vital for neuronal plasticity, learning, and memory. 1,3-DCQA has been found to activate this pathway, which may contribute to its cognitive-enhancing effects.[9][10]

Anti-Amyloid Aggregation

In the context of Alzheimer's disease, 1,3-DCQA has shown potential in disrupting the self-aggregation of amyloid-beta (Aβ) peptides, a key pathological hallmark of the disease.[11] It exhibits a strong binding affinity for Aβ, thereby mitigating Aβ-induced cellular damage.[11]

Quantitative Data on Neuroprotective Effects

The following tables summarize the quantitative data from various studies investigating the neuroprotective effects of 1,3-DCQA.

Table 1: In Vitro Antioxidant and Radical Scavenging Activity

AssayCompoundIC50 ValueSource
DPPH Radical Scavenging1,3-dicaffeoyl-epi-quinic acid5.8 ± 0.2 µg/mL[12][13][14]
Superoxide Anion Radical Scavenging (Xanthine/Xanthine Oxidase System)1,3-dicaffeoyl-epi-quinic acid2.6 ± 0.4 µg/mL[12][13][14]

Table 2: In Vitro Neuroprotection and Signaling Pathway Modulation

Cell LineInsult1,3-DCQA ConcentrationEffectSource
Rat Primary Cortical NeuronsAmyloid β1-42 (Aβ42)0, 5, 10, 50, 100, 500 µMIncreased cell viability in a concentration-dependent manner[4]
AstrocytesOxygen-Glucose Deprivation/Reperfusion (OGD/R)10, 20, 50, 100 µMSignificantly increased cell viability and prevented GSH depletion[6][8]
Human Polymorphonuclear Cells (PMNs)N-formyl-Met-Leu-Phe0.25-1 µMDose-dependent reduction of free radical levels[4]

Table 3: Inhibition of Amyloid-Beta Aggregation

ParameterValueSource
Binding Affinity (KD) with Aβ (1-40)26.7 nM[11]

Detailed Experimental Protocols

This section provides an overview of the methodologies used in key experiments to evaluate the neuroprotective potential of 1,3-DCQA.

In Vitro Neuroprotection Assay against Aβ-induced Toxicity
  • Cell Culture: Primary cortical neurons are isolated from neonatal rats and cultured in a suitable medium.

  • Treatment: Neurons are pre-treated with varying concentrations of 1,3-DCQA (e.g., 0, 5, 10, 50, 100, and 500 µM) for 2 hours.[4] Subsequently, amyloid β1-42 (Aβ42) is added to the culture medium to induce neurotoxicity.

  • Cell Viability Assessment: Cell viability is determined using assays such as the CCK-8 or MTT assay.[4]

  • Apoptosis Analysis: Apoptosis can be assessed by methods like Hoechst staining to observe nuclear morphology or Annexin V-PI double staining followed by flow cytometry.

  • Western Blotting: Protein expression levels of key signaling molecules (e.g., phosphorylated Akt, GSK3β, Bcl-2, Bax) are analyzed by Western blotting to elucidate the underlying mechanisms.

Oxygen-Glucose Deprivation/Reperfusion (OGD/R) Model
  • Cell Culture: Astrocytes or neuronal cell lines are cultured under standard conditions.

  • OGD Induction: The culture medium is replaced with a glucose-free medium, and the cells are placed in a hypoxic chamber (e.g., with 95% N2 and 5% CO2) for a specific duration to simulate ischemic conditions.

  • Reperfusion: After the OGD period, the medium is replaced with a normal glucose-containing medium, and the cells are returned to normoxic conditions.

  • Treatment: 1,3-DCQA is applied at different concentrations (e.g., 10, 20, 50, and 100 µM) before or during the OGD/R insult.[6][8]

  • Outcome Measures: Cell viability, intracellular glutathione (GSH) levels, and the nuclear translocation of Nrf2 are measured to assess the protective effects.[6][8]

Antioxidant Activity Assays
  • DPPH Radical Scavenging Assay: The ability of 1,3-DCQA to scavenge the stable 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical is measured spectrophotometrically. A decrease in absorbance indicates radical scavenging activity.[12]

  • Superoxide Anion Radical Scavenging Assay: This assay is often performed using the xanthine/xanthine oxidase system to generate superoxide radicals. The inhibition of the reduction of a detector molecule (e.g., nitroblue tetrazolium) by 1,3-DCQA indicates its superoxide scavenging capacity.[12]

  • Electron Spin Resonance (ESR) Spectroscopy: ESR can be used to directly detect and quantify the scavenging of specific free radicals, such as hydroxyl and superoxide radicals, by 1,3-DCQA.[3][5]

Visualization of Signaling Pathways and Workflows

Signaling Pathways

Caption: Signaling pathways modulated by this compound for neuroprotection.

Experimental Workflow

Experimental_Workflow_for_Neuroprotection_Assay cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis cluster_results Results start Start: Isolate and Culture Primary Neurons/Cell Line prep_dcqa Prepare 1,3-DCQA Solutions (Varying Concentrations) start->prep_dcqa pretreatment Pre-treat Cells with 1,3-DCQA prep_dcqa->pretreatment induce_insult Induce Neuronal Insult (e.g., Aβ42, OGD/R) pretreatment->induce_insult incubation Incubate for a Defined Period induce_insult->incubation viability Assess Cell Viability (MTT/CCK-8 Assay) incubation->viability apoptosis Analyze Apoptosis (Hoechst/Annexin V) incubation->apoptosis western_blot Western Blot for Signaling Proteins incubation->western_blot ros Measure ROS Levels incubation->ros data_analysis Data Analysis and Statistical Comparison viability->data_analysis apoptosis->data_analysis western_blot->data_analysis ros->data_analysis conclusion Conclusion on Neuroprotective Efficacy and Mechanism data_analysis->conclusion

Caption: A generalized experimental workflow for assessing the neuroprotective effects of 1,3-DCQA.

Conclusion and Future Directions

The evidence strongly supports the neuroprotective potential of this compound. Its multifaceted mechanism of action, encompassing antioxidant, anti-inflammatory, and anti-apoptotic effects through the modulation of key signaling pathways, makes it a compelling candidate for further investigation in the context of neurodegenerative diseases. Future research should focus on in vivo studies to confirm its efficacy and safety in animal models of neurodegeneration. Furthermore, pharmacokinetic and bioavailability studies are essential to determine its potential for clinical translation. The detailed information provided in this guide aims to serve as a valuable resource for researchers dedicated to advancing the development of novel neuroprotective therapies.

References

1,3-Dicaffeoylquinic Acid in Traditional Medicine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Biological Activities and Mechanisms of 1,3-Dicaffeoylquinic Acid for Researchers, Scientists, and Drug Development Professionals.

Introduction

This compound (1,3-DCQA), a prominent member of the caffeoylquinic acid family, is a naturally occurring phenolic compound found in a variety of medicinal plants. Traditionally, plants rich in 1,3-DCQA, such as Inula viscosa (sticky fleabane) and Arctium lappa (burdock), have been utilized in folk medicine for their anti-inflammatory, wound-healing, and detoxifying properties.[1][2] Modern scientific investigation has begun to unravel the molecular mechanisms underlying these traditional uses, revealing a spectrum of potent biological activities. This technical guide provides a comprehensive overview of the current scientific understanding of 1,3-DCQA, focusing on its core pharmacological effects, underlying signaling pathways, and the experimental methodologies used to elucidate them. The information is presented to support further research and drug development initiatives.

Quantitative Bioactivity Data

The biological efficacy of this compound has been quantified across a range of in vitro assays. The following tables summarize key quantitative data, providing a comparative reference for its antioxidant, anti-inflammatory, and enzyme inhibitory activities.

Table 1: Antioxidant Activity of this compound
Assay TypeMatrixIC50 / Activity ValueReference CompoundReference
DPPH Radical ScavengingIn vitroLower than known antioxidantsTrolox[1]
ABTS Radical ScavengingIn vitroHigher than TroloxTrolox[3]
Hydroxyl Radical ScavengingIn vitro (ESR)Effective scavenger-[1]
Superoxide Radical ScavengingIn vitro (ESR)Effective scavenger-[1]
Table 2: Anti-inflammatory Activity of Dicaffeoylquinic Acids (DiCQAs)*
Parameter MeasuredCell LineTreatmentConcentration% Inhibition / EffectReference
Nitric Oxide (NO) ProductionRAW 264.7LPSConcentration-dependentSignificant suppression[4]
Prostaglandin E2 (PGE2)RAW 264.7LPSConcentration-dependentSignificant suppression[4]
TNF-α ProductionRAW 264.7LPSConcentration-dependentSignificant suppression[4]
IL-6 ProductionRAW 264.7LPSConcentration-dependentSignificant suppression[4]
IL-1β ProductionRAW 264.7LPSConcentration-dependentSignificant suppression[4]

*Data from a study on a mixture of dicaffeoylquinic acids from Ilex kudingcha.

Table 3: Neuroprotective Effects of Dicaffeoylquinic Acids
Parameter MeasuredCell LineStressorConcentration of 3,5-diCQAEffectReference
Cell ViabilitySH-SY5YHydrogen PeroxidePretreatmentAttenuated neuronal death[5]
Caspase-3 ActivitySH-SY5YHydrogen PeroxidePretreatmentAttenuated activation[5]
Intracellular GlutathioneSH-SY5YHydrogen PeroxidePretreatmentRestored depleted levels[5]
Table 4: Enzyme Inhibitory Activity of this compound
EnzymeIC50 ValueReference
HIV-1 Integrase (3' end processing)0.35 µg/mL[6]
HIV-1 Integrase (terminal connection)0.56 µg/mL[6]
HIV-1 Integrase (disintegration)0.84 µg/mL[6]

Key Signaling Pathways Modulated by this compound

This compound exerts its pleiotropic effects by modulating several key intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the mechanisms of action of 1,3-DCQA in the context of inflammation, oxidative stress, and cell survival.

Anti-inflammatory Signaling: Inhibition of NF-κB and MAPK Pathways

Dicaffeoylquinic acids have been shown to suppress inflammatory responses by inhibiting the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways in lipopolysaccharide (LPS)-stimulated macrophages.[4] This is achieved by preventing the phosphorylation of IκBα and the p38, ERK, and JNK MAPKs.[4]

NF_kB_MAPK_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPKKs MAPKKs TLR4->MAPKKs IκBα IκBα IKK->IκBα P IκBα_NFκB IκBα-NF-κB Complex IKK->IκBα_NFκB Phosphorylates IκBα IκBα->IκBα_NFκB NFκB NF-κB (p50/p65) NFκB->IκBα_NFκB NFκB_nuc NF-κB NFκB->NFκB_nuc p38 p38 JNK JNK ERK ERK MAPKKs->p38 P MAPKKs->JNK P MAPKKs->ERK P DCQA 1,3-DCQA DCQA->IKK Inhibits DCQA->MAPKKs Inhibits IκBα_NFκB->NFκB Releases NF-κB DNA DNA NFκB_nuc->DNA Binds Pro_inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) DNA->Pro_inflammatory_Genes Induces

Figure 1: Inhibition of NF-κB and MAPK pathways by 1,3-DCQA.
Antioxidant and Cytoprotective Signaling: Activation of the Nrf2 Pathway

1,5-Dicaffeoylquinic acid, a close isomer of 1,3-DCQA, has been demonstrated to upregulate glutathione (GSH) synthesis through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway in astrocytes.[3] This provides protection against oxidative stress. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1) and targeted for degradation. Oxidative stress or the presence of activators like dicaffeoylquinic acids leads to the dissociation of Nrf2 from Keap1, allowing its translocation to the nucleus where it activates the transcription of antioxidant genes.

Nrf2_Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Keap1_Nrf2 Keap1-Nrf2 Complex Keap1->Keap1_Nrf2 Nrf2 Nrf2 Nrf2->Keap1_Nrf2 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Keap1_Nrf2->Nrf2 Releases Nrf2 Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome Oxidative_Stress Oxidative Stress (e.g., ROS) Oxidative_Stress->Keap1_Nrf2 Induces dissociation DCQA 1,3-DCQA DCQA->Keap1_Nrf2 Induces dissociation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds Antioxidant_Genes Antioxidant Gene Expression (e.g., GCL, HO-1) ARE->Antioxidant_Genes Induces

Figure 2: Activation of the Nrf2 antioxidant pathway by 1,3-DCQA.
Neuroprotective Signaling: Activation of PI3K/Akt and ERK1/2 Pathways

This compound has been shown to protect neuronal cells from Aβ(42) toxicity by activating both the Phosphoinositide 3-kinase (PI3K)/Akt and the Extracellular signal-regulated kinase 1/2 (ERK1/2) signaling pathways. This activation is stimulated by the upstream tyrosine kinase A (Trk A). The activation of these pathways promotes cell survival and inhibits apoptosis.

Neuroprotection_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects DCQA 1,3-DCQA TrkA Trk A Receptor DCQA->TrkA Activates PI3K PI3K TrkA->PI3K Activates RAS_RAF_MEK RAS/RAF/MEK Cascade TrkA->RAS_RAF_MEK Activates Akt Akt PI3K->Akt Activates (P) Cell_Survival Increased Cell Survival Akt->Cell_Survival Anti_Apoptosis Inhibition of Apoptosis Akt->Anti_Apoptosis ERK1_2 ERK1/2 ERK1_2->Cell_Survival ERK1_2->Anti_Apoptosis RAS_RAF_MEK->ERK1_2 Activates (P)

References

The Biosynthesis of Dicaffeoylquinic Acids: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Dicaffeoylquinic acids (diCQAs) are a class of plant-derived polyphenolic compounds with a diverse range of pharmacological activities, including antioxidant, anti-inflammatory, and antiviral properties. As interest in these compounds for drug development and nutraceutical applications grows, a thorough understanding of their biosynthesis in plants is crucial. This technical guide provides an in-depth overview of the biosynthetic pathway of diCQAs, detailing the key enzymatic steps, precursor molecules, and regulatory mechanisms. Quantitative data on enzyme kinetics and compound concentrations are summarized, and detailed experimental protocols for the analysis of these compounds are provided. Furthermore, signaling pathways and experimental workflows are visualized using the DOT language to facilitate a clear and comprehensive understanding for researchers, scientists, and drug development professionals.

Introduction

Dicaffeoylquinic acids are esters composed of two caffeic acid molecules and one quinic acid molecule.[1] They are a significant subclass of caffeoylquinic acids (CQAs), which are widely distributed in the plant kingdom and are particularly abundant in species such as artichoke (Cynara cardunculus var. scolymus) and sweet potato (Ipomoea batatas).[2][3] The biosynthesis of diCQAs is intricately linked to the general phenylpropanoid pathway, a major route for the production of a wide array of plant secondary metabolites. This guide will focus on the terminal steps of the pathway leading to the formation of various diCQA isomers.

The Core Biosynthetic Pathway

The biosynthesis of dicaffeoylquinic acids originates from monocaffeoylquinic acids, with chlorogenic acid (5-O-caffeoylquinic acid, 5-CQA) being the most common precursor.[2][4] The formation of 5-CQA itself is a well-characterized process that begins with the amino acid L-phenylalanine.

Formation of the Precursor: Chlorogenic Acid (5-CQA)

The synthesis of 5-CQA proceeds through the core phenylpropanoid pathway. The key enzymatic steps are:

  • Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.[5]

  • Cinnamate 4-Hydroxylase (C4H): A cytochrome P450 enzyme that hydroxylates cinnamic acid to produce p-coumaric acid.[5]

  • 4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.[5]

From p-coumaroyl-CoA, two main routes lead to 5-CQA:

  • Route 1: The HQT Pathway:

    • Hydroxycinnamoyl-CoA:quinate hydroxycinnamoyl transferase (HQT): This enzyme transfers the p-coumaroyl group from p-coumaroyl-CoA to quinic acid, forming p-coumaroyl quinate.[6][7]

    • p-Coumaroyl Ester 3'-Hydroxylase (C3'H): A P450-dependent monooxygenase that hydroxylates the p-coumaroyl moiety of p-coumaroyl quinate to yield 5-CQA.[8]

  • Route 2: The HCT Pathway:

    • Hydroxycinnamoyl-CoA:shikimate/quinate hydroxycinnamoyl transferase (HCT): This enzyme preferentially uses shikimate as an acyl acceptor, but can also use quinate.[8]

    • p-Coumaroyl Ester 3'-Hydroxylase (C3'H): Hydroxylates p-coumaroyl shikimate to caffeoyl shikimate.[5]

    • Caffeoyl Shikimate Esterase (CSE): Cleaves the ester bond in caffeoyl shikimate to release caffeic acid.[5]

    • 4-Coumarate:CoA Ligase (4CL): Activates caffeic acid to caffeoyl-CoA.

    • Hydroxycinnamoyl-CoA:quinate hydroxycinnamoyl transferase (HQT): Transfers the caffeoyl group from caffeoyl-CoA to quinic acid to form 5-CQA.[6][7]

Synthesis of Dicaffeoylquinic Acids

The final step in the biosynthesis involves the acylation of a mono-CQA, typically 5-CQA, with a second caffeoyl group. Two key enzymes have been identified to catalyze this reaction:

  • Hydroxycinnamoyl-CoA Quinate Transferase (HQT) from Tomato (Solanum lycopersicum): This enzyme exhibits dual catalytic activity. It can utilize caffeoyl-CoA as the acyl donor and 5-CQA as the acyl acceptor to produce dicaffeoylquinic acids.[9] It can also use 5-CQA as both the acyl donor and acceptor in a transesterification reaction.[9]

  • Isochlorogenic Acid Synthase (IbICS) from Sweet Potato (Ipomoea batatas): This is a GDSL lipase-like enzyme that synthesizes 3,5-dicaffeoylquinic acid (isochlorogenic acid A) through an acyltransferase reaction using two molecules of 3-O-caffeoylquinic acid (3-CQA).[3]

The following diagram illustrates the core biosynthetic pathway leading to dicaffeoylquinic acids.

Dicaffeoylquinic_Acid_Biosynthesis Phenylalanine L-Phenylalanine Cinnamic_Acid Cinnamic Acid Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_Acid->p_Coumaroyl_CoA 4CL p_Coumaroyl_Quinate p-Coumaroyl Quinate p_Coumaroyl_CoA->p_Coumaroyl_Quinate HQT Caffeoyl_CoA Caffeoyl-CoA p_Coumaroyl_CoA->Caffeoyl_CoA C3'H Quinic_Acid Quinic Acid Quinic_Acid->p_Coumaroyl_Quinate HQT Chlorogenic_Acid Chlorogenic Acid (5-CQA) Quinic_Acid->Chlorogenic_Acid HQT p_Coumaroyl_Quinate->Chlorogenic_Acid C3'H Caffeoyl_CoA->Chlorogenic_Acid HQT Dicaffeoylquinic_Acids Dicaffeoylquinic Acids (e.g., 1,5-diCQA, 3,5-diCQA) Caffeoyl_CoA->Dicaffeoylquinic_Acids HQT (Tomato) Chlorogenic_Acid->Dicaffeoylquinic_Acids HQT (Tomato) Chlorogenic_Acid->Dicaffeoylquinic_Acids IbICS (Sweet Potato) (from 3-CQA)

Caption: Core biosynthesis pathway of dicaffeoylquinic acids.

Regulation of the Pathway

The biosynthesis of dicaffeoylquinic acids is a highly regulated process, influenced by both developmental cues and environmental stimuli.

  • Transcriptional Regulation: The expression of key biosynthetic genes, such as PAL, 4CL, HCT, and HQT, is controlled by various families of transcription factors, including MYB, WRKY, and bHLH.[5] These transcription factors can act as activators or repressors, fine-tuning the metabolic flux towards diCQA production.

  • Environmental Stress: Abiotic and biotic stresses can significantly induce the accumulation of diCQAs. For instance, exposure to UV-C radiation has been shown to consistently increase the levels of dicaffeoylquinic acids in globe artichoke.[2][4] This suggests a role for these compounds in plant defense mechanisms.

The following diagram illustrates the regulatory inputs on the diCQA biosynthesis pathway.

Regulation_of_Dicaffeoylquinic_Acid_Biosynthesis UV_C UV-C Radiation Biosynthesis_Genes Biosynthesis Genes (PAL, 4CL, HQT, etc.) UV_C->Biosynthesis_Genes Biotic_Stress Biotic Stress Biotic_Stress->Biosynthesis_Genes MYB MYB MYB->Biosynthesis_Genes WRKY WRKY WRKY->Biosynthesis_Genes bHLH bHLH bHLH->Biosynthesis_Genes diCQA_Accumulation diCQA Accumulation Biosynthesis_Genes->diCQA_Accumulation

Caption: Regulation of diCQA biosynthesis.

Quantitative Data

The following table summarizes key quantitative data related to the biosynthesis of dicaffeoylquinic acids.

ParameterEnzymePlant SourceValueReference
Km for 3-CQA IbICSIpomoea batatas3.5 mM[3]
Optimum pH IbICSIpomoea batatas6.3[3]
Optimum Temperature IbICSIpomoea batatas39.9 °C[3]
1,5-dicaffeoylquinic acid yield Saussurea involucrata cell cultureSaussurea involucrata512.7 mg/L[10]
LOD for 1,5-dicaffeoylquinic acid HPLC-DADAinsliaea acerifolia0.2342 µg/mL[11]
LOQ for 1,5-dicaffeoylquinic acid HPLC-DADAinsliaea acerifolia0.7098 µg/mL[11]

Experimental Protocols

Extraction of Dicaffeoylquinic Acids from Plant Material

This protocol is a general guideline and may require optimization for different plant tissues.

  • Harvest and Freeze-Dry: Harvest fresh plant material and immediately freeze it in liquid nitrogen to quench metabolic activity. Lyophilize the tissue to dryness.

  • Grinding: Grind the dried tissue to a fine powder using a mortar and pestle or a ball mill.

  • Extraction:

    • Weigh approximately 100 mg of the powdered tissue into a microcentrifuge tube.

    • Add 1 mL of 80% methanol (v/v) containing 0.1% formic acid.

    • Vortex thoroughly for 1 minute.

    • Sonicate in an ultrasonic bath for 30 minutes at room temperature.

    • Centrifuge at 13,000 x g for 10 minutes.

  • Filtration: Transfer the supernatant to a new tube and filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

  • Storage: Store the extracts at -20°C until analysis.

Quantification by High-Performance Liquid Chromatography (HPLC-DAD)
  • Instrumentation: An HPLC system equipped with a diode array detector (DAD) is required.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used.

  • Mobile Phase:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A typical gradient profile is as follows (flow rate of 1 mL/min):

    • 0-5 min: 10% B

    • 5-30 min: Linear gradient from 10% to 40% B

    • 30-35 min: Linear gradient from 40% to 90% B

    • 35-40 min: Hold at 90% B

    • 40-45 min: Linear gradient from 90% to 10% B

    • 45-50 min: Hold at 10% B to re-equilibrate the column.

  • Detection: Monitor the absorbance at 325 nm for the detection of dicaffeoylquinic acids.

  • Quantification: Prepare a calibration curve using authentic standards of the specific diCQA isomers of interest. Calculate the concentration in the samples based on the peak area.

The following diagram outlines the experimental workflow for the analysis of diCQAs.

Experimental_Workflow Plant_Material Plant Material Freeze_Drying Freeze-Drying Plant_Material->Freeze_Drying Grinding Grinding Freeze_Drying->Grinding Extraction Solvent Extraction Grinding->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration Centrifugation->Filtration HPLC_Analysis HPLC-DAD Analysis Filtration->HPLC_Analysis Data_Analysis Data Analysis (Quantification) HPLC_Analysis->Data_Analysis

Caption: Experimental workflow for diCQA analysis.

Conclusion

The biosynthesis of dicaffeoylquinic acids is a complex and highly regulated process that is of significant interest to the scientific and pharmaceutical communities. This guide has provided a comprehensive overview of the core biosynthetic pathway, its regulation, and the analytical methods used for the study of these valuable compounds. The provided diagrams and protocols are intended to serve as a valuable resource for researchers seeking to further elucidate the intricacies of diCQA metabolism and to harness their potential for human health applications. Further research is needed to fully characterize all the enzymes and regulatory factors involved in the biosynthesis of the diverse range of diCQA isomers found in nature.

References

An In-depth Technical Guide to 1,3-Dicaffeoylquinic Acid: Chemical Structure, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Dicaffeoylquinic acid (1,3-DCQA), a prominent member of the caffeoylquinic acid family, is a naturally occurring phenolic compound found in various plants, including artichoke, coffee, and certain medicinal herbs.[1] Renowned for its significant biological activities, 1,3-DCQA has garnered considerable interest in the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and spectroscopic properties, and the well-documented pharmacological effects of this compound, with a focus on its antioxidant, anti-inflammatory, and neuroprotective mechanisms. Detailed experimental protocols and visual representations of key signaling pathways are included to facilitate further research and development.

Chemical Structure and Identification

This compound is an ester formed from the condensation of one molecule of quinic acid and two molecules of caffeic acid at positions 1 and 3.[2] Its chemical identity is defined by the following identifiers:

IdentifierValue
IUPAC Name (1S,3R,4R,5R)-1,3-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-4,5-dihydroxycyclohexane-1-carboxylic acid[2]
CAS Number 19870-46-3[3]
Molecular Formula C₂₅H₂₄O₁₂[4]
SMILES C1C(C(C(CC1(C(=O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)O)O[2]
InChI Key YDDUMTOHNYZQPO-PSEXTPKNSA-N[2]

Physicochemical and Spectroscopic Properties

The physicochemical and spectroscopic properties of this compound are crucial for its isolation, characterization, and formulation.

Table 2.1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Weight 516.45 g/mol [3]
Appearance Crystalline solid[5]
Solubility DMSO: 100 mg/mL (193.62 mM)[3]
DMF: 2 mg/mL[5]
Ethanol: 0.2 mg/mL[5]
PBS (pH 7.2): 2 mg/mL[5]

Table 2.2: Spectroscopic Data of this compound

Spectroscopic TechniqueKey DataReference(s)
UV-Vis (in Methanol) λmax: 222, 248, 326 nm[5]
Mass Spectrometry (ESI-MS/MS) Precursor Ion [M-H]⁻: m/z 515. Fragment ions at m/z 353 (loss of one caffeoyl group) and m/z 191 (loss of the second caffeoyl group).
¹H NMR Data available in literature, requires compilation from various sources.[3][6]
¹³C NMR Data available in literature, requires compilation from various sources.[3][7]

Biological and Pharmacological Properties

This compound exhibits a wide range of biological activities, making it a compound of significant interest for drug development.

Table 3.1: Summary of Biological Activities of this compound

ActivityDescriptionReference(s)
Antioxidant Potent free radical scavenging activity demonstrated in DPPH and ABTS assays. It can also scavenge hydroxyl and superoxide radicals.[8][9]
Anti-inflammatory Suppresses the production of pro-inflammatory mediators such as NO, PGE₂, TNF-α, IL-1β, and IL-6 in LPS-stimulated macrophages.[10][11][10][11]
Neuroprotective Protects neuronal cells against Aβ(42)-induced toxicity and oxidative stress.[12] It has also been shown to ameliorate depressive-like behavior in animal models.[13][12][13]
Choleretic Stimulates the production of bile by the liver.[3]
Immunosuppressive Potential to modulate the immune response.[3]
Anti-melanogenic Decreases protein levels of tyrosinase and MITF, inhibiting melanogenesis.[14][14]
Lipid-lowering Reduces triglyceride levels in hyperlipidemic cell models.[14][14]

Mechanism of Action and Signaling Pathways

The therapeutic effects of this compound are attributed to its modulation of several key cellular signaling pathways.

PI3K/Akt Signaling Pathway

This compound has been shown to activate the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[12] This pathway is crucial for cell survival, growth, and proliferation. Activation of Akt leads to the phosphorylation and inactivation of pro-apoptotic proteins such as GSK3β and modulates the expression of Bcl-2 family proteins, thereby promoting cell survival.[12][15]

PI3K_Akt_Pathway DCQA This compound TrkA TrkA DCQA->TrkA PI3K PI3K TrkA->PI3K Akt Akt PI3K->Akt Activates GSK3b GSK3β Akt->GSK3b Inhibits Bcl2_Bax Bcl-2/Bax Ratio Akt->Bcl2_Bax Increases Survival Cell Survival Akt->Survival Apoptosis Apoptosis GSK3b->Apoptosis Bcl2_Bax->Apoptosis

Figure 1. PI3K/Akt signaling pathway modulated by this compound.

Nrf2 Signaling Pathway

This compound can induce the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2).[15] Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1. Upon stimulation by 1,3-DCQA, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of various antioxidant and cytoprotective genes.[16]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DCQA This compound Keap1_Nrf2 Keap1-Nrf2 Complex DCQA->Keap1_Nrf2 Induces dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Nrf2_nu Nrf2 Nrf2_cyto->Nrf2_nu Translocation ARE ARE Nrf2_nu->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., GCL) ARE->Antioxidant_Genes Promotes transcription

Figure 2. Nrf2 signaling pathway activation by this compound.

Experimental Protocols

Isolation and Purification

A general protocol for the isolation and purification of this compound from plant material involves the following steps:

Isolation_Workflow Plant_Material Plant Material (e.g., Artichoke leaves) Extraction Extraction (e.g., with ethanol or hydrous ethanol) Plant_Material->Extraction Concentration Concentration (Rotary Evaporation) Extraction->Concentration Partition Liquid-Liquid Partition (with nonpolar organic solvent) Concentration->Partition Aqueous_Layer Aqueous Layer (contains 1,3-DCQA) Partition->Aqueous_Layer Adsorption_Chromo Adsorption Chromatography (e.g., on a resin column) Aqueous_Layer->Adsorption_Chromo Elution Elution (with ethanol gradient) Adsorption_Chromo->Elution Purified_DCQA Purified This compound Elution->Purified_DCQA

Figure 3. General workflow for the isolation and purification of 1,3-DCQA.

Detailed Steps:

  • Extraction: The plant material is extracted with a suitable solvent, such as ethanol or aqueous ethanol.

  • Concentration: The resulting extract is concentrated under reduced pressure.

  • Partitioning: The concentrated extract is dissolved in water and partitioned against a nonpolar organic solvent to remove lipids and other nonpolar compounds.

  • Chromatography: The aqueous layer is subjected to adsorption chromatography. The column is washed with water and then eluted with a gradient of ethanol to separate the dicaffeoylquinic acids.

  • Further Purification: Fractions containing this compound can be further purified by methods like high-speed countercurrent chromatography.[14]

Antioxidant Activity Assays

This assay is based on the reduction of the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

  • Reagent Preparation: Prepare a stock solution of DPPH (typically 0.1 mM) in methanol or ethanol.

  • Reaction Mixture: Add a defined volume of the 1,3-DCQA solution (at various concentrations) to the DPPH working solution.

  • Incubation: Incubate the mixture in the dark at room temperature for a set time (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.

  • Calculation: The percentage of scavenging activity is calculated using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.[9][12]

This assay measures the ability of an antioxidant to scavenge the stable 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation.

  • ABTS Radical Generation: Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

  • Working Solution: Dilute the ABTS•+ solution with methanol or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction: Add a small volume of the 1,3-DCQA solution to the ABTS•+ working solution.

  • Measurement: Record the absorbance at 734 nm after a specific incubation time (e.g., 6 minutes).

  • Calculation: Calculate the percentage of inhibition similarly to the DPPH assay.[17][18]

Anti-inflammatory Activity Assay (in vitro)

This protocol assesses the anti-inflammatory effects of 1,3-DCQA on lipopolysaccharide (LPS)-induced inflammation in RAW 264.7 macrophage cells.

  • Cell Culture: Culture RAW 264.7 macrophages in appropriate media.

  • Pre-treatment: Pre-treat the cells with various concentrations of 1,3-DCQA for a specific duration (e.g., 2 hours).

  • Inflammatory Stimulus: Induce inflammation by adding LPS (e.g., 1 µg/mL) to the cell culture and incubate for a set period (e.g., 24 hours).

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO): Measure the accumulation of nitrite in the culture medium using the Griess reagent.

    • Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6): Quantify the levels of these cytokines in the cell supernatant using ELISA kits.

  • Analysis: Compare the levels of inflammatory mediators in cells treated with 1,3-DCQA and LPS to those treated with LPS alone.[10][11]

Neuroprotective Activity Assay (in vitro)

This protocol evaluates the protective effect of 1,3-DCQA against Aβ(42)-induced neurotoxicity in neuronal cells (e.g., SH-SY5Y).

  • Cell Culture: Culture neuronal cells in a suitable medium.

  • Pre-treatment: Treat the cells with different concentrations of 1,3-DCQA for a defined period.

  • Induction of Neurotoxicity: Expose the cells to Aβ(42) peptide to induce neuronal damage.

  • Cell Viability Assessment: Determine cell viability using methods such as the MTT assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.

  • Analysis: Compare the viability of cells pre-treated with 1,3-DCQA to that of cells exposed to Aβ(42) alone.[12][19]

Western Blot Analysis for PI3K/Akt Pathway Activation

This protocol is used to detect the phosphorylation status of key proteins in the PI3K/Akt pathway.

  • Cell Treatment and Lysis: Treat cells with 1,3-DCQA, lyse the cells, and collect the protein extracts.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for total and phosphorylated forms of Akt and other target proteins.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.[1][10]

Conclusion

This compound is a multifaceted natural compound with a well-defined chemical structure and a broad spectrum of promising pharmacological properties. Its potent antioxidant, anti-inflammatory, and neuroprotective activities, mediated through the modulation of key signaling pathways such as PI3K/Akt and Nrf2, position it as a strong candidate for further investigation in the development of novel therapeutics for a variety of diseases. The detailed experimental protocols provided in this guide are intended to serve as a valuable resource for researchers and scientists in advancing the understanding and application of this remarkable molecule. Further studies, particularly in vivo efficacy and safety assessments, are warranted to fully elucidate its therapeutic potential.

References

1,3-Dicaffeoylquinic Acid: A Comprehensive Technical Review of Its Bioactivities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dicaffeoylquinic acid (1,3-diCQA), a prominent member of the caffeoylquinic acid family, is a naturally occurring phenolic compound found in various plants, including Inula viscosa and artichoke.[1][2][3] This comprehensive technical guide provides an in-depth review of the current scientific literature on 1,3-diCQA, focusing on its diverse biological activities, underlying mechanisms of action, and the experimental methodologies used for its evaluation. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Core Biological Activities and Mechanisms of Action

This compound has demonstrated a wide spectrum of pharmacological effects, primarily attributed to its potent antioxidant and anti-inflammatory properties. These foundational activities underpin its therapeutic potential in various disease models, including neurodegenerative disorders, viral infections, and metabolic diseases.

Antioxidant Activity

1,3-diCQA is a potent antioxidant, effectively scavenging free radicals and mitigating oxidative stress.[1][4][5] Its antioxidant capacity has been demonstrated through various in vitro assays, where it has shown to be more effective than other known antioxidants in certain conditions.[4] The primary mechanism of its antioxidant action involves the direct scavenging of reactive oxygen species (ROS), such as hydroxyl and superoxide radicals.[1][4][5]

Anti-inflammatory Effects

1,3-diCQA exhibits significant anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response. In cellular models of inflammation, such as lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, dicaffeoylquinic acids have been shown to suppress the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2).[6][7] This is achieved through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[6][7] By downregulating these pathways, 1,3-diCQA effectively reduces the expression of inflammatory cytokines and enzymes.[6][7]

Neuroprotective Properties

The neuroprotective effects of 1,3-diCQA are closely linked to its antioxidant and anti-inflammatory activities, as well as its ability to modulate specific neuronal signaling pathways. Studies have shown that it can protect neuronal cells from toxicity induced by agents like β-amyloid, a key player in Alzheimer's disease.[8][9] The underlying mechanisms include the activation of the Phosphoinositide 3-kinase (PI3K)/Akt and the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathways.[8][10][11] Activation of these pathways enhances cellular antioxidant defenses and promotes cell survival.[8][11]

Antiviral Activity

Dicaffeoylquinic acid derivatives have shown promise as antiviral agents, particularly against respiratory syncytial virus (RSV).[7][12][13] The proposed mechanism of action involves the inhibition of virus-cell fusion, a critical step in the viral life cycle.[7][13] This activity appears to be specific to certain viruses, with less significant effects observed against others like influenza A.[7][13]

Anti-diabetic Potential

1,3-diCQA and related compounds have been investigated for their potential in managing diabetes. A key mechanism is the inhibition of carbohydrate-hydrolyzing enzymes, α-amylase and α-glucosidase.[14][15] By inhibiting these enzymes, the breakdown of complex carbohydrates into glucose is slowed down, which can help in controlling postprandial hyperglycemia.

Quantitative Data Summary

The following tables summarize the quantitative data for the biological activities of this compound and its isomers as reported in the literature.

Biological Activity Assay Test System IC50/EC50 Value Reference
Antioxidant DPPH Radical ScavengingIn vitroLower than other known antioxidants (specific value not provided)[4]
ABTS Radical ScavengingIn vitroLower than other known antioxidants (specific value not provided)[4]
Hydroxyl Radical ScavengingESREffective scavenging observed[1][4]
Superoxide Radical ScavengingESREffective scavenging observed[1][4]
Anti-inflammatory NO Production InhibitionLPS-stimulated RAW264.7 macrophagesRange for DCQAs: 5-50 µM[1]
Neuroprotection Protection against Aβ(42) toxicityNeuronal cellsConcentration-dependent increase in cell viability[10]
OGD/reperfusion-induced injuryAstrocytesIncreased cell viability at 10-100 µM[10][11]
Antiviral Anti-RSV ActivityPlaque Reduction AssayIC50 for 3,4-di-O-caffeoylquinic acid: 2.33 µM; IC50 for 3,5-di-O-caffeoylquinic acid: 1.16 µM[7][13]
Anti-diabetic α-Glucosidase InhibitionIn vitroIC50 for a dicaffeoylquinic acid derivative (compound 1 from A. annua): 157.13 ± 6.82 µg/mL[14]
α-Amylase InhibitionIn vitroModerate inhibition observed for some dicaffeoylquinic acid derivatives[14]
DPPIV InhibitionIn vitroIC50 for a dicaffeoylquinic acid derivative (compound 1 from A. annua): 0.225 ± 0.04 µg/mL[14]

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this review.

Antioxidant Activity Assays

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Principle: This assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from purple to yellow, which is measured spectrophotometrically.

  • Protocol:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.

    • Prepare various concentrations of 1,3-diCQA in methanol.

    • In a 96-well plate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of the 1,3-diCQA solutions to the respective wells. A blank containing only methanol is also included.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • The percentage of scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value is determined from a plot of scavenging activity against the concentration of 1,3-diCQA.[1]

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

  • Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.

  • Protocol:

    • Generate the ABTS•+ stock solution by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate in equal volumes. Allow the mixture to stand in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare various concentrations of 1,3-diCQA.

    • Add a small volume of the 1,3-diCQA solution to the diluted ABTS•+ solution.

    • After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

    • The percentage of inhibition is calculated similarly to the DPPH assay, and the IC50 value is determined.[1]

Anti-inflammatory Activity Assay

NO Production Inhibition in LPS-stimulated RAW264.7 Macrophages

  • Principle: This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).

  • Protocol:

    • Culture RAW264.7 macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS).

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of 1,3-diCQA for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

    • After incubation, collect the cell culture supernatant.

    • Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent system.

    • Measure the absorbance at 540 nm. The IC50 value for NO inhibition is calculated from the dose-response curve.[6][7]

Neuroprotective Activity Assay

Protection against Oxidative Stress in SH-SY5Y Neuroblastoma Cells

  • Principle: This assay evaluates the ability of a compound to protect neuronal cells from damage induced by an oxidative stressor, such as hydrogen peroxide (H₂O₂) or β-amyloid.

  • Protocol:

    • Culture SH-SY5Y human neuroblastoma cells in a suitable medium.

    • Seed the cells in a 96-well plate.

    • Pre-treat the cells with different concentrations of 1,3-diCQA for a specified period (e.g., 24 hours).

    • Induce oxidative stress by adding H₂O₂ or Aβ peptide to the cell culture and incubate for another 24 hours.

    • Assess cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This involves adding MTT solution to the cells, incubating for a few hours, and then solubilizing the formazan crystals with a solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm).

    • The neuroprotective effect is quantified as the percentage of cell viability compared to the control (untreated) and stressed cells. The EC50 value can be determined from the dose-response curve.[9][16]

Antiviral Activity Assay

Plaque Reduction Assay for RSV

  • Principle: This assay determines the concentration of an antiviral compound required to reduce the number of viral plaques (areas of cell death) by 50%.

  • Protocol:

    • Grow a confluent monolayer of host cells (e.g., HEp-2) in 6-well plates.

    • Prepare serial dilutions of 1,3-diCQA.

    • Mix a standard amount of RSV with each dilution of the compound and incubate for 1 hour at 37°C.

    • Inoculate the cell monolayers with the virus-compound mixtures.

    • After an adsorption period (e.g., 1-2 hours), remove the inoculum and overlay the cells with a medium containing a gelling agent (e.g., methylcellulose) and the corresponding concentration of 1,3-diCQA.

    • Incubate the plates for several days until plaques are visible.

    • Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

    • The IC50 value is the concentration of 1,3-diCQA that reduces the number of plaques by 50% compared to the virus control.[2][12][17]

Anti-diabetic Activity Assays

1. α-Amylase Inhibition Assay

  • Principle: This assay measures the inhibition of α-amylase, an enzyme that hydrolyzes starch to smaller sugars.

  • Protocol:

    • Prepare a solution of α-amylase in a suitable buffer (e.g., phosphate buffer, pH 6.9).

    • Prepare a starch solution as the substrate.

    • Mix the enzyme solution with various concentrations of 1,3-diCQA and pre-incubate.

    • Initiate the reaction by adding the starch solution and incubate at 37°C.

    • Stop the reaction by adding a stopping reagent (e.g., dinitrosalicylic acid, DNS).

    • Measure the amount of reducing sugars produced by measuring the absorbance at 540 nm.

    • Acarbose is typically used as a positive control. The IC50 value is calculated from the dose-inhibition curve.[14][18]

2. α-Glucosidase Inhibition Assay

  • Principle: This assay measures the inhibition of α-glucosidase, an enzyme that breaks down disaccharides into glucose.

  • Protocol:

    • Prepare a solution of α-glucosidase in a buffer (e.g., phosphate buffer, pH 6.8).

    • Use p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate.

    • Mix the enzyme solution with various concentrations of 1,3-diCQA and pre-incubate.

    • Start the reaction by adding the pNPG solution and incubate at 37°C.

    • Stop the reaction by adding a stopping reagent (e.g., sodium carbonate).

    • Measure the amount of p-nitrophenol released by measuring the absorbance at 405 nm.

    • Acarbose is used as a positive control. The IC50 value is determined from the dose-inhibition curve.[14][18]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, created using the DOT language, illustrate key signaling pathways and a general experimental workflow for assessing the bioactivity of this compound.

Anti_Inflammatory_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 DCQA 1,3-diCQA IKK IKK DCQA->IKK Inhibits MAPKs MAPKs (ERK, JNK, p38) DCQA->MAPKs Inhibits TLR4->IKK Activates TLR4->MAPKs Activates IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB IκBα->NFκB Releases NFκB_n NF-κB NFκB->NFκB_n Translocates Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) MAPKs->Genes Induces Transcription NFκB_n->Genes Induces Transcription

Caption: Anti-inflammatory mechanism of 1,3-diCQA via inhibition of NF-κB and MAPK pathways.

Neuroprotective_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_mitochondria Mitochondria DCQA 1,3-diCQA PI3K PI3K DCQA->PI3K Activates OxidativeStress Oxidative Stress (e.g., Aβ) Apoptosis Apoptosis OxidativeStress->Apoptosis Akt Akt PI3K->Akt Activates Keap1 Keap1 Akt->Keap1 Inhibits Akt->Apoptosis Inhibits Nrf2 Nrf2 Keap1->Nrf2 Releases Nrf2_n Nrf2 Nrf2->Nrf2_n Translocates ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Binds to Genes Antioxidant Enzymes ARE->Genes Induces Transcription

Caption: Neuroprotective mechanism of 1,3-diCQA via PI3K/Akt/Nrf2 signaling pathway.

Experimental_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Compound 1,3-diCQA Solution (Varying Concentrations) Pretreatment Pre-treatment with 1,3-diCQA Compound->Pretreatment Cells Cell Culture (e.g., RAW264.7, SH-SY5Y) Cells->Pretreatment Stimulation Induction of Stimulus (e.g., LPS, H₂O₂) Pretreatment->Stimulation Endpoint Endpoint Measurement (e.g., NO, Cell Viability, Protein Expression) Stimulation->Endpoint Analysis Calculation of IC50/EC50 Values Endpoint->Analysis

References

Unveiling 1,3-Dicaffeoylquinic Acid: A Technical Guide to its Discovery, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dicaffeoylquinic acid (cynarin) is a naturally occurring polyphenolic compound found in a variety of plants, most notably in the leaves of the globe artichoke (Cynara scolymus). As an ester of caffeic acid and quinic acid, it has garnered significant scientific interest due to its diverse pharmacological activities. These include potent antioxidant, anti-inflammatory, and neuroprotective effects, making it a promising candidate for further investigation in drug discovery and development. This technical guide provides an in-depth overview of the discovery, isolation, and biological significance of this compound, with a focus on experimental protocols and the signaling pathways it modulates.

Discovery and Natural Occurrence

This compound is a member of the caffeoylquinic acid family of compounds, which are biosynthesized in plants through the shikimic acid pathway.[1] It is one of six possible isomers of dicaffeoylquinic acid.[2] While present in various plants, including Inula viscosa and Arctium lappa root, the most commercially viable source for its isolation is the leaves of the globe artichoke.[3][4] The concentration of this compound in plant material can be influenced by factors such as plant genotype and exposure to environmental stressors like UV-C radiation.[5]

Isolation and Purification Protocols

The isolation of this compound from plant sources typically involves solvent extraction followed by chromatographic purification. The following protocols are based on established methodologies.

Experimental Protocol 1: Extraction and Purification from Artichoke Leaves

This protocol outlines a common method for extracting and purifying cynarin from dried artichoke leaves.

1. Extraction:

  • Plant Material: Dried and powdered artichoke (Cynara scolymus) leaves.

  • Solvent: 80% ethanol or acetone solution.

  • Procedure:

    • Macerate the powdered leaves in the solvent at a 1:10 (w/v) ratio for 24 hours at room temperature with occasional stirring.

    • Filter the mixture through cheesecloth and then filter paper to remove solid plant material.

    • Concentrate the filtrate under reduced pressure at a temperature below 50°C to obtain a crude extract.

2. Purification:

  • Adsorbent: Macroporous adsorption resin (e.g., Amberlite XAD series).

  • Elution Solvents:

    • 10-18% ethanol solution (for washing)

    • 50-70% ethanol solution (for elution of cynarin)

  • Procedure:

    • Dissolve the crude extract in water and adjust the pH to <6.

    • Load the aqueous solution onto a pre-equilibrated macroporous resin column.

    • Wash the column with a 10-18% ethanol solution to remove impurities.

    • Elute the column with a 50-70% ethanol solution to collect the fraction containing cynarin.

    • Concentrate the cynarin-containing eluate under reduced pressure.

    • The concentrated solution can be further purified by recrystallization or preparative HPLC.

Experimental Protocol 2: High-Performance Liquid Chromatography (HPLC) for Quantification

This protocol provides a validated HPLC method for the quantitative analysis of this compound.

  • Instrumentation: HPLC system with a Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in water

    • Solvent B: Acetonitrile

  • Gradient Program: A linear gradient from 10% to 40% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 325 nm.

  • Standard: A certified reference standard of this compound.

  • Procedure:

    • Prepare a stock solution of the standard and a series of dilutions to create a calibration curve.

    • Prepare the sample by dissolving the extract in the mobile phase and filtering through a 0.45 µm syringe filter.

    • Inject the standard solutions and the sample solution into the HPLC system.

    • Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard.

    • Quantify the amount of this compound in the sample using the calibration curve.

Quantitative Data

The yield and purity of this compound can vary depending on the plant source and the isolation method employed. The following table summarizes representative quantitative data from the literature.

Plant SourceExtraction MethodPurification MethodYield/ContentPurityReference
Cynara scolymus (Artichoke) LeavesEthanol/Acetone ExtractionMacroporous Resin Chromatography>20% (crude product)Not specified[1]
Arctium lappa (Burdock) RootNot specifiedNot specified1.35 ± 0.02 mg/g of extractNot specified[6]

Biological Activity and Signaling Pathways

This compound exerts its biological effects through the modulation of key cellular signaling pathways. Two of the most well-characterized pathways are the Nrf2/ARE and the ERK/CREB/BDNF pathways.

Nrf2/ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway is a critical cellular defense mechanism against oxidative stress.

Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative stress or in the presence of Nrf2 activators like this compound, Keap1 undergoes a conformational change, leading to the release of Nrf2. The stabilized Nrf2 then translocates to the nucleus, where it binds to the ARE in the promoter regions of various antioxidant and cytoprotective genes, inducing their transcription. This leads to an enhanced cellular antioxidant capacity.[5]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DCQA This compound Keap1_Nrf2 Keap1-Nrf2 Complex DCQA->Keap1_Nrf2 induces dissociation Keap1 Keap1 Keap1_Nrf2->Keap1 Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Ub Ubiquitin Keap1->Ub facilitates ubiquitination Proteasome Proteasome Nrf2_cyto->Proteasome degradation Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc translocation Ub->Nrf2_cyto ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Antioxidant_Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription

Nrf2/ARE signaling pathway activation by this compound.

ERK/CREB/BDNF Signaling Pathway

The Extracellular signal-regulated kinase (ERK)/cAMP response element-binding protein (CREB)/Brain-derived neurotrophic factor (BDNF) pathway plays a crucial role in neuronal survival, synaptic plasticity, and cognitive function.

This compound has been shown to activate this pathway. The activation cascade begins with the phosphorylation of ERK, which then translocates to the nucleus and phosphorylates CREB. Phosphorylated CREB acts as a transcription factor, binding to the promoter region of the BDNF gene and upregulating its expression. BDNF, in turn, promotes neuronal survival and function. The antidepressant-like effects of this compound have been linked to the activation of this signaling cascade in the hippocampus.[4][7]

ERK_CREB_BDNF_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DCQA This compound ERK ERK DCQA->ERK activates pERK p-ERK ERK->pERK phosphorylation pERK_nuc p-ERK pERK->pERK_nuc translocation CREB CREB pCREB p-CREB CREB->pCREB phosphorylation BDNF_Gene BDNF Gene pCREB->BDNF_Gene upregulates transcription BDNF_Protein BDNF Protein BDNF_Gene->BDNF_Protein translation Neuronal_Effects Neuronal Survival & Synaptic Plasticity BDNF_Protein->Neuronal_Effects promotes pERK_nuc->CREB activates

ERK/CREB/BDNF signaling pathway activation by this compound.

Conclusion

This compound is a natural compound with significant therapeutic potential. The methodologies for its isolation and quantification are well-established, providing a solid foundation for further research. Its ability to modulate critical signaling pathways, such as the Nrf2/ARE and ERK/CREB/BDNF pathways, underscores its promise as a lead compound for the development of novel therapeutics for a range of diseases, including those associated with oxidative stress and neurodegeneration. This guide provides the necessary technical information for researchers and drug development professionals to embark on or advance their investigations into this fascinating molecule.

References

Methodological & Application

Application Note: Quantification of 1,3-Dicaffeoylquinic Acid in Biological Matrices using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantification of 1,3-Dicaffeoylquinic acid (1,3-DCQA) in biological matrices, such as plasma, using a sensitive and selective Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.

Introduction

This compound (Cynarin) is a natural phenolic compound found in various plants, notably in artichoke (Cynara scolymus L.). It is recognized for its potential therapeutic properties, including antioxidant and hepatoprotective effects. Accurate quantification of 1,3-DCQA in biological samples is crucial for pharmacokinetic studies, metabolism research, and the development of new therapeutics. This application note details a robust LC-MS/MS method for the reliable determination of 1,3-DCQA. The method described is highly sensitive and selective, making it suitable for complex biological matrices.

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS), e.g., a structurally similar and stable isotope-labeled compound or a compound not endogenously present.

  • Formic acid, LC-MS grade

  • Acetonitrile, LC-MS grade

  • Methanol, LC-MS grade

  • Ultrapure water

  • Biological matrix (e.g., rat plasma)

Sample Preparation: Protein Precipitation
  • Thaw frozen plasma samples at room temperature.

  • Vortex the samples to ensure homogeneity.

  • In a microcentrifuge tube, pipette 100 µL of the plasma sample.

  • Add 20 µL of the internal standard working solution.

  • Add 300 µL of ice-cold methanol containing 0.1% formic acid to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is recommended.

Table 1: Chromatographic Conditions

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Elution Time (min)
0.0
1.0
5.0
7.0
7.1
10.0

Table 2: Mass Spectrometry Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 450°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon

Table 3: Multiple Reaction Monitoring (MRM) Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
This compound 515.1353.10.14020
This compound (Qualifier) 515.1191.10.14025
Internal Standard (Example) User-definedUser-defined0.1User-definedUser-defined

Note: The fragmentation of this compound ([M-H]⁻ at m/z 515) can lead to product ions at m/z 353 (loss of a caffeoyl group) and m/z 191 (quinic acid moiety).[1][2]

Data Presentation and Method Validation

The method should be validated according to regulatory guidelines, assessing linearity, sensitivity (LOD and LOQ), accuracy, precision, recovery, and stability.

Table 4: Summary of Quantitative Method Validation Parameters (Example Data)

ParameterResult
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1 ng/mL
Accuracy (at 3 QC levels) 85 - 115%
Precision (Intra- and Inter-day) < 15% RSD
Matrix Effect 90 - 110%
Recovery > 85%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing SampleCollection Plasma Sample Collection Spiking Spike with Internal Standard SampleCollection->Spiking Precipitation Protein Precipitation (Methanol) Spiking->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Supernatant Evaporation Centrifugation->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection into LC System Reconstitution->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Tandem Mass Spectrometry (MRM Mode) Ionization->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification Reporting Reporting of Results Quantification->Reporting method_validation cluster_core Core Validation Parameters cluster_matrix Matrix-Related Parameters cluster_stability Stability Assessment Validation Method Validation Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision (Intra- & Inter-day) Validation->Precision Sensitivity Sensitivity (LOD & LOQ) Validation->Sensitivity Selectivity Selectivity & Specificity Validation->Selectivity MatrixEffect Matrix Effect Validation->MatrixEffect Recovery Extraction Recovery Validation->Recovery FreezeThaw Freeze-Thaw Stability Validation->FreezeThaw ShortTerm Short-Term Stability Validation->ShortTerm LongTerm Long-Term Stability Validation->LongTerm PostProcess Post-Preparative Stability Validation->PostProcess

References

Application Notes and Protocols for Cell-Based Assays of 1,3-Dicaffeoylquinic Acid Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for various cell-based assays to evaluate the diverse bioactivities of 1,3-Dicaffeoylquinic acid (1,3-DCQA). The included methodologies cover antioxidant, anti-inflammatory, anti-cancer, and neuroprotective properties of this compound.

I. Antioxidant Activity of this compound

Application Note 1: Quantification of In Vitro Antioxidant Capacity

This section details protocols for assessing the free radical scavenging ability of 1,3-DCQA using DPPH and ABTS assays, as well as its capacity to mitigate cellular oxidative stress.

Quantitative Data Summary

AssayEndpoint1,3-DCQA ActivityReference Compound
DPPH Radical ScavengingIC50~5-50 µM[1]Trolox
ABTS Radical ScavengingTEAC ValueHigher than Trolox[2]Trolox
Cellular ROS Assay% ReductionConcentration-dependentN-acetylcysteine

Experimental Protocols

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Principle: This assay measures the ability of an antioxidant to donate an electron and reduce the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

  • Materials:

    • This compound (1,3-DCQA)

    • DPPH solution (0.1 mM in methanol)

    • Methanol

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare a stock solution of 1,3-DCQA in methanol.

    • Create a series of dilutions of 1,3-DCQA in methanol in a 96-well plate.

    • Add 100 µL of each dilution to the wells.

    • Add 100 µL of DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.[3][4]

    • Measure the absorbance at 517 nm using a microplate reader.[3]

    • Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • Determine the IC50 value, which is the concentration of 1,3-DCQA required to scavenge 50% of the DPPH radicals.

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

  • Principle: This assay is based on the ability of antioxidants to quench the blue-green ABTS radical cation, which is measured by the reduction in absorbance.

  • Materials:

    • This compound (1,3-DCQA)

    • ABTS solution (7 mM)

    • Potassium persulfate solution (2.45 mM)

    • Phosphate-buffered saline (PBS)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare the ABTS radical cation solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.[5]

    • Dilute the ABTS radical solution with PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare various concentrations of 1,3-DCQA in PBS.

    • Add 10 µL of each 1,3-DCQA dilution to a 96-well plate.

    • Add 190 µL of the diluted ABTS radical solution to each well.

    • Incubate for 6 minutes at room temperature in the dark.

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition and the Trolox Equivalent Antioxidant Capacity (TEAC).

3. Cellular Reactive Oxygen Species (ROS) Assay

  • Principle: This assay uses the cell-permeable probe 2',7'-dichlorofluorescin diacetate (DCFDA), which is deacetylated by cellular esterases and then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Materials:

    • Cell line (e.g., HaCaT keratinocytes)

    • This compound (1,3-DCQA)

    • DCFDA solution (10 µM in serum-free media)

    • H₂O₂ (as a positive control for ROS induction)

    • 96-well black, clear-bottom plate

    • Fluorescence microplate reader or fluorescence microscope

  • Procedure:

    • Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of 1,3-DCQA for 1-2 hours.

    • Induce oxidative stress by adding H₂O₂ to the cells for 30 minutes.

    • Wash the cells with PBS.

    • Load the cells with 100 µL of DCFDA solution and incubate for 30-45 minutes at 37°C in the dark.[6][7][8]

    • Wash the cells with PBS to remove excess probe.

    • Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.[6]

II. Anti-inflammatory Activity of this compound

Application Note 2: Evaluation of Anti-inflammatory Effects in Macrophages

This section outlines protocols to assess the anti-inflammatory potential of 1,3-DCQA by measuring its effect on nitric oxide production and the expression of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.

Quantitative Data Summary

AssayCell LineEndpoint1,3-DCQA Activity
Nitric Oxide (NO) ProductionRAW 264.7IC50Concentration-dependent inhibition[9]
Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β)RAW 264.7% InhibitionConcentration-dependent inhibition[9]
iNOS and COX-2 ExpressionRAW 264.7% ReductionConcentration-dependent inhibition[9]

Experimental Protocols

1. Nitric Oxide (NO) Production Assay (Griess Test)

  • Principle: This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant using the Griess reagent.

  • Materials:

    • RAW 264.7 macrophage cell line

    • This compound (1,3-DCQA)

    • Lipopolysaccharide (LPS)

    • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

    • Sodium nitrite standard curve

    • 96-well plate

    • Microplate reader

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of 1,3-DCQA for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • Collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess Reagent Part A and incubate for 10 minutes at room temperature.

    • Add 50 µL of Griess Reagent Part B and incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm.

    • Quantify the nitrite concentration using a sodium nitrite standard curve.

2. Measurement of Pro-inflammatory Cytokines (ELISA)

  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.

  • Materials:

    • Cell culture supernatants from LPS-stimulated RAW 264.7 cells treated with 1,3-DCQA.

    • Commercially available ELISA kits for TNF-α, IL-6, and IL-1β.

  • Procedure:

    • Follow the manufacturer's instructions provided with the specific ELISA kit.

    • Typically, this involves coating a 96-well plate with a capture antibody, adding the cell culture supernatants, followed by a detection antibody, a substrate, and a stop solution.

    • Measure the absorbance at the recommended wavelength.

    • Calculate the cytokine concentrations based on a standard curve.

3. Western Blot for iNOS and COX-2 Expression

  • Principle: Western blotting is used to detect and quantify the protein expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in cell lysates.

  • Materials:

    • Cell lysates from LPS-stimulated RAW 264.7 cells treated with 1,3-DCQA.

    • Primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin).

    • HRP-conjugated secondary antibody.

    • SDS-PAGE gels and electrophoresis equipment.

    • Western blotting transfer system.

    • Chemiluminescent substrate.

    • Imaging system.

  • Procedure:

    • Lyse the cells and determine the protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities and normalize to the loading control.

III. Anti-Cancer Activity of this compound

Application Note 3: Investigating the Anti-proliferative and Anti-metastatic Potential

This section describes key assays to determine the efficacy of 1,3-DCQA against cancer cells, including its effects on cell viability, apoptosis, migration, and colony formation.[10]

Quantitative Data Summary

AssayCell Line(s)Endpoint1,3-DCQA Activity
MTT AssayMCF-7, MDA-MB-231IC50Concentration-dependent inhibition
Apoptosis AssayMCF-7, MDA-MB-231% Apoptotic CellsConcentration-dependent increase
Transwell Migration AssayMDA-MB-231% InhibitionConcentration-dependent inhibition
Colony Formation AssayMCF-7, MDA-MB-231% ReductionConcentration-dependent reduction

Experimental Protocols

1. Cell Viability (MTT) Assay

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

  • Materials:

    • Cancer cell lines (e.g., MCF-7, MDA-MB-231)

    • This compound (1,3-DCQA)

    • MTT solution (5 mg/mL in PBS)

    • DMSO

    • 96-well plate

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate and allow them to attach.

    • Treat the cells with various concentrations of 1,3-DCQA for 24, 48, or 72 hours.

    • Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[11]

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

    • Calculate the percentage of cell viability and determine the IC50 value.

2. Apoptosis Assay (Annexin V-FITC/PI Staining)

  • Principle: This flow cytometry-based assay uses Annexin V-FITC to detect the externalization of phosphatidylserine in apoptotic cells and propidium iodide (PI) to identify necrotic or late apoptotic cells.

  • Materials:

    • Cancer cell lines

    • This compound (1,3-DCQA)

    • Annexin V-FITC/PI Apoptosis Detection Kit

    • Flow cytometer

  • Procedure:

    • Treat cells with 1,3-DCQA for the desired time.

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cells in 1X Binding Buffer.

    • Add Annexin V-FITC and PI to the cells and incubate for 15 minutes in the dark.

    • Analyze the cells by flow cytometry within 1 hour.

    • Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

3. Transwell Migration Assay

  • Principle: This assay measures the ability of cells to migrate through a porous membrane in response to a chemoattractant.

  • Materials:

    • Cancer cell lines

    • This compound (1,3-DCQA)

    • Transwell inserts (8 µm pore size)

    • Serum-free medium and medium with FBS

    • Crystal violet staining solution

  • Procedure:

    • Pre-treat cells with 1,3-DCQA.

    • Seed the treated cells in the upper chamber of the Transwell insert in serum-free medium.

    • Add medium containing FBS to the lower chamber as a chemoattractant.

    • Incubate for 12-24 hours.

    • Remove the non-migrated cells from the upper surface of the membrane.

    • Fix and stain the migrated cells on the lower surface of the membrane with crystal violet.

    • Count the number of migrated cells under a microscope.

4. Colony Formation Assay

  • Principle: This assay assesses the ability of single cells to proliferate and form colonies, which is a measure of their clonogenic survival.

  • Materials:

    • Cancer cell lines

    • This compound (1,3-DCQA)

    • 6-well plates

    • Crystal violet staining solution

  • Procedure:

    • Seed a low density of cells (e.g., 500-1000 cells/well) in 6-well plates.

    • Treat the cells with various concentrations of 1,3-DCQA.

    • Incubate for 1-2 weeks, allowing colonies to form.

    • Fix the colonies with methanol and stain with crystal violet.

    • Count the number of colonies (typically >50 cells).

IV. Neuroprotective Activity of this compound

Application Note 4: Assessing Protection Against Oxidative Stress-Induced Neuronal Damage

This section provides protocols to evaluate the neuroprotective effects of 1,3-DCQA against common neurotoxic insults and its impact on intracellular antioxidant defenses.

Quantitative Data Summary

AssayCell LineInsultEndpoint1,3-DCQA Activity
Cell ViabilitySH-SY5YH₂O₂% ViabilityConcentration-dependent increase
Cell ViabilityPC-12Amyloid-β peptide% ViabilityConcentration-dependent increase
Glutathione (GSH) LevelsAstrocytesOGD/Reperfusion% IncreasePrevents depletion[11]

Experimental Protocols

1. Neurotoxin-Induced Cell Viability Assay

  • Principle: This assay measures the ability of 1,3-DCQA to protect neuronal cells from death induced by neurotoxins like hydrogen peroxide (H₂O₂) or amyloid-β (Aβ) peptide.

  • Materials:

    • Neuronal cell lines (e.g., SH-SY5Y, PC-12)

    • This compound (1,3-DCQA)

    • Neurotoxin (H₂O₂ or Aβ peptide)

    • MTT or other cell viability assay reagents

  • Procedure:

    • Seed neuronal cells in a 96-well plate.

    • Pre-treat the cells with different concentrations of 1,3-DCQA for 1-2 hours.

    • Expose the cells to the neurotoxin (e.g., 100 µM H₂O₂ or 10 µM Aβ peptide) for 24 hours.

    • Measure cell viability using the MTT assay as described previously.

2. Intracellular Glutathione (GSH) Assay

  • Principle: This assay quantifies the levels of reduced glutathione (GSH), a major intracellular antioxidant, using a colorimetric or fluorometric method.

  • Materials:

    • Neuronal or glial cell lines (e.g., astrocytes)

    • This compound (1,3-DCQA)

    • Oxidative stress inducer (e.g., oxygen-glucose deprivation/reperfusion - OGD/R)

    • Commercially available GSH assay kit

  • Procedure:

    • Culture and treat the cells with 1,3-DCQA and the oxidative stress inducer.

    • Lyse the cells according to the kit's instructions.

    • Perform the GSH assay following the manufacturer's protocol.[12][13][14][15] This typically involves a reaction that produces a colored or fluorescent product proportional to the GSH concentration.

    • Measure the absorbance or fluorescence and calculate the GSH concentration based on a standard curve.

V. Signaling Pathway Analysis

Visualization of Key Signaling Pathways Modulated by this compound

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed mechanisms of action of 1,3-DCQA on key signaling pathways.

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NF-κB (p65/p50) NF-κB (p65/p50) NF-κB_nuc NF-κB (p65/p50) NF-κB (p65/p50)->NF-κB_nuc Translocates 1,3-DCQA 1,3-DCQA 1,3-DCQA->IKK Inhibits Pro-inflammatory Genes\n(iNOS, COX-2, TNF-α, IL-6) Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NF-κB_nuc->Pro-inflammatory Genes\n(iNOS, COX-2, TNF-α, IL-6) Induces Transcription

Caption: 1,3-DCQA inhibits the NF-κB signaling pathway.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative Stress Oxidative Stress Keap1 Keap1 Oxidative Stress->Keap1 Inactivates Nrf2 Nrf2 Keap1->Nrf2 Sequesters Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocates 1,3-DCQA 1,3-DCQA 1,3-DCQA->Nrf2 Promotes Dissociation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Antioxidant Genes\n(HO-1, GCL) Antioxidant Genes (HO-1, GCL) ARE->Antioxidant Genes\n(HO-1, GCL) Induces Transcription

Caption: 1,3-DCQA activates the Nrf2 antioxidant pathway.

MAPK_PI3K_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factors / Stress Growth Factors / Stress Receptor Receptor Growth Factors / Stress->Receptor PI3K PI3K Receptor->PI3K MAPKKK Raf Receptor->MAPKKK Akt Akt PI3K->Akt Activates Transcription Factors Transcription Factors Akt->Transcription Factors MAPKK MEK MAPKKK->MAPKK Phosphorylates MAPK ERK MAPKK->MAPK Phosphorylates MAPK->Transcription Factors 1,3-DCQA 1,3-DCQA 1,3-DCQA->PI3K Inhibits 1,3-DCQA->MAPKKK Inhibits Proliferation / Survival Proliferation / Survival Transcription Factors->Proliferation / Survival

Caption: 1,3-DCQA modulates MAPK and PI3K/Akt signaling.

References

Application Notes and Protocols for In Vivo Animal Models Studying 1,3-Dicaffeoylquinic Acid Effects

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,3-Dicaffeoylquinic acid (1,3-diCQA), a naturally occurring phenolic compound, has garnered significant interest for its potential therapeutic properties, including neuroprotective, anti-inflammatory, and antioxidant effects.[1][2] These application notes provide a comprehensive overview of established in vivo animal models and detailed protocols for investigating the biological effects of 1,3-diCQA. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and mechanisms of action of this promising compound.

I. Neuroprotective and Antidepressant-Like Effects

Animal models of depression and cognitive impairment are crucial for evaluating the neuroprotective potential of 1,3-diCQA. Two widely used and well-validated models are the Ovariectomized (OVX) mouse model of postmenopausal depression and the corticosterone-induced depression model.

A. Ovariectomized (OVX) Mouse Model of Menopause-Associated Depression

This model mimics the hormonal changes associated with menopause in women, which is a known risk factor for depression.[3] Studies have shown that 1,3-diCQA can ameliorate depressive-like behaviors in OVX mice by modulating key signaling pathways in the brain.[4][5]

Animal ModelTreatmentDosage & RouteDurationKey FindingsReference
Ovariectomized (OVX) ICR MiceThis compoundNot specified in abstract20 weeksMitigated depressive-like behaviors; Activated ERK-CREB-BDNF pathway; Increased nNOS levels in the hippocampus.[3][5]
Ovariectomized (OVX) ICR MiceArctium lappa root extract (containing 1,3-diCQA)300 mg/kg, oral20 weeksSignificantly reduced immobility time in Forced Swim Test and Tail Suspension Test.[5]
  • Animals: Use female ICR mice (8-10 weeks old).

  • Acclimatization: Acclimatize mice to laboratory conditions for at least one week before surgery.

  • Anesthesia: Anesthetize mice with an appropriate anesthetic (e.g., ketamine/xylazine cocktail, intraperitoneally).

  • Ovariectomy: Perform bilateral ovariectomy. A detailed surgical protocol can be found in relevant literature.[6] Sham-operated animals undergo the same surgical procedure without removal of the ovaries.

  • Post-operative Care: Provide appropriate post-operative analgesia and monitor the animals for recovery.

  • Treatment: After a recovery period (e.g., 2 weeks), begin oral administration of 1,3-diCQA or vehicle control daily for the specified duration (e.g., 20 weeks).[5]

  • Behavioral Testing: Following the treatment period, perform behavioral tests to assess depressive-like behavior.

  • Forced Swim Test (FST):

    • Individually place mice in a transparent cylindrical container (25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.[7]

    • The test duration is typically 6 minutes.[8]

    • Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of active, escape-oriented behaviors, with the mouse making only small movements to keep its head above water.[8][9]

  • Tail Suspension Test (TST):

    • Individually suspend mice by their tails using adhesive tape, approximately 1 cm from the tip. The suspension point should be about 50 cm above the floor.[8]

    • The test duration is 6 minutes.[10]

    • Record the total duration of immobility. Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.[10]

  • Tissue Preparation: Following behavioral testing, euthanize the mice and rapidly dissect the hippocampus on ice.

  • Protein Extraction: Homogenize the hippocampal tissue in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on a 10-12% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-ERK, ERK, p-CREB, CREB, BDNF, and a loading control (e.g., β-actin) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities using densitometry software.

G DCQA This compound nNOS nNOS DCQA->nNOS Upregulates ERK ERK DCQA->ERK Activates NO NO nNOS->NO Produces Antidepressant Antidepressant-like Effects NO->Antidepressant CREB CREB ERK->CREB Phosphorylates BDNF BDNF CREB->BDNF Increases Expression BDNF->Antidepressant

Caption: Proposed signaling pathway for the antidepressant-like effects of 1,3-diCQA.

B. Corticosterone-Induced Depression Model

Chronic administration of high doses of corticosterone (CORT) in rodents induces behavioral and neurochemical changes that resemble human depression.[11] This model is useful for screening potential antidepressant compounds. Dicaffeoylquinic acids have been shown to be effective in this model.[4][12]

Animal ModelTreatmentDosage & RouteDurationKey FindingsReference
Corticosterone-treated ICR miceDicaffeoylquinic acids (3,4- and 3,5-diCQA)Not specified in abstractNot specifiedReduced depressive behaviors and memory loss; Inhibited monoamine oxidase (MAO)-A and B activity; Reduced ROS production.[4][12]
Corticosterone-treated ICR miceCorticosterone40 mg/kg, i.p.21 daysInduced depressive-like behaviors.[13]
  • Animals: Use male ICR mice (8 weeks old).

  • Corticosterone Administration: Administer corticosterone (e.g., 20-40 mg/kg) subcutaneously or intraperitoneally daily for a period of 3 to 5 weeks to induce a depressive-like state.[11][13]

  • Treatment: Co-administer 1,3-diCQA or vehicle control (e.g., orally) during the corticosterone treatment period.

  • Behavioral Testing: At the end of the treatment period, conduct behavioral tests such as the FST and TST as described above.

G cluster_0 Induction Phase cluster_1 Assessment Phase CORT Corticosterone Administration (daily for 3-5 weeks) Behavior Behavioral Tests (FST, TST) CORT->Behavior Treatment 1,3-diCQA or Vehicle (co-administration) Treatment->Behavior Biochem Biochemical Analysis (MAO activity, ROS levels) Behavior->Biochem

Caption: Experimental workflow for the corticosterone-induced depression model.

II. Anti-inflammatory Effects

The carrageenan-induced paw edema model is a classic and reliable method for evaluating the acute anti-inflammatory activity of compounds.[14] Dicaffeoylquinic acids have demonstrated potent anti-inflammatory effects in this model.[11][15]

A. Carrageenan-Induced Paw Edema in Rats
Animal ModelTreatmentDosage & RouteKey FindingsReference
Sprague-Dawley Rats4,5-Dicaffeoylquinic acid5, 10, 20 mg/kg, oralDose-dependently suppressed carrageenan-induced paw edema; Reduced expression of iNOS, COX-2, and TNF-α.[11][15]
Wistar RatsCaffeic acid phenethyl ester (CAPE)10, 30 mg/kg, i.p.Reduced paw volume.[1]
Wistar RatsEllagic Acid1, 3, 10, 30 mg/kg, i.p.Dose-dependently reduced paw edema.[16]
  • Animals: Use male Sprague-Dawley or Wistar rats (180-220 g).

  • Treatment: Administer 1,3-diCQA (e.g., 5-50 mg/kg) or a reference anti-inflammatory drug (e.g., indomethacin, 10 mg/kg) orally or intraperitoneally.

  • Induction of Edema: One hour after treatment, inject 0.1 mL of 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw.[14][16] The left hind paw can be injected with saline as a control.

  • Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[15]

  • Calculation of Edema Inhibition: Calculate the percentage of inhibition of edema for each group compared to the carrageenan control group.

  • Sample Collection: At the end of the experiment (e.g., 5 hours post-carrageenan), collect blood samples for serum preparation or dissect the inflamed paw tissue.

  • Tissue Homogenization: Homogenize the paw tissue in an appropriate buffer.

  • ELISA Procedure:

    • Use commercially available ELISA kits for TNF-α and IL-1β.

    • Coat a 96-well plate with the capture antibody overnight.[17][18]

    • Wash the plate and block with a blocking buffer.

    • Add standards and samples (serum or tissue homogenate) to the wells and incubate.[19][20]

    • Wash the plate and add the detection antibody.

    • Incubate, wash, and then add the enzyme conjugate (e.g., streptavidin-HRP).[21]

    • Incubate, wash, and add the substrate solution.

    • Stop the reaction and measure the absorbance at the appropriate wavelength.

    • Calculate the cytokine concentrations based on the standard curve.

G Carrageenan Carrageenan NFkB NF-κB Pathway Carrageenan->NFkB Activates MAPK MAPK Pathway Carrageenan->MAPK Activates DCQA This compound DCQA->NFkB Inhibits DCQA->MAPK Inhibits iNOS iNOS NFkB->iNOS COX2 COX-2 NFkB->COX2 TNFa TNF-α NFkB->TNFa MAPK->iNOS MAPK->COX2 MAPK->TNFa Inflammation Inflammation iNOS->Inflammation COX2->Inflammation TNFa->Inflammation

Caption: Mechanism of anti-inflammatory action of 1,3-diCQA.

References

Application Notes and Protocols for Assessing the Antioxidant Capacity of 1,3-Dicaffeoylquinic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies used to assess the antioxidant capacity of 1,3-Dicaffeoylquinic acid (1,3-diCQA), a naturally occurring phenolic compound of significant interest for its potential health benefits. Dicaffeoylquinic acids, as a class, are recognized for their potent antioxidant properties, largely attributed to their multiple hydroxyl groups.[1] This document outlines detailed protocols for the most common in vitro antioxidant assays: DPPH, ABTS, FRAP, and ORAC.

Data Presentation

The antioxidant capacity of dicaffeoylquinic acid (diCQA) isomers has been evaluated in several studies. However, the reported values vary depending on the specific isomer, the assay employed, and the reporting units. The following table summarizes available quantitative data for dicaffeoylquinic acid isomers. It is important to note that direct comparison between different studies can be challenging due to these variations.

Antioxidant AssayCompoundResultUnitReference
DPPH Radical ScavengingDicaffeoylquinic acid isomers7.5 - 9.5µg/mL (EC50)[2]
DPPH Radical Scavenging3,5-Dicaffeoylquinic acid4.26µg/mL (IC50)[3]
ABTS Radical ScavengingDicaffeoylquinic acid isomers67.3 - 77.6µg/mL (EC50)[2]
ABTS Radical Scavenging3,5-Dicaffeoylquinic acid0.9974TEAC[3]
Ferric Reducing Antioxidant Power (FRAP)3,5-Dicaffeoylquinic acid3.84mmole Trolox equivalent/g[3]

Note: IC50/EC50 is the concentration of the compound required to scavenge 50% of the radicals. TEAC stands for Trolox Equivalent Antioxidant Capacity.

Experimental Workflow

The general workflow for assessing the antioxidant capacity of a compound like this compound involves several key steps, from sample preparation to data analysis. The following diagram illustrates this logical progression.

Antioxidant_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound This compound (Pure Compound) StockSolution Stock Solution Preparation Compound->StockSolution Solvent Solvent (e.g., Methanol, Ethanol, Buffer) Solvent->StockSolution SerialDilution Serial Dilutions StockSolution->SerialDilution Reaction Incubation/ Reaction SerialDilution->Reaction Reagent Assay Reagent (DPPH, ABTS, FRAP, or ORAC) Reagent->Reaction Measurement Spectrophotometric/ Fluorometric Measurement Reaction->Measurement Absorbance Absorbance/ Fluorescence Data Measurement->Absorbance Calculation Calculation of % Inhibition or Equivalence Absorbance->Calculation IC50 IC50/TEAC/FRAP Value Determination Calculation->IC50

General workflow for in vitro antioxidant capacity assessment.

Experimental Protocols

The following are detailed protocols for the four most common antioxidant capacity assays, adapted for the analysis of phenolic compounds such as this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (or Ethanol), spectrophotometric grade

  • Positive control (e.g., Trolox, Ascorbic acid, or Gallic acid)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 517 nm

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle and at 4°C.

  • Preparation of Sample and Standard Solutions:

    • Prepare a stock solution of this compound in methanol.

    • From the stock solution, prepare a series of dilutions to obtain a range of concentrations.

    • Prepare a similar series of dilutions for the positive control.

  • Assay Protocol:

    • In a 96-well microplate, add 100 µL of the prepared DPPH solution to each well.

    • Add 100 µL of the different concentrations of the 1,3-diCQA solutions or the standard to the wells.

    • For the blank, add 100 µL of methanol instead of the sample.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.

Materials:

  • This compound

  • ABTS diammonium salt

  • Potassium persulfate

  • Phosphate buffered saline (PBS) or ethanol

  • Positive control (e.g., Trolox)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 734 nm

Procedure:

  • Preparation of ABTS•+ Stock Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

  • Preparation of Working ABTS•+ Solution: Dilute the stock ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Sample and Standard Solutions:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Prepare a series of dilutions from the stock solution.

    • Prepare a similar series of dilutions for the Trolox standard.

  • Assay Protocol:

    • In a 96-well microplate, add 190 µL of the working ABTS•+ solution to each well.

    • Add 10 µL of the different concentrations of the 1,3-diCQA solutions or the standard to the wells.

    • Incubate the plate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm using a microplate reader.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant activity as a 1 mM concentration of the substance under investigation.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex.

Materials:

  • This compound

  • Acetate buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM)

  • Standard (e.g., FeSO₄·7H₂O)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 593 nm

Procedure:

  • Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

  • Preparation of Sample and Standard Solutions:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Prepare a series of dilutions from the stock solution.

    • Prepare a standard curve using a series of dilutions of FeSO₄·7H₂O.

  • Assay Protocol:

    • In a 96-well microplate, add 180 µL of the FRAP reagent to each well.

    • Add 20 µL of the different concentrations of the 1,3-diCQA solutions or the standard to the wells.

    • Incubate the plate at 37°C for 4 minutes.

  • Measurement: Measure the absorbance at 593 nm using a microplate reader.

  • Calculation: The antioxidant capacity is determined from the standard curve of FeSO₄ and is expressed as mmol of Fe²⁺ equivalents per gram of the compound.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals. The decay of fluorescence is monitored over time.

Materials:

  • This compound

  • Fluorescein sodium salt

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)

  • Phosphate buffer (75 mM, pH 7.4)

  • Standard (e.g., Trolox)

  • Black 96-well microplate

  • Fluorescence microplate reader with excitation at 485 nm and emission at 520 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a working solution of fluorescein in phosphate buffer.

    • Prepare a fresh solution of AAPH in phosphate buffer before each use.

    • Prepare a stock solution of this compound and Trolox in phosphate buffer and create a series of dilutions.

  • Assay Protocol:

    • In a black 96-well microplate, add 150 µL of the fluorescein working solution to each well.

    • Add 25 µL of the different concentrations of the 1,3-diCQA solutions, Trolox standard, or buffer for the blank, to the wells.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 25 µL of the AAPH solution to each well.

  • Measurement: Immediately begin measuring the fluorescence every 1-2 minutes for at least 60 minutes using a fluorescence microplate reader.

  • Calculation: The antioxidant capacity is calculated based on the area under the fluorescence decay curve (AUC). The results are typically expressed as micromoles of Trolox Equivalents (TE) per gram of the compound.

Signaling Pathway and Logical Relationships

The antioxidant activity of phenolic compounds like this compound is primarily mediated through their ability to scavenge free radicals, thereby terminating the chain reactions that lead to oxidative damage. The two main mechanisms are Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).

Mechanisms of free radical scavenging by this compound.

References

Application Notes and Protocols for Measuring the Anti-inflammatory Activity of 1,3-Dicaffeoylquinic Acid in Macrophages

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to investigating the anti-inflammatory properties of 1,3-Dicaffeoylquinic acid (1,3-DCQA) in a macrophage model system. The protocols detailed below are based on established methodologies for inducing and measuring inflammatory responses in vitro, specifically using the widely adopted lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cell line.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. Macrophages are key players in the inflammatory process, releasing a variety of pro-inflammatory mediators upon activation. This compound (1,3-DCQA), a naturally occurring polyphenolic compound, has demonstrated significant anti-inflammatory potential.[1][2][3] This document outlines the experimental procedures to assess the efficacy of 1,3-DCQA in mitigating macrophage-mediated inflammation. The primary mechanism of action for dicaffeoylquinic acids involves the suppression of pro-inflammatory signaling pathways, notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][4][5][6]

Data Presentation

The following tables summarize the expected quantitative outcomes from the described experimental protocols, demonstrating the anti-inflammatory effects of 1,3-DCQA on LPS-stimulated macrophages.

Table 1: Effect of 1,3-DCQA on Nitric Oxide (NO) Production in LPS-Stimulated RAW264.7 Macrophages

TreatmentConcentration (µM)Nitrite Concentration (µM)% Inhibition of NO Production
Control-1.3 ± 0.3-
LPS1 µg/mL56.6 ± 1.50%
LPS + 1,3-DCQA10ValueValue
LPS + 1,3-DCQA25ValueValue
LPS + 1,3-DCQA50ValueValue

Note: Expected values indicate a dose-dependent decrease in nitrite concentration with 1,3-DCQA treatment. Data is representative and should be generated experimentally.[5]

Table 2: Effect of 1,3-DCQA on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW264.7 Macrophages

TreatmentConcentration (µM)TNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Control-< 30< 20< 15
LPS1 µg/mL800 - 1200ValueValue
LPS + 1,3-DCQA10ValueValueValue
LPS + 1,3-DCQA25ValueValueValue
LPS + 1,3-DCQA50ValueValueValue

Note: Expected values indicate a dose-dependent decrease in cytokine concentrations with 1,3-DCQA treatment.[1][7] Basal levels in control cells are typically low.[7]

Experimental Protocols

Cell Culture and Treatment

This protocol describes the maintenance of RAW264.7 macrophages and their stimulation to induce an inflammatory response.

  • Materials:

    • RAW264.7 macrophage cell line

    • Dulbecco's Modified Eagle Medium (DMEM)

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin solution

    • Lipopolysaccharide (LPS) from E. coli

    • This compound (1,3-DCQA)

    • 96-well and 6-well tissue culture plates

    • Phosphate Buffered Saline (PBS)

  • Procedure:

    • Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

    • Seed the cells in appropriate tissue culture plates (e.g., 1 x 10^5 cells/well in a 96-well plate for NO and cytokine assays, or 1 x 10^6 cells/well in a 6-well plate for protein analysis). Allow cells to adhere for 24 hours.

    • Pre-treat the cells with varying concentrations of 1,3-DCQA (e.g., 10, 25, 50 µM) for 1-2 hours.

    • Stimulate the cells with LPS (1 µg/mL) for the desired time period (e.g., 24 hours for NO and cytokine analysis, shorter times for signaling pathway studies). Include appropriate controls: untreated cells, cells treated with LPS alone, and cells treated with 1,3-DCQA alone.

Nitric Oxide (NO) Production Assay (Griess Assay)

This protocol measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.[8][9][10]

  • Materials:

    • Griess Reagent:

      • Solution A: 1% (w/v) sulfanilamide in 5% phosphoric acid

      • Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in distilled water

    • Sodium nitrite (for standard curve)

    • 96-well microplate reader

  • Procedure:

    • After the treatment period, collect 50-100 µL of cell culture supernatant from each well of the 96-well plate.

    • Add 50-100 µL of Griess Reagent (prepared by mixing equal volumes of Solution A and Solution B immediately before use) to each supernatant sample.[8][11]

    • Incubate the plate at room temperature for 10-15 minutes in the dark.

    • Measure the absorbance at 540-550 nm using a microplate reader.[9][11]

    • Quantify the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Pro-inflammatory Cytokine Quantification (ELISA)

This protocol describes the measurement of secreted pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).[12][13][14]

  • Materials:

    • ELISA kits for mouse TNF-α, IL-6, and IL-1β

    • Wash buffer (e.g., PBS with 0.05% Tween-20)

    • Assay diluent/blocking buffer (e.g., PBS with 10% FBS)

    • TMB substrate solution

    • Stop solution (e.g., 2N H2SO4)

    • 96-well ELISA plates

    • Microplate reader

  • Procedure:

    • Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.[12][13]

    • Wash the plate three times with wash buffer.

    • Block the plate with blocking buffer for 1-2 hours at room temperature.

    • Wash the plate.

    • Add cell culture supernatants and standards in duplicate to the wells and incubate for 2 hours at room temperature.

    • Wash the plate five times.

    • Add the biotin-conjugated detection antibody and incubate for 1 hour.[13]

    • Wash the plate.

    • Add streptavidin-HRP conjugate and incubate for 30-60 minutes.

    • Wash the plate seven times.

    • Add TMB substrate and incubate in the dark until a color develops.

    • Stop the reaction with the stop solution.

    • Measure the absorbance at 450 nm.

    • Calculate the cytokine concentrations from the standard curve.[12][13]

Western Blot Analysis of NF-κB and MAPK Signaling Pathways

This protocol is for assessing the effect of 1,3-DCQA on the activation of key proteins in the NF-κB and MAPK signaling pathways.

  • Materials:

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels

    • PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-p-IκBα, anti-IκBα, anti-p-p65, anti-p65, anti-p-ERK, anti-ERK, anti-p-JNK, anti-JNK, anti-p-p38, anti-p38, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Enhanced chemiluminescence (ECL) substrate

    • Chemiluminescence imaging system

  • Procedure:

    • After treatment, wash the cells in 6-well plates with cold PBS and lyse them with RIPA buffer.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.

    • Quantify the band intensities and normalize to the total protein or a loading control like β-actin.

Mandatory Visualizations

experimental_workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis cell_culture RAW264.7 Cell Culture seeding Cell Seeding cell_culture->seeding pretreatment Pre-treatment with 1,3-DCQA seeding->pretreatment stimulation LPS Stimulation pretreatment->stimulation supernatant_collection Supernatant Collection stimulation->supernatant_collection cell_lysis Cell Lysis stimulation->cell_lysis griess_assay Griess Assay (NO) supernatant_collection->griess_assay elisa ELISA (Cytokines) supernatant_collection->elisa western_blot Western Blot (Signaling Proteins) cell_lysis->western_blot data_quantification Data Quantification griess_assay->data_quantification elisa->data_quantification western_blot->data_quantification

Experimental Workflow for Assessing 1,3-DCQA Activity.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_pathway MAPK Pathway (ERK, JNK, p38) TLR4->MAPK_pathway IKK IKK TLR4->IKK AP1 AP-1 MAPK_pathway->AP1 activates IkappaB IκBα IKK->IkappaB P NFkappaB_IkappaB IκBα-NF-κB Complex IKK->NFkappaB_IkappaB NFkappaB NF-κB (p65/p50) IkappaB->NFkappaB NFkappaB_n NF-κB (p65/p50) NFkappaB->NFkappaB_n translocation DCQA 1,3-DCQA DCQA->MAPK_pathway inhibits DCQA->IKK inhibits Gene_expression Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6, IL-1β) NFkappaB_n->Gene_expression activates AP1->Gene_expression activates

References

Topic: Quantification of 1,3-Dicaffeoylquinic Acid in Commercial Herbal Products

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dicaffeoylquinic acid (1,3-diCQA), an isomer of the more broadly studied chlorogenic acids, is a naturally occurring polyphenolic compound found in a variety of plants, including those used in commercial herbal products and traditional medicine such as Arctium lappa (Burdock), Cynara scolymus (Artichoke), and Centella asiatica.[1][2][3][4] Dicaffeoylquinic acids (DCQAs) are noted for a wide range of pharmacological activities, including antioxidant, anti-inflammatory, neuroprotective, and potential antiviral properties.[5][6] Given the therapeutic potential and the variability of phytochemical content in herbal products, accurate and robust quantification of active markers like 1,3-diCQA is critical for quality control, standardization, and ensuring product efficacy and safety.

This application note provides detailed protocols for the quantification of 1,3-diCQA in commercial herbal products using High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-High-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS).

Principle of Analysis

The quantification of 1,3-diCQA is achieved through reverse-phase liquid chromatography. This technique separates 1,3-diCQA from other phytochemicals in the herbal extract based on its polarity. A non-polar stationary phase (typically C18 or Phenyl-Hexyl) is used with a polar mobile phase, usually a mixture of acidified water and an organic solvent like acetonitrile or methanol. As the mobile phase composition changes through a gradient elution, compounds are differentially retained and separated.

  • HPLC-UV/PDA: Following separation, the compound is detected by its absorbance of ultraviolet (UV) light. Dicaffeoylquinic acids exhibit a characteristic UV absorbance maximum around 320-330 nm.[3][7] Quantification is performed by comparing the peak area of the analyte in the sample to a calibration curve generated from certified reference standards.

  • UPLC-MS/MS: This method offers higher sensitivity and selectivity. After chromatographic separation, the analyte is ionized (typically via electrospray ionization, ESI) and detected by a mass spectrometer. The instrument isolates the precursor ion of 1,3-diCQA (m/z 515 in negative mode) and fragments it to produce specific product ions, which are then measured.[1] This multiple reaction monitoring (MRM) approach provides high specificity, minimizing interference from the complex matrix of herbal products.

Experimental Protocols

Reagents and Materials
  • Standards: this compound certified reference standard (≥95% purity).

  • Solvents: HPLC or LC-MS grade acetonitrile, methanol, and ethanol.

  • Acids: Formic acid (LC-MS grade), phosphoric acid, or acetic acid (HPLC grade).

  • Water: Deionized water (18.2 MΩ·cm).

  • Herbal Products: Commercial tablets, capsules, or dried plant material.

  • Filters: 0.22 µm or 0.45 µm syringe filters (PVDF or PTFE).

Standard Solution Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of 1,3-diCQA reference standard and dissolve it in 10 mL of methanol or 95% ethanol in a volumetric flask.[1] Store at -20°C.

  • Working Stock Solution (50 µg/mL): Dilute the primary stock solution with the initial mobile phase composition (e.g., 70% methanol).

  • Calibration Curve Standards: Prepare a series of calibration standards by serially diluting the working stock solution to achieve concentrations ranging from approximately 0.1 µg/mL to 50 µg/mL.[1][8]

Sample Preparation (from Capsules/Tablets)
  • Homogenization: Accurately weigh the contents of several capsules or finely grind multiple tablets to obtain a homogenous powder.

  • Extraction: Transfer approximately 100-500 mg of the homogenized powder to a centrifuge tube. Add 10 mL of an appropriate extraction solvent (e.g., 70% methanol, 50% ethanol).[9]

  • Sonication/Vortexing: Vortex the mixture for 1 minute and then sonicate for 30-60 minutes in an ultrasonic bath to ensure complete extraction.

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Filtration: Collect the supernatant and filter it through a 0.45 µm or 0.22 µm syringe filter into an HPLC vial for analysis.[9]

Workflow for Quantification of this compound

G cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Quantification Sample Herbal Product (Tablet/Capsule) Powder Homogenized Powder Sample->Powder Standard 1,3-diCQA Reference Standard Stock Stock Solution (1 mg/mL) Standard->Stock Extraction Solvent Extraction (e.g., 70% MeOH, Sonication) Powder->Extraction Centrifuge Centrifugation & Filtration Extraction->Centrifuge SampleVial Sample for Analysis Centrifuge->SampleVial HPLC HPLC / UPLC System SampleVial->HPLC Cal_Curve Calibration Standards (0.1-50 µg/mL) Stock->Cal_Curve StandardVial Standards for Analysis Cal_Curve->StandardVial StandardVial->HPLC Column Reverse-Phase Column (C18 or Phenyl) HPLC->Column Detector Detection (UV/PDA @ 330 nm or MS/MS) Column->Detector Software Chromatography Data System Detector->Software Integration Peak Identification & Integration Software->Integration Quant Quantification via Calibration Curve Integration->Quant Result Final Concentration (mg/g of product) Quant->Result

References

Application Notes and Protocols for the Use of 1,3-Dicaffeoylquinic Acid as a Phytochemical Standard

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,3-Dicaffeoylquinic acid (1,3-diCQA), a derivative of caffeic acid and quinic acid, is a prominent phenolic compound found in a variety of plant species.[1][2] As a member of the dicaffeoylquinic acid (diCQA) family, it exhibits a range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects.[2][3] These properties have led to increasing interest in its quantification in medicinal plants, herbal extracts, and functional foods. This document provides detailed application notes and standardized protocols for the use of 1,3-diCQA as a reference standard in phytochemical analysis, ensuring accurate and reproducible quantification.

Physicochemical Properties and Handling

  • Molecular Formula: C₂₅H₂₄O₁₂[4]

  • Molecular Weight: 516.45 g/mol

  • Appearance: Typically a white to off-white solid

  • Solubility: Soluble in methanol, ethanol, DMSO, and water.

  • Storage and Stability: 1,3-diCQA is sensitive to light, heat, and pH changes. Stock solutions should be stored at -20°C or below in amber vials to prevent degradation.[2] Repeated freeze-thaw cycles should be avoided. For long-term storage, it is recommended to store the solid compound at -20°C.

Quantitative Data Summary

The concentration of this compound varies significantly across different plant species and extraction methods. The following table summarizes quantitative data from various studies.

Plant SpeciesPlant PartExtraction SolventAnalytical MethodConcentration of 1,3-diCQAReference
Arctium lappaRoot50% MethanolHPLC1.35 ± 0.02 mg/g of extract[5]
Hieracium pilosellaAerial partsMethanolHPLCNot specified (used as a standard)
Achillea millefoliumAerial partsMethanolHPLC-PDA and LC-ESI-MS/MSQualitatively identified[2]
Equisetum arvenseAerial partsMethanolHPLC-PDA and LC-ESI-MS/MSQualitatively identified[2]
Matricaria chamomillaFlowersMethanolHPLC-PDA and LC-ESI-MS/MSQualitatively identified[2]
Foeniculum vulgareNot specifiedNot specifiedHPLCValidated for quantification[6]

Experimental Protocols

Sample Preparation and Extraction

The following is a general protocol for the extraction of 1,3-diCQA from plant materials. Optimization may be required depending on the specific plant matrix.

Materials:

  • Dried and powdered plant material

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Ultrasonic bath

  • Centrifuge

  • Vortex mixer

  • Syringe filters (0.22 µm or 0.45 µm, PTFE or PVDF)

Protocol:

  • Weighing: Accurately weigh approximately 1.0 g of the dried, powdered plant material into a centrifuge tube.

  • Extraction: Add 20 mL of 80% methanol to the tube.

  • Sonication: Place the tube in an ultrasonic bath and sonicate for 30 minutes at room temperature.

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Collection: Carefully collect the supernatant.

  • Re-extraction: Repeat the extraction process (steps 2-5) on the plant residue to ensure complete extraction.

  • Pooling: Combine the supernatants from both extractions.

  • Solvent Evaporation: Evaporate the solvent from the combined supernatant under reduced pressure at a temperature not exceeding 40°C.

  • Reconstitution: Reconstitute the dried extract with a known volume of the initial mobile phase (e.g., 5 mL) to be used for HPLC or LC-MS/MS analysis.

  • Filtration: Filter the reconstituted extract through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol provides a validated HPLC method for the quantification of 1,3-diCQA.

Instrumentation and Conditions:

  • HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in water

    • Solvent B: Acetonitrile

  • Gradient Elution:

    Time (min) % Solvent A % Solvent B
    0 90 10
    20 70 30
    25 50 50

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 325 nm

  • Injection Volume: 10 µL

Standard Preparation:

  • Stock Solution: Accurately weigh 1.0 mg of 1,3-diCQA standard and dissolve it in 1.0 mL of methanol to prepare a stock solution of 1 mg/mL.

  • Working Standards: Prepare a series of working standard solutions by serially diluting the stock solution with the initial mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Quantification:

  • Calibration Curve: Inject the working standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting the peak area against the concentration.

  • Sample Analysis: Inject the prepared sample extracts into the HPLC system.

  • Calculation: Determine the concentration of 1,3-diCQA in the sample by interpolating its peak area on the calibration curve. The final concentration in the plant material should be calculated considering the initial weight of the plant material and the dilution factors.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocol

For more sensitive and selective quantification, an LC-MS/MS method is recommended.

Instrumentation and Conditions:

  • LC System: A UHPLC or HPLC system.

  • Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in water

    • Solvent B: Acetonitrile with 0.1% Formic acid

  • Gradient Elution: (To be optimized based on the specific column and system)

  • Flow Rate: 0.3 mL/min

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • MS/MS Transitions:

    • Precursor Ion (Q1): m/z 515.1

    • Product Ions (Q3): m/z 353.1, 191.1, 179.1 (These are common fragments; specific transitions should be optimized for the instrument used).[7]

Standard and Sample Preparation:

Follow the same procedure as described for the HPLC protocol.

Quantification:

Quantification is typically performed using the Multiple Reaction Monitoring (MRM) mode. A calibration curve is constructed using the peak areas of the most intense and specific MRM transition for the 1,3-diCQA standard. The concentration in the samples is then determined from this calibration curve.

Visualizations

Experimental Workflow

experimental_workflow plant_material Dried, Powdered Plant Material extraction Ultrasonic Extraction (80% Methanol) plant_material->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant re_extraction Re-extract Residue centrifugation->re_extraction Residue pooling Pool Supernatants supernatant->pooling re_extraction->centrifugation evaporation Solvent Evaporation pooling->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution filtration Syringe Filtration (0.22 µm) reconstitution->filtration analysis HPLC or LC-MS/MS Analysis filtration->analysis

Caption: Workflow for the extraction of 1,3-diCQA from plant material.

Signaling Pathway Inhibition by Dicaffeoylquinic Acids

signaling_pathway cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway stimuli Pro-inflammatory Stimuli (e.g., LPS) ikk IKK Complex stimuli->ikk map3k MAP3K stimuli->map3k dcqa This compound dcqa->ikk Inhibits mapk MAPK (ERK, JNK, p38) dcqa->mapk Inhibits Phosphorylation ikba IκBα ikk->ikba Phosphorylation ikba_p P nfkb_active Active NF-κB ikba->nfkb_active Ubiquitination & Degradation nfkb NF-κB (p50/p65) nucleus_nfkb Nucleus nfkb_active->nucleus_nfkb Translocation transcription_nfkb Pro-inflammatory Gene Transcription nucleus_nfkb->transcription_nfkb map2k MAP2K map3k->map2k Phosphorylation map2k->mapk Phosphorylation nucleus_mapk Nucleus mapk->nucleus_mapk Translocation mapk_p P transcription_factors Transcription Factors (e.g., AP-1) nucleus_mapk->transcription_factors transcription_mapk Inflammatory Response transcription_factors->transcription_mapk

Caption: Inhibition of NF-κB and MAPK signaling pathways by 1,3-diCQA.[3]

References

Investigating 1,3-Dicaffeoylquinic Acid in Cancer Cell Lines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dicaffeoylquinic acid (1,3-DCQA), a naturally occurring phenolic compound, has garnered significant interest in oncological research for its potential anti-cancer properties. This document provides detailed application notes and experimental protocols for investigating the effects of 1,3-DCQA on cancer cell lines, with a particular focus on breast cancer. The information presented is synthesized from peer-reviewed scientific literature and is intended to guide researchers in designing and executing relevant in vitro studies.

Recent studies have demonstrated that 1,3-DCQA can suppress the proliferation and metastasis of human breast cancer cells.[1][2][3] The primary mechanism of action involves the targeting of the 14-3-3τ protein, a key regulator in various signaling pathways implicated in tumorigenesis.[1][2][3] By binding to 14-3-3τ, 1,3-DCQA disrupts downstream signaling cascades, including the Jak/PI3K/Akt and Raf/ERK pathways, ultimately leading to cell cycle arrest and apoptosis.[1][2][3]

This document outlines the methodologies for assessing the cytotoxic and apoptotic effects of 1,3-DCQA and for elucidating its molecular mechanisms of action.

Data Presentation

The following tables summarize the quantitative effects of 1,3-DCQA on breast cancer cell lines as reported in the literature.

Table 1: Cytotoxicity of this compound in Breast Cancer Cell Lines

Cell LineAssayIncubation TimeIC50 (µM)Reference
MCF-7MTT48h< 300[1]
MDA-MB-231MTT48h< 300[1]

Table 2: Apoptotic Effect of this compound on Breast Cancer Cell Lines

Cell LineTreatmentIncubation TimeApoptotic Cells (%)Reference
MCF-71,3-DCQA48hData not explicitly quantified in abstract[2]
MDA-MB-2311,3-DCQA48hData not explicitly quantified in abstract[2]

Table 3: Effect of this compound on Key Signaling Proteins in Breast Cancer Cells

Cell LinePathwayProteinEffectReference
MCF-7, MDA-MB-231Jak/PI3K/Aktp-Akt (Ser473)Decreased[3]
MCF-7, MDA-MB-231Raf/ERKp-Raf, p-ERKDecreased[3]
MCF-7, MDA-MB-231ApoptosisBad, Bax, Caspase-9Upregulated[1][2][3]

Mandatory Visualizations

Signaling Pathways of this compound

cluster_0 1,3-DCQA Anti-Cancer Mechanism cluster_1 Pro-Survival Pathways (Inhibited) cluster_2 Apoptotic Pathway (Activated) DCQA This compound protein_14_3_3 14-3-3τ DCQA->protein_14_3_3 binds to & inhibits Jak_PI3K_Akt Jak/PI3K/Akt Pathway protein_14_3_3->Jak_PI3K_Akt inhibition leads to Raf_ERK Raf/ERK Pathway protein_14_3_3->Raf_ERK inhibition leads to Bad_Bax Bad/Bax protein_14_3_3->Bad_Bax inhibition activates Proliferation Cell Proliferation & Metastasis Jak_PI3K_Akt->Proliferation Raf_ERK->Proliferation Caspase9 Caspase 9 Bad_Bax->Caspase9 Apoptosis Apoptosis Caspase9->Apoptosis

Caption: Signaling pathways affected by 1,3-DCQA in breast cancer cells.

Experimental Workflow for Investigating 1,3-DCQA

cluster_workflow Experimental Workflow cluster_assays In Vitro Assays cluster_analysis Data Analysis start Cancer Cell Culture (e.g., MCF-7, MDA-MB-231) treatment Treat with 1,3-DCQA (various concentrations and time points) start->treatment mtt MTT Assay (Cell Viability/Cytotoxicity) treatment->mtt flow_apoptosis Flow Cytometry (Annexin V/PI Staining for Apoptosis) treatment->flow_apoptosis flow_cellcycle Flow Cytometry (PI Staining for Cell Cycle Analysis) treatment->flow_cellcycle western Western Blot (Protein Expression/Phosphorylation) treatment->western ic50 Calculate IC50 mtt->ic50 apoptosis_quant Quantify Apoptotic Cells flow_apoptosis->apoptosis_quant cellcycle_dist Analyze Cell Cycle Distribution flow_cellcycle->cellcycle_dist protein_quant Quantify Protein Levels western->protein_quant end Elucidate Mechanism of Action ic50->end apoptosis_quant->end cellcycle_dist->end protein_quant->end

Caption: General workflow for studying 1,3-DCQA's effects on cancer cells.

Experimental Protocols

Cell Viability Assessment (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, MDA-MB-231) into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Treatment: Prepare serial dilutions of 1,3-DCQA in culture medium. Remove the old medium from the wells and add 100 µL of the 1,3-DCQA solutions at various concentrations. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve 1,3-DCQA) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 10 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula:

    • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Determine the IC50 value (the concentration of 1,3-DCQA that inhibits 50% of cell growth) by plotting a dose-response curve.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with 1,3-DCQA at the desired concentrations for the specified time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

Principle: This method uses flow cytometry to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). PI quantitatively stains DNA, so the fluorescence intensity is directly proportional to the DNA content.

Protocol:

  • Cell Seeding and Treatment: Culture and treat cells with 1,3-DCQA as described for the apoptosis assay.

  • Cell Harvesting: Collect cells by trypsinization and centrifugation.

  • Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours (can be stored for several weeks).

  • Staining:

    • Centrifuge the fixed cells to remove the ethanol.

    • Wash the cells with PBS.

    • Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.

    • Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry. The DNA content will be represented in a histogram, allowing for the quantification of cells in the G0/G1, S, and G2/M phases.

Western Blot Analysis

Principle: Western blotting is a technique used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein.

Protocol:

  • Protein Extraction:

    • After treatment with 1,3-DCQA, wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysate to pellet the cell debris and collect the supernatant containing the protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE:

    • Denature the protein samples by boiling in Laemmli buffer.

    • Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-polyacrylamide gel.

    • Run the gel to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., p-Akt, Akt, p-ERK, ERK, Bad, Bax, Caspase-9, and a loading control like β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.

Conclusion

The provided application notes and protocols offer a comprehensive framework for investigating the anti-cancer effects of this compound. By employing these methodologies, researchers can systematically evaluate its cytotoxicity, apoptotic potential, and impact on key signaling pathways in various cancer cell lines. This will contribute to a deeper understanding of its therapeutic potential and aid in the development of novel cancer therapies.

References

Troubleshooting & Optimization

1,3-Dicaffeoylquinic acid stability under different pH conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1,3-dicaffeoylquinic acid (1,3-diCQA). The information below addresses common stability issues encountered during experiments under different pH conditions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My 1,3-diCQA standard is showing decreasing purity over time in my neutral buffer solution. What is happening?

A1: this compound, like other dicaffeoylquinic acids (diCQAs), exhibits pH-dependent stability. In neutral and basic solutions, it is prone to degradation and isomerization.[1][2][3][4] Mono-acyl CQAs are generally much more stable than di-acyl CQAs under the same conditions.[1][5] You are likely observing the conversion of 1,3-diCQA into other isomers (such as 1,5-diCQA, 3,4-diCQA, 3,5-diCQA, and 4,5-diCQA) or its degradation into mono-caffeoylquinic acids and caffeic acid.[6] To mitigate this, prepare fresh solutions and consider using an acidic buffer (pH < 4) for short-term storage if your experimental conditions allow.

Q2: I see multiple peaks appearing in my HPLC chromatogram after incubating my 1,3-diCQA sample at a pH of 8. What are these new peaks?

A2: The new peaks are likely isomers and degradation products of 1,3-diCQA. The stability of diCQAs, including 1,3-diCQA, decreases with increasing pH.[2][3][4] At alkaline pH, acyl migration is a common phenomenon, leading to the isomerization of 1,3-diCQA to other diCQA isomers. Additionally, hydrolysis of the ester bonds can occur, resulting in the formation of mono-caffeoylquinic acids and caffeic acid.[6] To confirm the identity of these new peaks, you can use mass spectrometry (MS) detection coupled with HPLC.[1][5]

Q3: How can I improve the stability of 1,3-diCQA in my formulations?

A3: To enhance the stability of 1,3-diCQA, consider the following strategies:

  • pH Adjustment: Maintain the formulation at an acidic pH, as diCQAs are more stable under these conditions.[1]

  • Antioxidants: The addition of antioxidants like ascorbic acid (Vitamin C) or epigallocatechin gallate (EGCG) can help protect diCQAs from degradation.[2][3]

  • Temperature Control: Store solutions at low temperatures (e.g., 4°C) to slow down the rate of degradation. Caffeoylquinic acids are relatively stable at 4°C for up to 7 days.[1]

  • Solvent Choice: While solvents have a lesser effect compared to temperature and light, be aware that CQAs can be unstable in methanol.[1]

Q4: What are the primary degradation pathways for 1,3-diCQA under different pH conditions?

A4: The main degradation pathways for 1,3-diCQA are isomerization (acyl migration) and hydrolysis.[1][5]

  • Under neutral to basic conditions: Isomerization to other dicaffeoylquinic acid isomers is a prominent pathway.[1]

  • Under strongly acidic or basic conditions and/or high temperatures: Hydrolysis of the ester bonds can occur, leading to the formation of mono-caffeoylquinic acids and caffeic acid.[6]

Quantitative Data on this compound Stability

The following table summarizes the stability of this compound and other related compounds under different conditions. Note that specific quantitative data for 1,3-diCQA across a wide range of pH values is limited in the provided search results; however, the general trend of decreased stability with increasing pH is well-established for diCQAs.

Compound/ConditionpHTemperatureDurationSolventDegradation (%)Reference
1,3-diCQANot specifiedRoom Temp7 days50% Methanol6.89%[1]
1,3-diCQANot specifiedRoom TempNot specified100% Methanol11.93%[1]
3,5-diCQAAcidicNot specifiedNot specifiedNot specifiedStable[1]
3,5-diCQANeutral & BasicNot specifiedNot specifiedNot specifiedRapid Isomerization[1]
5-CQA3.4Not specified2 hoursAqueous8.46%[7]
5-CQA4Not specified2 hoursAqueous49.92%[7]
5-CQA6Not specified2 hoursAqueous63.59%[7]
5-CQA12Not specified2 hoursAqueous99.99%[7]

Experimental Protocols

Protocol for Assessing the pH Stability of this compound

This protocol outlines a method to evaluate the stability of 1,3-diCQA at different pH values using High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA).

1. Materials and Reagents:

  • This compound standard

  • HPLC-grade methanol and acetonitrile

  • HPLC-grade water

  • Formic acid or acetic acid (for mobile phase)

  • Phosphate buffers of varying pH (e.g., 4.0, 5.0, 6.0, 7.0, 8.0, 9.0)[8]

  • Volumetric flasks, pipettes, and autosampler vials

2. Preparation of Solutions:

  • Stock Solution: Prepare a stock solution of 1,3-diCQA in a suitable solvent like methanol at a known concentration (e.g., 1 mg/mL).

  • Test Solutions: For each pH to be tested, dilute the stock solution with the corresponding buffer to a final concentration (e.g., 100 µg/mL). Prepare a sufficient volume for sampling at all time points.

3. Incubation:

  • Incubate the test solutions at a controlled temperature (e.g., room temperature or 37°C).

  • Protect the solutions from light by using amber vials or covering them with aluminum foil.

4. Sampling:

  • At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each test solution.

  • Immediately quench any further degradation by adding an equal volume of the initial mobile phase or a strong acid, and store at low temperature (e.g., 4°C) until analysis.

5. HPLC-PDA Analysis:

  • Column: Use a C18 column (e.g., 100 Å, 3 µm, 4.6 mm x 100 mm).[8]

  • Mobile Phase: A gradient elution is typically used. For example:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Program: A typical gradient might start at a low percentage of B, increase to a higher percentage over 30-40 minutes, followed by a wash and re-equilibration step.[8]

  • Flow Rate: 0.4 - 1.0 mL/min.

  • Detection: Monitor at a wavelength where 1,3-diCQA has maximum absorbance (around 325-330 nm).

  • Injection Volume: 10 µL.

6. Data Analysis:

  • Integrate the peak area of 1,3-diCQA at each time point.

  • Calculate the percentage of 1,3-diCQA remaining at each time point relative to the initial time point (t=0).

  • Plot the percentage of remaining 1,3-diCQA against time for each pH to determine the stability profile.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_incubation Incubation cluster_sampling Sampling & Analysis stock Prepare 1,3-diCQA Stock Solution dilution Dilute Stock into Buffers of Different pH stock->dilution incubate Incubate at Controlled Temperature dilution->incubate sampling Withdraw Aliquots at Time Intervals incubate->sampling hplc Analyze by HPLC-PDA sampling->hplc data Calculate % Remaining and Plot Data hplc->data

Caption: Experimental workflow for assessing the pH stability of this compound.

degradation_pathway cluster_main This compound cluster_isomers Isomerization Products (Neutral/Basic pH) cluster_hydrolysis Hydrolysis Products main 1,3-diCQA isomer1 3,4-diCQA main->isomer1 Acyl Migration isomer2 3,5-diCQA main->isomer2 Acyl Migration isomer3 4,5-diCQA main->isomer3 Acyl Migration isomer4 1,5-diCQA main->isomer4 Acyl Migration hydrolysis1 Mono-caffeoylquinic Acids main->hydrolysis1 Hydrolysis hydrolysis2 Caffeic Acid hydrolysis1->hydrolysis2 Further Hydrolysis

Caption: Potential degradation pathways of this compound under different pH conditions.

References

degradation of 1,3-Dicaffeoylquinic acid during extraction and storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of 1,3-dicaffeoylquinic acid (1,3-diCQA) during extraction and storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound?

A1: The stability of this compound, like other caffeoylquinic acids (CQAs), is influenced by several factors including temperature, pH, light, and the solvent used for extraction and storage.[1][2][3] Dicaffeoylquinic acids (diCQAs) are generally less stable than monocaffeoylquinic acids (mono-CQAs).[1][2]

Q2: How does temperature affect the stability of 1,3-diCQA?

A2: Elevated temperatures can lead to the degradation and isomerization of 1,3-diCQA.[1][4] While CQAs are relatively stable at 4°C, they can degrade significantly at room temperature.[1] Interestingly, among the di-CQAs, 1,3-diCQA has shown better thermal stability compared to other isomers like 3,4-diCQA, 3,5-diCQA, and 4,5-diCQA when stored at room temperature.[1]

Q3: What is the effect of pH on 1,3-diCQA stability?

A3: The stability of diCQAs, including 1,3-diCQA, is pH-dependent, with stability decreasing as the pH increases (becomes more alkaline).[2][5] Acidic conditions tend to preserve the stability of many CQAs.[1]

Q4: Can the choice of solvent impact the degradation of 1,3-diCQA?

A4: Yes, the solvent can influence the stability of 1,3-diCQA. For instance, CQAs have been observed to degrade more readily in methanol compared to a 50% methanol/water solution.[1] Water has been shown to cause the most significant degradation of 3,5-diCQA during ultrasonic treatment, suggesting that the polarity of the solvent plays a crucial role.[2][6]

Q5: Is 1,3-diCQA sensitive to light?

A5: Light irradiation can contribute to the degradation and fluctuation of the relative content of CQAs.[1][3] Therefore, it is recommended to store solutions of 1,3-diCQA in brown glass bottles or otherwise protect them from light.

Q6: What are the main degradation pathways for 1,3-diCQA?

A6: The primary degradation pathways for CQAs, including 1,3-diCQA, are isomerization, hydrolysis, and methylation.[1][3] Isomerization involves the migration of the caffeoyl group to different positions on the quinic acid core, leading to the formation of other diCQA isomers.[1][4] Hydrolysis results in the breakdown of the ester bond, yielding monocaffeoylquinic acids and caffeic acid.[4][7]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low yield of 1,3-diCQA after extraction. High extraction temperature.Optimize the extraction temperature. Consider using lower temperatures with longer extraction times or employ non-thermal extraction techniques. For Accelerated Solvent Extraction (ASE), optimal temperatures for related compounds have been found to be around 95-107°C.[8]
Use of an inappropriate solvent.Use a hydroalcoholic mixture (e.g., 50-60% methanol or ethanol in water) which has shown better stability for CQAs than pure methanol.[1][4] The optimal ethanol percentage for extracting similar compounds can range from 46% to 57%.[8]
Degradation during extraction process (e.g., MASE, UASE).Minimize the duration of exposure to microwaves or ultrasound.[2][4] Optimize power settings to avoid excessive heating. Consider adding antioxidants like Vitamin C or EGCG to the extraction solvent to mitigate degradation.[2][5][6]
Appearance of unknown peaks in chromatogram after storage. Isomerization of 1,3-diCQA.Store samples at low temperatures (4°C or -20°C for long-term).[1][9] Protect from light by using amber vials. Prepare solutions fresh whenever possible.[10]
Hydrolysis of 1,3-diCQA.Maintain a slightly acidic pH for the solution. Avoid neutral or basic conditions.[1]
Inconsistent quantification of 1,3-diCQA in replicate samples. Ongoing degradation in prepared samples.Analyze samples as quickly as possible after preparation. If there is a delay, ensure consistent storage conditions for all samples in the batch (e.g., autosampler temperature). The stability of processed samples should be validated as part of the analytical method.[11]
Incomplete extraction.Ensure the extraction method is validated for efficiency. Factors like particle size of the plant material, solvent-to-solid ratio, and extraction time should be optimized.

Quantitative Data on Degradation

Table 1: Thermal Stability of Dicaffeoylquinic Acids in 50% (v/v) Aqueous Methanol

CompoundDegradation at Room Temperature (after 7 days)Degradation at 4°C (after 7 days)
1,3-diCQA ~11.93% (in 100% Methanol)Relatively stable
3,4-diCQA ~33.25% (in 100% Methanol)~7.82%
3,5-diCQA ~17.44% (in 100% Methanol)~7.03%
4,5-diCQA ~44.96% (in 100% Methanol)~10.08%
Data adapted from a study on various caffeoylquinic acids. Note that the room temperature data is for 100% methanol, which showed higher degradation than 50% aqueous methanol.[1]

Table 2: Degradation of 1,3-diCQA during Simulated Microwave-Assisted Extraction (MASE)

ConditionRemaining 1,3-diCQAMajor Transformation/Degradation Products
30 min exposure, 50% generator powerNot specified, but significant transformation observed1,5-diCQA (~20% of original 1,3-diCQA), 3,4-diCQA (~2%), 4,5-diCQA (~2%), 5-CQA, 4-CQA, Caffeic acid
Data derived from a study on the stability of phenolic acids under simulated extraction conditions.[4]

Experimental Protocols

Protocol 1: Extraction of this compound using Accelerated Solvent Extraction (ASE)

This protocol is based on general principles for the extraction of caffeoylquinic acids from plant material.[8]

  • Sample Preparation: Grind the dried plant material to a fine powder (e.g., <0.5 mm).

  • Extraction Cell: Mix the powdered sample with a dispersing agent like diatomaceous earth and load it into the extraction cell.

  • Extraction Parameters:

    • Solvent: 46-57% ethanol in water.

    • Temperature: 95-107°C.

    • Pressure: Maintain a constant pressure (e.g., 1500 psi) to keep the solvent in a liquid state.

    • Time: Perform one or two static extraction cycles of 15-30 minutes each.

  • Collection: The extract is purged from the cell with nitrogen gas and collected in a vial.

  • Storage: Immediately cool the extract and store it at 4°C or -20°C, protected from light, pending analysis.

Protocol 2: Stability Testing of this compound Solutions

This protocol outlines a general procedure for assessing the stability of a 1,3-diCQA standard or extract solution.[1][11]

  • Solution Preparation: Prepare a stock solution of 1,3-diCQA in a chosen solvent (e.g., 50% methanol/water) at a known concentration.

  • Aliquoting: Distribute the stock solution into multiple amber HPLC vials to avoid repeated freeze-thaw cycles of the main stock.

  • Stress Conditions:

    • Temperature: Store aliquots at different temperatures (e.g., -20°C, 4°C, room temperature, 40°C).

    • Light: Expose some aliquots to ambient or UV light while keeping control samples in the dark.

    • pH: Adjust the pH of aliquots to acidic, neutral, and basic levels using appropriate buffers.

  • Time Points: Analyze the samples at various time points (e.g., 0, 24, 48, 72 hours, 1 week).

  • Analysis: Use a validated HPLC-UV or LC-MS method to quantify the concentration of 1,3-diCQA and identify any degradation products. The precursor to product ion transition for 1,3-diCQA in negative ion mode LC-MS/MS is m/z 515.2 → 353.0.[11]

  • Data Evaluation: Calculate the percentage of 1,3-diCQA remaining at each time point under each condition relative to the initial concentration.

Visualizations

Degradation_Pathway Isomerization Isomerization Other_diCQAs 1,5-diCQA 3,4-diCQA 4,5-diCQA Isomerization->Other_diCQAs Hydrolysis Hydrolysis Mono_CQAs Caffeoylquinic Acids (e.g., 5-CQA, 4-CQA) Hydrolysis->Mono_CQAs Caffeic_Acid Caffeic_Acid Hydrolysis->Caffeic_Acid 1,3-diCQA 1,3-diCQA 1,3-diCQA->Hydrolysis Ester Cleavage (Heat, pH)

Caption: Degradation pathways of this compound.

Experimental_Workflow cluster_extraction Extraction cluster_analysis Stability Analysis Plant_Material Plant Material Extraction Extraction (e.g., UASE, MASE, PLE) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Stress_Conditions Apply Stress Conditions (Temp, Light, pH, Solvent) Crude_Extract->Stress_Conditions Sampling Sampling at Time Points Stress_Conditions->Sampling Analysis HPLC / LC-MS Analysis Sampling->Analysis Data Quantification & Degradation Profile Analysis->Data

Caption: Workflow for extraction and stability analysis.

References

Technical Support Center: Enhancing Aqueous Solubility of 1,3-Dicaffeoylquinic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, achieving the desired concentration of 1,3-Dicaffeoylquinic acid (1,3-DCQA) in aqueous solutions is a critical step for experimental accuracy and therapeutic efficacy. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the solubilization of this valuable compound.

Troubleshooting Guide

Issue EncounteredPossible CauseSuggested Solution
Precipitation of 1,3-DCQA upon addition to aqueous buffer. Low intrinsic water solubility of 1,3-DCQA. The compound is known to be sparingly soluble in water.1. Adjust the pH of the aqueous solution. Solubility of phenolic compounds like 1,3-DCQA is pH-dependent. 2. Utilize a co-solvent. Introduce a water-miscible organic solvent to the aqueous solution. 3. Employ complexation agents. Form an inclusion complex with cyclodextrins. 4. Add a surfactant. Incorporate a suitable surfactant to aid in micellar solubilization.
Inconsistent solubility results between experiments. Variation in experimental conditions such as temperature, pH, and purity of the compound or solvents.1. Standardize all experimental parameters. Ensure consistent temperature, pH, and solvent quality. 2. Verify the purity of the 1,3-DCQA. Impurities can affect solubility. 3. Ensure complete dissolution. Use sonication or gentle heating to aid dissolution, but be mindful of potential degradation at high temperatures.
Difficulty achieving a high enough concentration for in vivo studies. The required concentration exceeds the aqueous solubility limit of 1,3-DCQA even with basic solubilization techniques.1. Formulate a more complex vehicle. A combination of co-solvents, surfactants, and/or complexing agents may be necessary. A reported formulation for in vivo use is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, which achieved a solubility of at least 2.5 mg/mL[1]. 2. Consider alternative delivery systems. Nanoformulations, such as liposomes or nanoparticles, can encapsulate 1,3-DCQA to improve its bioavailability.

Frequently Asked Questions (FAQs)

Q1: What is the baseline solubility of this compound in aqueous solutions?

The aqueous solubility of this compound is generally low. In Phosphate-Buffered Saline (PBS) at a pH of 7.2, the solubility is approximately 2 mg/mL[2][3]. Its solubility is considerably higher in organic solvents like Dimethyl Sulfoxide (DMSO), where it can reach up to 100 mg/mL[4].

Q2: How does pH affect the solubility of this compound?

The solubility of phenolic compounds like 1,3-DCQA is significantly influenced by pH. Generally, their solubility is higher in very acidic (pH 1-2) and alkaline (pH 11-12) conditions compared to neutral pH[5]. This is because the phenolic hydroxyl groups and the carboxylic acid moiety can ionize at different pH values, leading to the formation of more soluble salts[6]. For practical purposes in biological experiments, slight adjustments towards alkaline or acidic pH from neutral can be explored, while carefully considering the stability of the compound and the experimental system.

Q3: What co-solvents can be used to improve the solubility of this compound, and what are the recommended concentrations?

Commonly used co-solvents for poorly soluble phenolic compounds include ethanol and propylene glycol[7][8]. These solvents work by reducing the polarity of the aqueous environment. While specific quantitative data for 1,3-DCQA in various co-solvent mixtures is limited, a general approach is to start with a low percentage of the co-solvent (e.g., 5-10%) and gradually increase it while monitoring for precipitation. For instance, a formulation containing 10% DMSO and 40% PEG300 has been used to dissolve 1,3-DCQA[1].

Quantitative Data on Co-Solvent Systems (General Phenolic Compounds)

Co-Solvent SystemCompound TypeObservation
Aqueous-Propylene Glycol (40-60% w/v)Phenolic Compounds from Coffee PulpHighest phenolic yield, indicating enhanced solubility[7].
Ethanol-Water MixturesPhenolic CompoundsGenerally improves solubility as the proportion of ethanol increases.
Q4: Can cyclodextrins be used to enhance the solubility of this compound?

Yes, cyclodextrins are effective in improving the aqueous solubility of poorly soluble compounds by forming inclusion complexes. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved water solubility and a good safety profile[9]. A formulation for 1,3-DCQA using a β-cyclodextrin derivative (SBE-β-CD) has been reported to achieve a solubility of at least 2.5 mg/mL in a 10% DMSO/90% (20% SBE-β-CD in saline) solution[1].

Q5: Which surfactants are suitable for increasing the solubility of this compound?

Non-ionic surfactants like Polysorbates (e.g., Tween 20, Tween 80) and ionic surfactants like Sodium Dodecyl Sulfate (SDS) are often used to increase the solubility of hydrophobic compounds[10][11]. They work by forming micelles that encapsulate the poorly soluble drug. A formulation containing 5% Tween-80 has been successfully used to dissolve 1,3-DCQA for in vivo studies[1]. The choice of surfactant and its concentration should be carefully considered based on the specific experimental requirements and potential cellular toxicity.

Experimental Protocols

Protocol 1: Solubility Enhancement using pH Adjustment
  • Prepare a stock solution of this compound in a minimal amount of a suitable organic solvent (e.g., DMSO or ethanol).

  • Prepare a series of aqueous buffers with different pH values (e.g., pH 3, 5, 7.4, 9, 11).

  • Add a small aliquot of the 1,3-DCQA stock solution to each buffer to reach the desired final concentration.

  • Vortex the solutions for 1-2 minutes.

  • Incubate the solutions at a controlled temperature (e.g., 25°C or 37°C) for a specified period (e.g., 24 hours) to reach equilibrium.

  • Centrifuge the solutions to pellet any undissolved compound.

  • Carefully collect the supernatant and determine the concentration of dissolved 1,3-DCQA using a suitable analytical method (e.g., HPLC-UV).

Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex (Solvent Evaporation Method)

This protocol is adapted from a method used for other phenolic compounds and can be optimized for 1,3-DCQA[12].

  • Dissolve this compound and Hydroxypropyl-β-cyclodextrin (HP-β-CD) in a suitable solvent, such as an ethanol/water mixture. A 1:1 or 1:2 molar ratio of 1,3-DCQA to HP-β-CD is a good starting point.

  • Stir the solution at room temperature for 24-48 hours to allow for complex formation.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain a solid film.

  • Dry the resulting solid complex in a vacuum oven to remove any residual solvent.

  • The powdered inclusion complex can then be dissolved in an aqueous solution to determine the enhancement in solubility.

Visualizations

Logical Workflow for Solubility Enhancement

G Troubleshooting Workflow for 1,3-DCQA Solubility Issues start Start: Poor Solubility of 1,3-DCQA in Aqueous Solution ph Adjust pH (Acidic or Alkaline) start->ph cosolvent Use Co-solvent (e.g., Ethanol, Propylene Glycol) start->cosolvent cyclodextrin Form Inclusion Complex (e.g., HP-β-CD) start->cyclodextrin surfactant Add Surfactant (e.g., Tween 80) start->surfactant combination Combine Methods (e.g., Co-solvent + Surfactant) ph->combination Insufficient Improvement success Success: Desired Concentration Achieved ph->success Solubility Improved cosolvent->combination Insufficient Improvement cosolvent->success Solubility Improved cyclodextrin->combination Insufficient Improvement cyclodextrin->success Solubility Improved surfactant->combination Insufficient Improvement surfactant->success Solubility Improved combination->success Solubility Improved fail Re-evaluate Approach combination->fail Still Insufficient

Caption: A flowchart illustrating the decision-making process for improving the aqueous solubility of this compound.

Signaling Pathway: 1,3-DCQA in PI3K/Akt Pathway

PI3K_Akt_Pathway Simplified PI3K/Akt Signaling Pathway and 1,3-DCQA DCQA This compound PI3K PI3K DCQA->PI3K Activates Receptor Growth Factor Receptor Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates GSK3b GSK3β Akt->GSK3b Inhibits Apoptosis Apoptosis GSK3b->Apoptosis Promotes

Caption: Diagram showing the activation of the PI3K/Akt pathway by this compound, leading to the inhibition of apoptosis.

Signaling Pathway: 1,3-DCQA in Nrf2 Activation

Nrf2_Pathway 1,3-DCQA-mediated Nrf2 Activation DCQA This compound Keap1_Nrf2 Keap1-Nrf2 Complex DCQA->Keap1_Nrf2 Induces Dissociation OxidativeStress Oxidative Stress OxidativeStress->Keap1_Nrf2 Induces Dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases Nucleus Nucleus Nrf2->Nucleus Translocates to ARE ARE (Antioxidant Response Element) Nrf2->ARE Binds to AntioxidantEnzymes Antioxidant Enzyme Expression (e.g., HO-1) ARE->AntioxidantEnzymes Promotes CellProtection Cellular Protection AntioxidantEnzymes->CellProtection

Caption: A diagram illustrating how this compound promotes the activation of the Nrf2 antioxidant pathway.

References

Technical Support Center: Chromatographic Separation of Dicaffeoylquinic Acid Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the chromatographic separation of dicaffeoylquinic acid (diCQA) isomers.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of dicaffeoylquinic acid isomers so challenging?

The primary challenge lies in the structural similarity of the isomers. Dicaffeoylquinic acids have multiple positional isomers (e.g., 3,4-diCQA, 3,5-diCQA, 4,5-diCQA) and can also exist as geometrical (cis/trans) isomers.[1][2] These isomers share very similar physicochemical properties, leading to co-elution and making their separation by conventional chromatographic techniques difficult.[3][4] Furthermore, the lack of commercially available authentic standards for all isomers complicates unambiguous identification.[3][5][6]

Q2: What are the most critical parameters to consider for method development?

The most influential parameters in reversed-phase chromatography for diCQA isomer separation are the stationary phase chemistry, mobile phase composition (including the organic modifier and pH), and column temperature.[2][3] Fine-tuning these parameters is essential to exploit the subtle differences between the isomers and achieve resolution.

Q3: Can mass spectrometry (MS) alone differentiate diCQA isomers?

While mass spectrometry is a powerful tool, analytical differentiation of diCQA isomers, particularly geometrical isomers, by MS approaches alone has proven to be extremely challenging due to their identical mass and similar fragmentation patterns.[1][2] However, multi-stage mass spectrometry (LC-MSn) can be used to discriminate between positional isomers by carefully analyzing their distinct fragmentation behaviors.[5][6][7] For diCQAs, the ease of removing a caffeoyl residue during fragmentation follows the general order of 1 ≈ 5 > 3 > 4, which can aid in identification.[5][6][7]

Q4: How does pH affect the separation of diCQA isomers?

Dicaffeoylquinic acids are ionizable compounds. The pH of the mobile phase is a critical factor that influences their ionization state and, consequently, their retention and selectivity in reversed-phase HPLC.[8][9] Adjusting the mobile phase pH can significantly alter the retention times of the isomers, providing a powerful tool for optimizing their separation.[10][11] For instance, using acidic modifiers like formic acid or phosphoric acid is common to suppress the ionization of the carboxylic acid and phenolic groups, leading to better peak shapes and retention.[12][13]

Q5: My diCQA isomers are prone to isomerization during sample preparation and analysis. How can this be minimized?

DiCQAs can undergo acyl migration and trans-cis isomerization, especially when exposed to UV light, thermal stress, or certain pH conditions.[1][2][3][12] To minimize this, it is recommended to protect samples from light, control the temperature, and use freshly prepared solutions. Under alkaline conditions, 3,4-diCQA has been shown to be less stable than 4,5-diCQA.[12]

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic separation of diCQA isomers.

Issue 1: Poor Resolution and Peak Co-elution

Symptoms:

  • Overlapping or partially resolved peaks for different diCQA isomers.

  • Inability to accurately quantify individual isomers.

Possible Causes & Solutions:

  • Suboptimal Stationary Phase: The column chemistry may not provide sufficient selectivity.

    • Solution 1: Switch from a standard C18 column to a phenyl-based column (e.g., Phenyl-Hexyl). Phenyl stationary phases can offer alternative selectivity through π-π interactions with the aromatic rings of the caffeoyl moieties and have been shown to provide more reproducible elution profiles for diCQA isomers.[1][2][3]

    • Solution 2: Evaluate different C18 column chemistries from various manufacturers, as subtle differences in bonding and end-capping can affect selectivity.

  • Inadequate Mobile Phase Composition: The organic modifier or pH may not be optimal for separation.

    • Solution 1: Change the organic modifier. If using acetonitrile, try methanol, or vice-versa. The choice of solvent can alter the elution profile.[1][2]

    • Solution 2: Adjust the mobile phase pH. A small change in pH can significantly impact the retention and selectivity of these ionizable compounds.[8][10] Experiment with different acidic modifiers (e.g., formic acid, phosphoric acid) at varying concentrations.

    • Solution 3: Optimize the gradient slope. A shallower gradient can often improve the separation of closely eluting compounds.

  • Insufficient Column Temperature Control: Temperature affects both viscosity and retention, influencing resolution.

    • Solution: Increase the column temperature. For geometrical isomers of diCQAs, increasing the column temperature (e.g., from 30°C to 60°C) can enhance resolution.[2]

Issue 2: Peak Tailing or Asymmetric Peaks

Symptoms:

  • Chromatographic peaks are not symmetrical, exhibiting a "tail."

Possible Causes & Solutions:

  • Secondary Interactions: The acidic nature of diCQAs can lead to interactions with active sites on the silica backbone of the stationary phase.

    • Solution 1: Ensure the mobile phase pH is sufficiently low to keep the analytes in a consistent, unionized state. A mobile phase pH at least 2 units away from the analyte's pKa is recommended for robust peak shapes.[10]

    • Solution 2: Use a column with high-purity silica and effective end-capping to minimize silanol interactions.

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Reduce the injection volume or the concentration of the sample.

Issue 3: Irreproducible Retention Times

Symptoms:

  • Retention times for the same isomers shift between different runs or batches of mobile phase.

Possible Causes & Solutions:

  • Unstable Mobile Phase pH: Poorly buffered or improperly prepared mobile phase can lead to pH drift.

    • Solution 1: Use a buffer and ensure its concentration is adequate (typically 10-25 mM) to maintain a stable pH.

    • Solution 2: Prepare fresh mobile phase daily and ensure accurate measurement of all components. Even small variations in pH can cause significant retention time shifts for ionizable compounds.[8]

  • Fluctuating Column Temperature: Lack of a column oven or poor temperature control can cause retention time variability.

    • Solution: Use a thermostatically controlled column compartment and ensure it has equilibrated before starting the analysis.

  • Column Degradation: The stationary phase can degrade over time, especially under harsh pH conditions.

    • Solution: Use a guard column to protect the analytical column and operate within the recommended pH range for the specific column.

Data Summary

ParameterConditionEffect on SeparationReference(s)
Stationary Phase Phenyl-Hexyl vs. C18Phenyl columns can offer more reproducible elution profiles for diCQA isomers.[1][2]
Mobile Phase Methanol vs. AcetonitrileThe choice of organic modifier alters the elution profile and selectivity.[1][2]
Column Temperature 30°C to 60°CIncreasing temperature can positively affect the resolution of geometrical isomers.[2]
Mobile Phase pH Acidic (e.g., with 0.1% Phosphoric Acid)Suppresses ionization, leading to improved peak shape and retention. Adjusting pH is a key tool for optimizing selectivity.[8][10][12]

Experimental Protocols

Cited Method for HPLC-PDA Analysis of diCQA Isomers

This protocol is based on a study investigating the effects of various chromatographic parameters on diCQA separation.[2]

  • Instrumentation: High-Performance Liquid Chromatography with a Photodiode Array (HPLC-PDA) detector.

  • Column: Phenyl-Hexyl and various C18 columns for comparison.

  • Mobile Phase:

    • Solvent A: Water with an acidic modifier (e.g., 0.1% formic acid).

    • Solvent B: Acetonitrile or Methanol.

  • Gradient Elution: A typical gradient might start with a low percentage of Solvent B, gradually increasing to elute the diCQA isomers. A total run time of 35-45 minutes is often employed to ensure adequate separation.[2]

  • Flow Rate: Approximately 0.8 - 1.0 mL/min.

  • Column Temperature: Varied between 30°C and 60°C to investigate the effect on resolution.[2]

  • Detection: PDA detector scanning from 220-400 nm, with chromatograms extracted at 325 nm.[2]

  • Sample Preparation: Standards or extracts are dissolved in a suitable solvent (e.g., methanol/water mixture) and filtered through a 0.22 µm filter before injection.

Visualizations

TroubleshootingWorkflow cluster_symptom Symptom cluster_causes Primary Investigation cluster_solutions Corrective Actions Symptom Poor Resolution / Co-elution C1 Stationary Phase Symptom->C1 C2 Mobile Phase Symptom->C2 C3 Temperature Symptom->C3 S1a Switch to Phenyl Column C1->S1a Selectivity Issue S1b Test different C18 phases C1->S1b Selectivity Issue S2a Change Organic Modifier (ACN <=> MeOH) C2->S2a Elution Strength / Selectivity S2b Optimize pH C2->S2b Elution Strength / Selectivity S2c Adjust Gradient Slope C2->S2c Elution Strength / Selectivity S3 Increase Column Temperature C3->S3 Kinetic Issue

Caption: Troubleshooting workflow for poor resolution of diCQA isomers.

LogicalRelationships cluster_goal Goal cluster_params Key Chromatographic Parameters cluster_effects Primary Effects Goal Successful Separation of diCQA Isomers P1 Stationary Phase (e.g., Phenyl, C18) E1 Selectivity (α) P1->E1 P2 Mobile Phase pH (e.g., 0.1% HCOOH) P2->E1 E2 Retention Factor (k') P2->E2 P3 Organic Modifier (ACN or MeOH) P3->E1 P3->E2 P4 Column Temperature (e.g., 30-60°C) P4->E2 E3 Efficiency (N) P4->E3 E1->Goal E2->Goal E3->Goal

Caption: Relationship between parameters and chromatographic resolution.

References

Technical Support Center: Optimizing HPLC Gradient for 1,3-Dicaffeoylquinic Acid Isomer Resolution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC resolution of 1,3-Dicaffeoylquinic acid and its isomers.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am seeing poor resolution between my dicaffeoylquinic acid (diCQA) isomers. What are the first steps to improve separation?

A1: Poor resolution is a common issue when separating structurally similar isomers like diCQAs. Here’s a systematic approach to troubleshoot and improve your separation:

  • Optimize Your Gradient: Isocratic elution is often insufficient for resolving complex mixtures of isomers.[1] A gradient elution, which involves changing the mobile phase composition over time, is generally required.[1][2][3] Start with a scouting gradient (e.g., 5-100% organic solvent over 20-30 minutes) to determine the approximate elution time of your isomers.[3] Once you have this information, you can create a shallower gradient in the region where the isomers elute to improve separation.[2]

  • Review Your Column Chemistry: Standard C18 columns are widely used, but for challenging isomer separations, alternative stationary phases can offer different selectivity.[4] Consider using a phenyl-hexyl or a biphenyl column, which can provide alternative selectivity for aromatic compounds.

  • Adjust Mobile Phase pH: The pH of the mobile phase can significantly impact the retention and peak shape of ionizable compounds like diCQAs. Ensure the mobile phase pH is at least one unit away from the pKa of your analytes to ensure they are in a single ionization state.

  • Lower the Flow Rate: Reducing the flow rate can increase column efficiency and improve resolution, although it will also increase the run time.

  • Increase Column Temperature: Elevating the column temperature (e.g., to 30-40°C) can reduce mobile phase viscosity and improve mass transfer, leading to sharper peaks and better resolution.[5] However, be aware that temperature can also alter selectivity.

Q2: My baseline is drifting during my gradient run. What could be the cause and how can I fix it?

A2: Baseline drift in gradient elution is often related to the mobile phase or the detector. Here are common causes and solutions:

  • Mismatched UV Absorbance of Solvents: If your mobile phase solvents have different UV absorbance at your detection wavelength, the baseline will drift as the solvent composition changes. Use high-purity HPLC grade solvents and consider using a mobile phase additive that has low UV absorbance at your detection wavelength.[5]

  • Column Equilibration: Insufficient column equilibration between runs can cause baseline drift. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A good rule of thumb is to flush the column with 10-20 column volumes of the starting mobile phase.

  • Temperature Fluctuations: Poor temperature control of the column and mobile phase can lead to baseline drift. Use a column oven to maintain a stable temperature.[5]

  • Contaminated Mobile Phase: Contaminants in your mobile phase can slowly elute during the gradient, causing the baseline to drift. Filter all mobile phases and prepare them fresh daily.[5]

Q3: I'm observing ghost peaks in my chromatogram. Where are they coming from?

A3: Ghost peaks are unexpected peaks that appear in your chromatogram. They can originate from several sources:

  • Carryover from Previous Injections: If a portion of the sample from a previous injection is retained on the column or in the injector, it can elute in a subsequent run. To address this, implement a column wash step with a strong solvent at the end of your gradient to elute any strongly retained compounds. Also, ensure your injector wash solution is effective.

  • Contaminated Mobile Phase or System: Impurities in your mobile phase or from leaching of system components can accumulate on the column and elute as ghost peaks during the gradient. Use fresh, high-purity mobile phase and regularly clean your HPLC system.

  • Sample Degradation: Dicaffeoylquinic acids can be unstable under certain conditions. For example, 3,5-diCQA can isomerize to 3,4-diCQA and 4,5-diCQA at neutral or basic pH.[6] Ensure your sample is stored properly and that the mobile phase pH is suitable to prevent on-column degradation.

Q4: My peak shapes are poor (tailing or fronting). What should I do?

A4: Poor peak shape can compromise resolution and quantification.

  • Peak Tailing: This is often caused by secondary interactions between the analyte and the stationary phase, such as interactions with residual silanol groups on a silica-based column. To mitigate this, you can:

    • Adjust the mobile phase pH to suppress the ionization of the analytes or the silanol groups.

    • Add a competing base to the mobile phase in low concentrations.

    • Use a column with a highly deactivated stationary phase (end-capped).

    • Ensure your sample solvent is not significantly stronger than your initial mobile phase.

  • Peak Fronting: This is less common but can be caused by column overloading or a collapsed column bed. Try injecting a smaller sample volume or a more dilute sample. If the problem persists, the column may need to be replaced.

Experimental Protocols

Optimized HPLC Method for Dicaffeoylquinic Acid Isomer Resolution

This protocol is a generalized starting point based on successful methods reported in the literature. Optimization will likely be required for your specific instrument and sample matrix.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

Chromatographic Conditions:

ParameterRecommended Condition
Column Reversed-phase C18 or Phenyl-Hexyl (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile or Methanol
Detection Wavelength 325-330 nm
Column Temperature 30 - 40 °C
Injection Volume 5 - 20 µL
Flow Rate 0.8 - 1.2 mL/min

Example Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
20.07525
25.05050
30.0595
35.0595
36.0955
45.0955

Note: This is an example gradient. The slope of the gradient, especially during the elution of the diCQA isomers, may need to be adjusted to achieve optimal resolution. A shallower gradient over a longer time will generally improve the separation of closely eluting peaks.[2]

Visualized Workflows and Relationships

hplc_method_development_workflow cluster_prep 1. Initial Setup & Information Gathering cluster_method_dev 2. Method Development Cycle cluster_validation 3. Validation & Troubleshooting info Gather Information on Analytes (pKa, solubility, structure) prepare_sample Prepare Sample and Standards info->prepare_sample select_column Select Column (C18, Phenyl-Hexyl) prepare_sample->select_column select_mobile_phase Select Mobile Phase (Acidified Water/ACN or MeOH) select_column->select_mobile_phase scouting_gradient Run Scouting Gradient (e.g., 5-95% B in 30 min) select_mobile_phase->scouting_gradient evaluate_scouting Evaluate Scouting Run (Peak elution times, resolution) scouting_gradient->evaluate_scouting optimize_gradient Optimize Gradient (Shallow gradient around target peaks) evaluate_scouting->optimize_gradient fine_tune Fine-Tune Parameters (Flow rate, temperature, pH) optimize_gradient->fine_tune validate_method Validate Method (Linearity, precision, accuracy) fine_tune->validate_method troubleshoot Troubleshoot Issues (Poor resolution, bad peak shape) validate_method->troubleshoot cluster_method_dev cluster_method_dev troubleshoot->cluster_method_dev Re-optimize

Caption: A logical workflow for developing an HPLC method for isomer resolution.

dicaffeoylquinic_acid_isomers cluster_isomers Dicaffeoylquinic Acid Isomers quinic_acid Quinic Acid Backbone diCQA_1_3 1,3-diCQA quinic_acid->diCQA_1_3 Esterification at C1 & C3 diCQA_3_4 3,4-diCQA quinic_acid->diCQA_3_4 Esterification at C3 & C4 diCQA_3_5 3,5-diCQA quinic_acid->diCQA_3_5 Esterification at C3 & C5 diCQA_4_5 4,5-diCQA quinic_acid->diCQA_4_5 Esterification at C4 & C5 diCQA_1_5 1,5-diCQA quinic_acid->diCQA_1_5 Esterification at C1 & C5 diCQA_3_5->diCQA_3_4 Acyl Migration diCQA_3_5->diCQA_4_5 Acyl Migration

Caption: Chemical relationships of common dicaffeoylquinic acid isomers.

References

Technical Support Center: 1,3-Dicaffeoylquinic Acid (1,3-DCQA) Solution Stability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 1,3-dicaffeoylquinic acid (1,3-DCQA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the isomerization of 1,3-DCQA in solution. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental work.

Troubleshooting Guide

Problem: I am observing peak broadening or the appearance of new, closely eluting peaks in my HPLC chromatogram of 1,3-DCQA.

Possible Cause: This is a common indicator of on-column or in-solution isomerization of 1,3-DCQA to other dicaffeoylquinic acid (diCQA) isomers. Factors such as pH, temperature, and solvent composition can promote this conversion.

Solution:

  • Mobile Phase pH: Ensure your mobile phase is acidic. A pH below 4 is recommended. Incorporate additives like 0.1% formic acid or phosphoric acid into your aqueous mobile phase.

  • Column Temperature: Maintain a consistent and cool column temperature. If possible, use a column thermostat set to a lower temperature (e.g., 25-30°C) to minimize on-column isomerization.[1]

  • Sample Diluent: Prepare your samples in an acidified solvent that is compatible with your mobile phase. A solution of 70% methanol containing 0.1% v/v formic acid is a good option for stock solutions.[1] For working solutions, use a diluent that mirrors your initial mobile phase composition.

  • Sample Temperature: Keep your samples cool in the autosampler, preferably at 4°C, to prevent degradation and isomerization while awaiting injection.[2]

Problem: The concentration of my 1,3-DCQA standard solution is decreasing over time, even when stored in the dark.

Possible Cause: 1,3-DCQA can degrade over time, especially at room temperature and in neutral or basic solutions. The solvent used can also play a role in stability.

Solution:

  • Storage Temperature: For long-term storage, keep 1,3-DCQA solutions at -20°C or -80°C.[1] For short-term storage (up to 7 days), 4°C is acceptable.[2]

  • Solvent Selection: While methanol is a common solvent, prolonged storage in methanol can lead to degradation.[2] For long-term stability, consider preparing stock solutions in an acidified solvent like 70% methanol with 0.1% formic acid.[1]

  • Use of Stabilizers: For working solutions that will be used over several hours at room temperature, consider adding an antioxidant like ascorbic acid (Vitamin C) or epigallocatechin gallate (EGCG).

Frequently Asked Questions (FAQs)

Q1: What are the main factors that cause the isomerization of 1,3-DCQA in solution?

A1: The primary factors that induce the isomerization of 1,3-DCQA are:

  • pH: Neutral and basic pH values significantly accelerate isomerization. Acidic conditions, on the other hand, promote stability.[2]

  • Temperature: Elevated temperatures increase the rate of isomerization and degradation.[2]

  • Light: Exposure to light can contribute to the degradation and fluctuation of caffeoylquinic acids.[2]

  • Solvent: The choice of solvent can impact stability. For instance, degradation can occur more readily in methanol compared to acidified aqueous solutions.[2]

Q2: What are the common isomers formed from 1,3-DCQA?

A2: Isomerization of dicaffeoylquinic acids involves the migration of the caffeoyl groups to different positions on the quinic acid core. While the specific isomerization pathways of 1,3-DCQA are less detailed in the literature compared to other diCQAs, it is plausible that it can isomerize to other forms such as 1,5-diCQA, 3,4-diCQA, 3,5-diCQA, and 4,5-diCQA through acyl migration.

Q3: How can I prepare a stable stock solution of 1,3-DCQA?

A3: To prepare a stable stock solution of 1,3-DCQA, follow this protocol:

  • Solvent Preparation: Prepare a solution of 70% methanol in water containing 0.1% v/v formic acid.

  • Dissolution: Dissolve the solid 1,3-DCQA in the prepared solvent to your desired concentration (e.g., 1 mg/mL).

  • Storage: Store the stock solution in an amber vial to protect it from light. For long-term storage (up to 6 months), store at -20°C.[1]

Q4: What is the recommended procedure for preparing working solutions and samples for analysis?

A4: To maintain the integrity of your 1,3-DCQA during analysis, adhere to the following experimental protocol:

experimental_workflow cluster_prep Solution Preparation cluster_analysis HPLC Analysis stock Prepare Stock Solution (1 mg/mL in 70% MeOH + 0.1% Formic Acid) store_stock Store Stock at -20°C (in amber vial) stock->store_stock Long-term storage working Prepare Working Solutions (Dilute stock with mobile phase A) store_stock->working For analysis stabilizer Optional: Add Stabilizer (e.g., Ascorbic Acid) working->stabilizer sample_prep Sample Preparation (Acidified extraction if necessary) working->sample_prep stabilizer->sample_prep filter Filter Sample (0.22 µm syringe filter) sample_prep->filter autosampler Place in Cooled Autosampler (4°C) filter->autosampler inject Inject onto HPLC autosampler->inject

Caption: Experimental workflow for preparing and analyzing 1,3-DCQA solutions.

Q5: Is there quantitative data available on the stability of 1,3-DCQA under different conditions?

A5: Yes, some quantitative data on the degradation of 1,3-DCQA is available. The following tables summarize the stability of 1,3-DCQA under various solvent and temperature conditions.

Table 1: Degradation of 1,3-DCQA in Methanol Solutions at Room Temperature

Solvent CompositionStorage ConditionsDegradation (%)Reference
50% Methanol in WaterTransparent glass, Room Temperature~6.89%[2]
100% MethanolTransparent glass, Room Temperature~11.93%[2]

Table 2: Thermal Stability of Caffeoylquinic Acids (CQAs)

TemperatureDurationObservation for diCQAs (except 1,3-DCQA)Observation for 1,3-DCQAReference
Room Temperature7 daysExtensive degradationMore stable than other diCQAs[2]
4°C7 daysRelatively stableRelatively stable[2]

Q6: How does the isomerization of diCQAs generally proceed?

A6: The isomerization of dicaffeoylquinic acids occurs through acyl migration, where the caffeoyl groups move between the hydroxyl positions on the quinic acid core. This process is influenced by factors like pH and temperature.

isomerization_pathway cluster_conditions Influencing Factors pH Neutral/Basic pH DCQA_13 1,3-diCQA pH->DCQA_13 Temp Elevated Temperature Temp->DCQA_13 Light Light Exposure Light->DCQA_13 Isomers Other diCQA Isomers (e.g., 1,5-diCQA, 3,4-diCQA, 3,5-diCQA, 4,5-diCQA) DCQA_13->Isomers Acyl Migration Degradation Degradation Products (Caffeic Acid, Quinic Acid) DCQA_13->Degradation Isomers->DCQA_13 Acyl Migration Isomers->Degradation

Caption: General pathway for the isomerization and degradation of 1,3-DCQA.

Q7: Can antioxidants effectively prevent the isomerization of 1,3-DCQA?

A7: Yes, antioxidants can help improve the stability of dicaffeoylquinic acids. Studies have shown that the addition of epigallocatechin gallate (EGCG) and vitamin C (ascorbic acid) can enhance the stability of diCQAs in solution.[3] The protective effect is particularly beneficial in preventing degradation that can be accelerated by factors like sonication.

logical_relationship cluster_problem Problem cluster_causes Causes cluster_solutions Solutions instability 1,3-DCQA Instability ph High pH temp High Temperature light Light antioxidants Add Antioxidants (e.g., Vitamin C) instability->antioxidants Mitigation acid Acidification (e.g., Formic Acid) ph->acid low_temp Low Temperature (4°C or -20°C) temp->low_temp protect Light Protection (Amber Vials) light->protect

Caption: Logical relationship between causes and solutions for 1,3-DCQA instability.

References

troubleshooting low yield in 1,3-Dicaffeoylquinic acid purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of 1,3-Dicaffeoylquinic acid (1,3-diCQA), with a focus on addressing issues of low yield.

Troubleshooting Guides

Issue: Low Yield After Initial Extraction

Q1: My initial crude extract shows a very low concentration of this compound. What are the potential causes and how can I improve my extraction efficiency?

A1: Low yield after initial extraction is a common issue and can often be attributed to several factors related to the extraction methodology and the stability of the target compound. Here’s a breakdown of potential causes and solutions:

  • Inappropriate Solvent Selection: The polarity of the extraction solvent is critical for efficiently extracting dicaffeoylquinic acids.

    • Solution: Employing a solvent system with the appropriate polarity is key. Mixtures of ethanol or methanol and water are commonly used. For instance, an 80% methanol solution can be effective for extracting caffeoylquinic acids.[1] For dicaffeoylquinic acids, which are less water-soluble than their mono-caffeoyl counterparts, a higher proportion of the organic solvent, such as 57% ethanol, may be optimal.[2]

  • Suboptimal Extraction Temperature: High temperatures can lead to the degradation and isomerization of dicaffeoylquinic acids.[3][4]

    • Solution: Perform extractions at room temperature or below to minimize thermal degradation. If using heat to increase extraction efficiency, it is crucial to optimize the temperature to a point that maximizes yield without significant compound degradation. For example, in accelerated solvent extraction (ASE), an optimal temperature for a related compound, 3,5-dicaffeoylquinic acid, was found to be 95°C.[2]

  • Degradation due to pH: Dicaffeoylquinic acids are more stable in acidic conditions and can degrade or isomerize at neutral to basic pH.[3]

    • Solution: Maintain an acidic pH during extraction by adding a small amount of an acid, such as formic acid or acetic acid, to the extraction solvent. This helps to preserve the integrity of the this compound.

  • Insufficient Extraction Time or Agitation: Incomplete extraction can occur if the solvent is not in contact with the plant material for a sufficient duration or if there is inadequate mixing.

    • Solution: Optimize the extraction time and ensure thorough mixing or agitation to facilitate the transfer of the target compound from the plant matrix to the solvent. For ultrasound-assisted extraction (UAE), shorter extraction times (e.g., 5 minutes) have been shown to be effective.[5]

Issue: Significant Loss of Product During Chromatographic Purification

Q2: I am experiencing a substantial loss of this compound during my preparative HPLC purification step. What could be going wrong?

A2: Low recovery from preparative HPLC can be frustrating. The issue often lies in the method parameters or the stability of the compound on the column. Consider the following:

  • Suboptimal Mobile Phase Composition: An inappropriate mobile phase can lead to poor separation, peak tailing, or irreversible adsorption of the compound to the stationary phase.

    • Solution: The mobile phase should be optimized for good resolution and peak shape. A common mobile phase for the separation of caffeoylquinic acids is a gradient of acetonitrile in water, with an acidic modifier like formic acid or acetic acid to improve peak shape and maintain compound stability.[6]

  • Column Overload: Injecting too much sample onto the column can lead to broad, overlapping peaks and poor separation, resulting in impure fractions and apparent yield loss.[7]

    • Solution: Determine the loading capacity of your preparative column by performing a loading study with an analytical column first. This will help you find the maximum amount of sample that can be injected without compromising the separation.[8]

  • Compound Degradation on Column: The stationary phase itself can sometimes contribute to the degradation of sensitive compounds.

    • Solution: Ensure the mobile phase is sufficiently acidic to suppress any potential catalytic activity of the silica-based stationary phase. If degradation persists, consider using a different type of stationary phase, such as a polymer-based column.

  • Incorrect Fraction Collection Parameters: Setting the fraction collection window too narrowly or having an inaccurate peak detection threshold can lead to the loss of your target compound.

    • Solution: Optimize your fraction collection parameters. Use a combination of threshold-based and time-based collection to ensure you capture the entire peak of interest.[9]

Frequently Asked Questions (FAQs)

Q3: What is the expected stability of this compound in solution during processing and storage?

A3: this compound, like other dicaffeoylquinic acids, is susceptible to degradation. Key factors affecting its stability include:

  • Temperature: While more stable than some other di-acyl CQAs, 1,3-diCQA can still degrade at room temperature.[3] For long-term storage, it is recommended to keep solutions at 4°C or, ideally, frozen at -20°C or below.[10]

  • pH: Acidic conditions (pH 2-4) are optimal for the stability of caffeoylquinic acids.[3] Neutral and alkaline conditions can lead to rapid isomerization and degradation.[4]

  • Light: Exposure to light can cause isomerization of dicaffeoylquinic acids.[11] It is advisable to protect solutions from light by using amber vials or covering containers with aluminum foil.

Q4: I am observing peak tailing in my HPLC chromatogram for this compound. What is the cause and how can I fix it?

A4: Peak tailing for acidic compounds like this compound is often due to secondary interactions with the stationary phase.

  • Cause: Residual silanol groups on silica-based C18 columns can interact with the acidic functional groups of the analyte, leading to tailing.

  • Solution:

    • Lower the mobile phase pH: Adding a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase will protonate the silanol groups, reducing these secondary interactions.

    • Use an end-capped column: These columns have been treated to reduce the number of free silanol groups.

    • Consider a different stationary phase: A phenyl-hexyl or a polymer-based column may provide a different selectivity and reduce tailing.

Q5: Can I use Solid Phase Extraction (SPE) to pre-concentrate my sample before HPLC? What are the potential pitfalls?

A5: Yes, Solid Phase Extraction (SPE) is an effective technique for sample cleanup and concentration of dicaffeoylquinic acids from crude extracts. However, low recovery is a common issue.

  • Common Causes of Low Recovery in SPE:

    • Improper Sorbent Choice: Using a sorbent that does not adequately retain the analyte. For 1,3-diCQA, a reversed-phase sorbent like C18 or a polymeric sorbent is suitable.[1][12]

    • Inadequate Conditioning: Failure to properly activate and equilibrate the SPE cartridge can lead to poor retention.[13]

    • Sample Overload: Exceeding the capacity of the SPE cartridge.[14]

    • Wash Solvent Too Strong: Using a wash solvent that prematurely elutes the analyte.

    • Elution Solvent Too Weak: Incomplete elution of the analyte from the sorbent.[15]

  • Troubleshooting Low SPE Recovery:

    • Ensure the cartridge is properly conditioned (e.g., with methanol followed by water).

    • Load the sample in a weak solvent to ensure good retention.

    • Use a wash solvent of intermediate strength to remove impurities without eluting the target compound.

    • Use a strong organic solvent (e.g., methanol or acetonitrile) for elution. It may be necessary to test different elution solvents to find the most effective one.

Data Presentation

Table 1: Stability of Dicaffeoylquinic Acids Under Various Conditions

Condition1,3-diCQA DegradationOther diCQAs DegradationReference
Temperature
Room Temperature (7 days)~6.89%7.03% - 18.02%[3]
4°C (7 days)Relatively StableRelatively Stable[3]
pH (Ultrasonic Treatment)
pH 4.69 (Half-life)-~130 hours (3,5-diCQA)[4]
pH 9.22 (Half-life)-~7.5 hours (3,5-diCQA)[4]
Solvent (Room Temp, transparent vial)
50% Methanol~6.89%14.43% - 18.02%[3]
100% Methanol~11.93%17.44% - 44.96%[3]

Table 2: Example Yields of Dicaffeoylquinic Acids from Plant Material

Plant MaterialExtraction MethodCompoundYieldReference
Forced Chicory RootsAccelerated Solvent Extraction (ASE)3,5-diCQA5.41 ± 0.79 mg/g DM[2]
Flos LoniceraepH-zone-refining CCC3,5-diCQA0.289g from 2.136g crude extract[6]
Flos LoniceraepH-zone-refining CCC3,4-diCQA0.106g from 2.136g crude extract[6]

Experimental Protocols

Protocol 1: Solid Phase Extraction (SPE) for Enrichment of Dicaffeoylquinic Acids
  • Cartridge Selection: Choose a reversed-phase SPE cartridge (e.g., C18 or a polymeric sorbent) appropriate for the sample volume.

  • Conditioning:

    • Pass 3 mL of methanol through the cartridge.

    • Pass 3 mL of deionized water through the cartridge, ensuring the sorbent bed does not dry out.[12]

  • Sample Loading:

    • Dissolve the crude extract in a solvent with a low organic content (e.g., 10% methanol in water) to ensure analyte retention.

    • Load the sample onto the SPE cartridge at a slow, steady flow rate.

  • Washing:

    • Wash the cartridge with 4 mL of deionized water to remove polar impurities.[12]

    • Optionally, wash with a weak organic solvent mixture (e.g., 20% methanol in water) to remove less polar impurities.

  • Elution:

    • Elute the this compound with 2 mL of 70% aqueous methanol or acetonitrile.[12] Collect the eluate for further purification or analysis.

Protocol 2: Preparative HPLC for this compound Purification
  • Column: A preparative C18 column (e.g., 20.0 mm x 250 mm, 15 µm).[6]

  • Mobile Phase:

    • Solvent A: 0.3% acetic acid in water (v/v)

    • Solvent B: Methanol[6]

  • Gradient Elution:

    • Develop a gradient based on an initial analytical separation. An example gradient could be:

      • 0-5 min: 30% B

      • 5-25 min: Gradient from 30% to 70% B

      • 25-30 min: 70% B

      • 30-35 min: Gradient from 70% to 30% B

      • 35-40 min: 30% B

  • Flow Rate: Scale the flow rate from the analytical method based on the column dimensions.

  • Detection: UV detection at 254 nm or 330 nm.[6]

  • Injection Volume: Determined by a loading study, typically in the range of 1-5 mL depending on the sample concentration and column size.

  • Fraction Collection: Set the fraction collector to trigger based on the UV signal threshold corresponding to the elution of this compound.

Mandatory Visualization

G Troubleshooting Low Yield in this compound Purification cluster_extraction Extraction Phase cluster_purification Purification Phase start Low Yield in Crude Extract q1 Inappropriate Solvent? start->q1 s1 Optimize solvent polarity (e.g., Ethanol/Water mixtures) q1->s1 Yes q2 High Temperature? q1->q2 No s1->q2 s2 Use room temperature or chilled extraction q2->s2 Yes q3 Incorrect pH? q2->q3 No s2->q3 s3 Acidify extraction solvent (e.g., with formic acid) q3->s3 Yes to_purification Low Yield After Purification q3->to_purification No s3->to_purification q4 Poor HPLC Separation? to_purification->q4 s4 Optimize mobile phase (gradient, pH) q4->s4 Yes q5 Column Overload? q4->q5 No s4->q5 s5 Perform loading study; reduce injection volume q5->s5 Yes q6 Compound Degradation? q5->q6 No s5->q6 s6 Ensure acidic mobile phase; try different column q6->s6 Yes q7 Incorrect Fraction Collection? q6->q7 No s6->q7 s7 Optimize collection parameters (threshold, time) q7->s7 Yes end Improved Yield q7->end No s7->end

Caption: Troubleshooting workflow for low yield of this compound.

G General Workflow for this compound Purification plant_material Plant Material extraction Solvent Extraction (e.g., 80% Methanol) plant_material->extraction filtration Filtration / Centrifugation extraction->filtration concentration Rotary Evaporation (Low Temperature) filtration->concentration spe Solid Phase Extraction (SPE) (Enrichment & Cleanup) concentration->spe prep_hplc Preparative HPLC spe->prep_hplc fraction_collection Fraction Collection prep_hplc->fraction_collection purity_analysis Purity Analysis (Analytical HPLC) fraction_collection->purity_analysis final_product Pure this compound purity_analysis->final_product

Caption: A typical experimental workflow for the purification of this compound.

References

selecting the appropriate column for 1,3-Dicaffeoylquinic acid HPLC analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for the HPLC analysis of 1,3-Dicaffeoylquinic acid, tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the most appropriate type of HPLC column for the analysis of this compound?

A1: For the separation of this compound and its isomers, reversed-phase HPLC columns are the standard choice. C18 columns are widely used and effective. However, for enhanced selectivity, particularly when resolving closely related isomers, a Phenyl or Diphenyl stationary phase can be advantageous. The choice of particle size and column dimensions will depend on the desired resolution and analysis time, with smaller particles (e.g., sub-2 µm to 3 µm) offering higher efficiency and shorter run times, albeit at higher backpressures.

Q2: What are the recommended mobile phases for this compound analysis?

A2: A gradient elution using a two-component mobile phase is typically employed. This generally consists of an aqueous acidic solution (Solvent A) and an organic solvent (Solvent B).

  • Solvent A (Aqueous): Water with an acid modifier is crucial for good peak shape. Common choices include 0.085% phosphoric acid, 0.085% formic acid, or a 10 mM formic acid solution. The acidic pH suppresses the ionization of the carboxylic acid and phenolic hydroxyl groups, leading to better retention and symmetrical peaks.

  • Solvent B (Organic): Acetonitrile is a common choice and is often preferred over methanol as it can provide better resolution and peak shape.

A typical gradient might start with a low percentage of acetonitrile and gradually increase to elute the dicaffeoylquinic acid isomers.

Q3: What is the optimal UV detection wavelength for this compound?

A3: this compound exhibits maximum absorbance (λmax) at approximately 326 nm. Therefore, setting the UV detector to this wavelength will provide the highest sensitivity for detection and quantification.

Q4: How should I prepare samples containing this compound for HPLC analysis?

A4: Sample preparation is critical to ensure accurate results and prolong column life. For plant extracts, a common procedure involves:

  • Extraction: Extract the powdered plant material with a suitable solvent, such as 50% methanol, often with the aid of refluxing or sonication.

  • Centrifugation/Filtration: After extraction, centrifuge the sample to pellet solid material. Subsequently, filter the supernatant through a 0.22 µm or 0.45 µm syringe filter to remove any remaining particulate matter before injection. This step is crucial to prevent clogging of the HPLC system and column.

  • Solvent Compatibility: Whenever feasible, the final sample should be dissolved in the initial mobile phase to ensure good peak shape and avoid precipitation on the column.

Troubleshooting Guide

Problem: Poor Peak Shape (Tailing, Fronting, or Broad Peaks)

Q5: What causes peak tailing for this compound and how can I fix it?

A5: Peak tailing for acidic compounds like this compound is often due to secondary interactions with the stationary phase, particularly with residual silanol groups on silica-based columns.

  • Troubleshooting Steps:

    • Adjust Mobile Phase pH: Ensure the mobile phase is sufficiently acidic (pH 2.5-3.5) by using an acid modifier like phosphoric or formic acid. This will keep the analyte in its non-ionized form, minimizing interactions with silanols.

    • Use an End-Capped Column: Modern, well-end-capped C18 columns are designed to minimize exposed silanols.

    • Check for Column Contamination: Contaminants from the sample matrix can accumulate at the head of the column. Try flushing the column with a strong solvent or, if the problem persists, replace the guard column or the analytical column itself.

Q6: My peaks are fronting. What is the likely cause and solution?

A6: Peak fronting is less common than tailing but can be caused by:

  • Sample Overload: Injecting too concentrated a sample can lead to fronting. Try diluting your sample and reinjecting.

  • Column Collapse or Void: A void at the column inlet can cause the sample to travel through different paths, resulting in a distorted peak shape. This is a serious issue that usually requires column replacement.

  • Inappropriate Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. As mentioned, it's best to dissolve the sample in the initial mobile phase.

Q7: Why are my peaks broad, and how can I sharpen them?

A7: Broad peaks can significantly impact resolution and sensitivity. Common causes include:

  • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can lead to band broadening. Ensure connections are as short as possible.

  • Low Column Temperature: Operating at a very low temperature can decrease diffusion and broaden peaks. Increasing the column temperature (e.g., to 30-40 °C) can improve peak shape.

  • Slow Flow Rate: While a lower flow rate can increase resolution, an excessively slow rate can also lead to broader peaks due to diffusion.

  • Column Degradation: Over time, the efficiency of an HPLC column will decrease, leading to broader peaks. If other troubleshooting steps fail, it may be time to replace the column.

Problem: Inconsistent Retention Times

Q8: What causes the retention time of this compound to shift between injections?

A8: Retention time instability can be caused by several factors:

  • Mobile Phase Preparation: Inconsistent preparation of the mobile phase, especially the buffer concentration or pH, can cause shifts. Prepare fresh mobile phase daily and ensure accurate measurements.

  • Column Temperature Fluctuations: Even small changes in ambient temperature can affect retention times. Using a column oven to maintain a constant temperature is highly recommended.

  • Pump Issues: An improperly functioning pump can deliver an inconsistent mobile phase composition, leading to retention time drift. Check for leaks and ensure the pump is properly primed and degassed.

  • Column Equilibration: Insufficient column equilibration time between gradient runs will cause retention time shifts. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.

Problem: Poor Resolution

Q9: How can I improve the separation of this compound from its isomers (e.g., 1,5-, 3,5-, 4,5-dicaffeoylquinic acid)?

A9: Dicaffeoylquinic acid isomers are often challenging to separate. To improve resolution:

  • Optimize the Mobile Phase Gradient: A shallower gradient (i.e., a slower increase in the organic solvent percentage) will provide more time for the isomers to separate.

  • Change the Stationary Phase: If a C18 column does not provide adequate separation, switching to a column with a different selectivity, such as a Phenyl-Hexyl or a Diphenyl phase, can alter the elution order and improve resolution.

  • Adjust Temperature: Temperature can affect the selectivity of a separation. Experiment with different column temperatures (e.g., in 5 °C increments) to see if resolution improves.

  • Use a Longer Column or Smaller Particle Size: Increasing column length or decreasing the particle size of the stationary phase will increase the column's efficiency (N), which can lead to better resolution.

Data and Protocols

Table 1: Example HPLC Columns for this compound Analysis
Stationary PhaseManufacturerDimensions (L x ID)Particle SizeReference
DiphenylVarian Pursuit250 x 4.6 mm5 µm
C18Zorbax SB-C18150 x 2.1 mm3.5 µm
C18Not SpecifiedNot SpecifiedNot Specified
Table 2: Example Mobile Phase and Gradient Conditions
Mobile Phase AMobile Phase BGradient ProgramFlow RateColumn Temp.Reference
0.085% Phosphoric Acid in WaterAcetonitrile0-50 min: 12-24% B; 50-55 min: 24% B; 55-56 min: 24-100% B0.8 mL/min30 °C
10 mM Formic Acid in Water10 mM Formic Acid in Acetonitrile0-5 min: 5-30% B; 5-5.1 min: 30-90% B; 5.1-7.5 min: 90% B; 7.5-7.51 min: 90-5% B0.25 mL/min40 °C

Detailed Experimental Protocol: HPLC-PDA Analysis

This protocol is a representative example based on published methods. Users should optimize parameters for their specific instrumentation and application.

1. Instrumentation:

  • HPLC system with a binary pump, autosampler, column oven, and a Photodiode Array (PDA) detector.

2. Chromatographic Conditions:

  • Column: Varian Pursuit Diphenyl (250 x 4.6 mm, 5 µm)

  • Mobile Phase A: 0.085% Phosphoric Acid in HPLC-grade water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: PDA detector monitoring at 326 nm

  • Gradient Elution:

    • 0-50 min: 12% to 24% B

    • 50-55 min: Isocratic at 24% B

    • 55-56 min: 24% to 100% B

    • Post-run: Re-equilibrate at 12% B for at least 10 minutes.

3. Standard Preparation:

  • Prepare a stock solution of this compound standard in methanol or the initial mobile phase.

  • Create a series of calibration standards by diluting the stock solution to cover the expected concentration range in the samples.

4. Sample Preparation:

  • Extract approximately 1 gram of powdered plant material with 20 mL of 50% methanol by refluxing for 20 minutes.

  • Allow the extract to cool, then centrifuge.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

5. Analysis:

  • Equilibrate the column with the initial mobile phase conditions (12% B) until a stable baseline is achieved.

  • Inject the standards and samples.

  • Integrate the peak area for this compound at the expected retention time.

  • Quantify the amount in samples by comparing the peak area to the calibration curve generated from the standards.

Visualizations

HPLC_Column_Selection start Start: Analyze This compound check_isomers Is separation of isomers (e.g., 1,5-diCQA) required? start->check_isomers c18_column Use a standard C18 column check_isomers->c18_column No phenyl_column Consider a Phenyl or Diphenyl column for alternative selectivity check_isomers->phenyl_column Yes check_resolution Is resolution adequate? c18_column->check_resolution phenyl_column->check_resolution optimize_method Optimize mobile phase gradient, flow rate, and temperature check_resolution->optimize_method No end_success Analysis Successful check_resolution->end_success Yes optimize_method->check_resolution end_reevaluate Re-evaluate column choice or consider smaller particle size/ longer column optimize_method->end_reevaluate

Caption: Logical workflow for selecting an appropriate HPLC column.

HPLC_Troubleshooting start Problem Identified (e.g., Poor Peak Shape) check_all_peaks Does the issue affect all peaks? start->check_all_peaks system_issue Suspect System Issue: - Check pump, leaks, temperature - Check mobile phase prep check_all_peaks->system_issue Yes analyte_specific_issue Suspect Analyte/Column Issue: - Peak Tailing? - Peak Fronting? check_all_peaks->analyte_specific_issue No resolved Problem Resolved system_issue->resolved fix_tailing Increase mobile phase acidity (e.g., add formic/phosphoric acid) analyte_specific_issue->fix_tailing Tailing fix_fronting Dilute sample (check for overload) analyte_specific_issue->fix_fronting Fronting check_column If issue persists, flush or replace guard/analytical column fix_tailing->check_column fix_fronting->check_column check_column->resolved

Caption: Troubleshooting workflow for common HPLC peak shape issues.

Technical Support Center: 1,3-Dicaffeoylquinic Acid (1,3-DCQA)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1,3-Dicaffeoylquinic acid (1,3-DCQA) in DMSO stock solutions. This resource is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for 1,3-DCQA DMSO stock solutions?

A1: For optimal stability, it is recommended to store 1,3-DCQA stock solutions in DMSO at -20°C for short-term use (up to 1 month) and at -80°C for long-term storage (up to 6 months)[1][2]. Aliquoting the stock solution is advised to avoid repeated freeze-thaw cycles[3].

Q2: What are the main factors that affect the stability of 1,3-DCQA in solution?

A2: The stability of caffeoylquinic acids (CQAs), including 1,3-DCQA, is primarily influenced by temperature and light exposure[4][5][6]. While solvents can play a role, temperature and light are the most critical factors to control. Di-acyl CQAs, such as 1,3-DCQA, are generally less stable than mono-acyl CQAs[4][6].

Q3: My 1,3-DCQA solution in DMSO appears to have precipitated after thawing. What should I do?

A3: If precipitation is observed, gentle warming and/or sonication can be used to aid in redissolving the compound[1]. Ensure the solution is clear before use. To prevent precipitation, it is crucial to use fresh, anhydrous DMSO, as moisture can reduce solubility[3].

Q4: How should I prepare my working solutions from the DMSO stock?

A4: It is best practice to prepare working solutions fresh for each experiment[1]. Further dilutions from the DMSO stock into aqueous buffers or cell culture media should be done immediately before use. Be mindful of the final DMSO concentration in your assay, as it can have physiological effects at higher concentrations[7].

Q5: What are the known degradation pathways for 1,3-DCQA?

A5: For caffeoylquinic acids in general, the main degradation pathways are isomerization, methylation, and hydrolysis[4][6]. Under certain conditions, 1,3-DCQA can isomerize to other forms of dicaffeoylquinic acid[8].

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent experimental results Degradation of 1,3-DCQA stock solution.Ensure proper storage conditions (-20°C for short-term, -80°C for long-term) and avoid light exposure. Prepare fresh working solutions for each experiment. Perform a stability check of your stock solution using HPLC.
Precipitation in DMSO stock The solution was not fully dissolved initially, or the storage temperature fluctuated. Moisture absorption by DMSO.Gently warm and sonicate the solution to redissolve. Use fresh, anhydrous DMSO for preparing stock solutions[3]. Store at a stable temperature.
Low biological activity observed Incorrect storage leading to degradation. Repeated freeze-thaw cycles.Aliquot stock solutions to minimize freeze-thaw cycles[3]. Verify the concentration and purity of the stock solution via HPLC.
Unexpected peaks in analytical chromatography (HPLC/LC-MS) Isomerization or degradation of 1,3-DCQA.This indicates instability. Review storage and handling procedures. Characterize the new peaks by MS/MS to identify potential isomers or degradation products[8].

Quantitative Data on Stability

Storage Temperature Duration Solvent Recommendation Source
-20°C1 monthDMSOShort-term storage[1][2][3]
-80°C6 monthsDMSOLong-term storage[1][2]
-20°C (as powder)3 yearsN/ALong-term storage of solid compound[2]

Experimental Protocols

Protocol for Assessing the Stability of 1,3-DCQA in DMSO by HPLC

This protocol outlines a general method to assess the stability of 1,3-DCQA in a DMSO stock solution over time.

  • Preparation of 1,3-DCQA Stock Solution:

    • Accurately weigh a known amount of 1,3-DCQA powder.

    • Dissolve in anhydrous DMSO to a final concentration (e.g., 10 mM). Ensure complete dissolution, using gentle warming or sonication if necessary.

  • Sample Storage:

    • Aliquot the stock solution into several amber vials to protect from light.

    • Store the vials at the desired temperatures (e.g., Room Temperature, 4°C, -20°C, -80°C).

  • Time-Point Analysis:

    • At designated time points (e.g., 0, 1, 3, 7, 14, 30 days), retrieve one aliquot from each storage condition.

    • Prepare a diluted sample in a suitable mobile phase for HPLC analysis.

  • HPLC Analysis:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% phosphoric acid is often used for the separation of caffeoylquinic acids[9].

    • Detection: UV detection at 330 nm[9].

    • Injection Volume: 10 µL.

    • Flow Rate: 0.8 mL/min[9].

  • Data Analysis:

    • Quantify the peak area of 1,3-DCQA at each time point.

    • Calculate the percentage of 1,3-DCQA remaining relative to the initial time point (T=0).

    • Monitor for the appearance of new peaks, which may indicate degradation products or isomers.

Visualizations

experimental_workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis prep_stock Prepare 1,3-DCQA in DMSO Stock aliquot Aliquot into Amber Vials prep_stock->aliquot storage_rt Room Temp aliquot->storage_rt Store storage_4c 4°C aliquot->storage_4c Store storage_neg20c -20°C aliquot->storage_neg20c Store storage_neg80c -80°C aliquot->storage_neg80c Store sampling Sample at Time Points storage_rt->sampling storage_4c->sampling storage_neg20c->sampling storage_neg80c->sampling hplc HPLC Analysis sampling->hplc data Data Interpretation hplc->data

Caption: Workflow for assessing the stability of 1,3-DCQA in DMSO.

signaling_pathway cluster_pi3k PI3K/Akt Pathway cluster_nrf2 Nrf2 Pathway DCQA This compound PI3K PI3K DCQA->PI3K Activates Nrf2 Nrf2 Translocation DCQA->Nrf2 Induces Akt Akt PI3K->Akt GSK3b GSK3β (inactive) Akt->GSK3b Apoptosis ↓ Apoptosis GSK3b->Apoptosis GCL ↑ GCL Activity Nrf2->GCL Antioxidant Antioxidant Response GCL->Antioxidant

Caption: Signaling pathways modulated by this compound.

References

optimization of extraction parameters for maximizing 1,3-Dicaffeoylquinic acid yield

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of 1,3-Dicaffeoylquinic acid (1,3-DCQA).

Frequently Asked Questions (FAQs)

Q1: Which extraction method is most effective for maximizing the yield of 1,3-DCQA?

A1: Ultrasound-Assisted Extraction (UAE) is a highly effective method for enhancing the recovery of dicaffeoylquinic acids. It offers advantages such as reduced extraction time and lower solvent consumption compared to conventional methods like maceration or Soxhlet extraction. The ultrasonic waves facilitate the disruption of plant cell walls, leading to improved solvent penetration and mass transfer of the target analyte.

Q2: What are the critical parameters to consider for optimizing 1,3-DCQA extraction?

A2: The key parameters that significantly influence the extraction yield of 1,3-DCQA are:

  • Solvent Composition: The polarity of the solvent is crucial. A mixture of ethanol or methanol and water is often optimal.

  • Temperature: Higher temperatures can enhance solubility and diffusion rates; however, excessive heat can lead to the degradation of dicaffeoylquinic acids.

  • Extraction Time: Sufficient time is required for the solvent to penetrate the plant matrix and extract the compound. However, prolonged extraction times, especially at elevated temperatures, can increase the risk of degradation.

  • Solid-to-Liquid Ratio: A lower solid-to-liquid ratio (i.e., more solvent) generally favors higher extraction yields, but an optimal balance is necessary for efficiency.

  • Ultrasonic Power and Frequency (for UAE): These parameters affect the intensity of cavitation and, consequently, the extraction efficiency.

Q3: How can I accurately quantify the concentration of 1,3-DCQA in my extracts?

A3: High-Performance Liquid Chromatography with Photodiode Array detection (HPLC-PDA) is a robust and widely used method for the quantification of 1,3-DCQA. For enhanced sensitivity and structural confirmation, Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS) can be employed.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low Yield of 1,3-DCQA - Incomplete cell lysis: Plant material may not be sufficiently ground. - Suboptimal extraction parameters: Incorrect solvent composition, temperature, or time. - Degradation of 1,3-DCQA: Exposure to high temperatures, prolonged extraction, or inappropriate pH. Dicaffeoylquinic acids are known to be less stable than monocaffeoylquinic acids. - Insufficient solvent volume: A high solid-to-liquid ratio may result in saturation of the solvent.- Improve sample preparation: Ensure the plant material is finely powdered to increase the surface area for extraction. - Optimize extraction conditions: Refer to the data in Table 1 and the experimental protocols below to select optimal parameters. Consider performing a design of experiments (DoE) to find the best conditions for your specific plant material. - Control extraction conditions: Maintain a moderate temperature (e.g., 40-60°C for UAE) and avoid unnecessarily long extraction times. Ensure the pH of the extraction solvent is slightly acidic to improve stability. - Adjust solid-to-liquid ratio: Increase the volume of the extraction solvent.
Poor Peak Resolution in HPLC - Inappropriate mobile phase: The composition and gradient of the mobile phase may not be suitable for separating 1,3-DCQA from other compounds. - Column degradation: The stationary phase of the HPLC column may be compromised. - Sample overload: Injecting a too concentrated sample can lead to peak broadening and tailing.- Optimize mobile phase: Adjust the gradient profile of the mobile phase (e.g., acetonitrile/methanol and acidified water). Refer to the HPLC-PDA protocol below for a starting point. - Use a guard column and ensure proper column maintenance: A guard column can protect the analytical column from contaminants. Regularly flush the column with appropriate solvents. - Dilute the sample: Inject a more diluted sample to improve peak shape.
Inconsistent Results - Variability in plant material: The concentration of 1,3-DCQA can vary depending on the plant's origin, age, and storage conditions. - Inconsistent extraction procedure: Variations in temperature, time, or solvent composition between experiments. - Instrumental drift: Fluctuations in the HPLC system's performance.- Standardize plant material: Use plant material from the same batch and store it under consistent conditions (cool, dark, and dry). - Maintain strict control over experimental parameters: Use calibrated equipment and carefully follow the standardized protocol for each extraction. - Perform regular system suitability tests: Inject a standard solution of 1,3-DCQA periodically to monitor the performance of the HPLC system.

Data Presentation

Table 1: Optimized Extraction Parameters for Dicaffeoylquinic Acids (DCQAs) from Various Plant Sources

Plant MaterialExtraction MethodSolventTemperature (°C)Time (min)Solid-to-Liquid Ratio (g/mL)AnalyteYield
Forced Chicory RootsAccelerated Solvent Extraction (ASE)57% Ethanol9530Not Specified3,5-diCQA5.41 ± 0.79 mg/g DM[1]
Pluchea indica LeavesUltrasound-Assisted Extraction (UAE)50% Ethanol40 ± 5151:20Total Caffeoylquinic AcidsHighest among tested methods
Scolymus hispanicusUltrasound-Assisted Extraction (UAE)75% Methanol40101:503,5-diCQAOptimized yield
Artemisia argyiMacerationAqueous EthanolNot SpecifiedNot SpecifiedNot Specified3,5-diCQA5.82 µg/mL (IC₅₀ for GlLeuRS inhibition)[2]

Note: Specific quantitative data for 1,3-DCQA is limited in publicly available literature. The data presented for other dicaffeoylquinic acid isomers can serve as a valuable starting point for optimizing 1,3-DCQA extraction.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
  • Sample Preparation:

    • Dry the plant material at a controlled temperature (e.g., 40-50°C) to a constant weight.

    • Grind the dried material into a fine powder (e.g., using a 40-60 mesh sieve).

  • Extraction:

    • Accurately weigh a specific amount of the powdered plant material (e.g., 1 g).

    • Place the sample in an extraction vessel.

    • Add the optimized extraction solvent (e.g., 20 mL of 50% ethanol) to achieve the desired solid-to-liquid ratio (e.g., 1:20 g/mL).

    • Place the extraction vessel in an ultrasonic bath.

    • Set the ultrasonic frequency (e.g., 40 kHz) and power.

    • Maintain the extraction temperature at the optimized level (e.g., 40°C) for the specified duration (e.g., 15-30 minutes).

  • Post-Extraction Processing:

    • Filter the extract through a suitable filter paper (e.g., Whatman No. 1) to remove solid particles.

    • For quantitative analysis, dilute an aliquot of the filtrate with the mobile phase to an appropriate concentration.

    • Filter the diluted sample through a 0.45 µm syringe filter before injecting it into the HPLC system.

Protocol 2: HPLC-PDA Quantification of this compound
  • Instrumentation:

    • HPLC system equipped with a PDA detector, a quaternary pump, a degasser, an autosampler, and a column oven.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase:

      • Solvent A: 0.1% Formic acid in water.

      • Solvent B: Acetonitrile or Methanol.

    • Gradient Elution: A typical gradient could be:

      • 0-5 min: 10% B

      • 5-20 min: 10-30% B

      • 20-30 min: 30-50% B

      • 30-35 min: 50-10% B

      • 35-40 min: 10% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10-20 µL.

    • Column Temperature: 30°C.

    • Detection Wavelength: 325 nm.

  • Quantification:

    • Prepare a series of standard solutions of 1,3-DCQA of known concentrations.

    • Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.

    • Inject the prepared sample extract.

    • Determine the concentration of 1,3-DCQA in the sample by interpolating its peak area on the calibration curve.

Mandatory Visualizations

Experimental_Workflow cluster_extraction Extraction cluster_analysis Analysis cluster_output Output plant_material Plant Material (Dried and Powdered) uae Ultrasound-Assisted Extraction plant_material->uae filtration Filtration uae->filtration solvent Solvent (e.g., 50% Ethanol) solvent->uae parameters Optimized Parameters (Temperature, Time, Power) parameters->uae hplc HPLC-PDA Analysis filtration->hplc quantification Quantification of 1,3-DCQA hplc->quantification data Yield Data quantification->data PI3K_Akt_Pathway DCQA This compound protein_14_3_3 14-3-3τ DCQA->protein_14_3_3 Binds to and inhibits JAK2 JAK2 protein_14_3_3->JAK2 Inhibition of 14-3-3τ prevents activation of Apoptosis Cell Apoptosis protein_14_3_3->Apoptosis Inhibition of 14-3-3τ induces PI3K PI3K JAK2->PI3K Activates Akt Akt PI3K->Akt Activates Proliferation Cell Proliferation and Metastasis Akt->Proliferation Promotes

References

Validation & Comparative

A Comparative Analysis of the Bioactivities of 1,3- and 3,5-Dicaffeoylquinic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Biological Performance of Two Key Dicaffeoylquinic Acid Isomers with Supporting Experimental Data.

1,3-Dicaffeoylquinic acid (1,3-diCQA) and 3,5-dicaffeoylquinic acid (3,5-diCQA) are two prominent isomers of a naturally occurring phenolic compound found in a variety of plants. Both have garnered significant attention in the scientific community for their diverse and potent biological activities. This guide provides a detailed comparison of their bioactivities, supported by quantitative experimental data, to aid researchers in discerning their potential therapeutic applications.

Quantitative Bioactivity Data

The following tables summarize the available quantitative data for the antioxidant, anti-inflammatory, neuroprotective, and anti-cancer activities of 1,3-diCQA and 3,5-diCQA. Direct comparisons are provided where studies have evaluated both isomers under similar conditions.

Table 1: Antioxidant Activity

AssayThis compound (IC50/EC50)3,5-Dicaffeoylquinic Acid (IC50/EC50)Reference
DPPH Radical Scavenging40 µM4.26 µg/mL (~8.2 µM)[1]
Lipid Peroxidation Inhibition (MDA)1.96 mM5 µM[2]

Table 2: Anti-inflammatory Activity

AssayCell LineThis compound3,5-Dicaffeoylquinic AcidReference
Nitric Oxide (NO) Production InhibitionRAW 264.7Data not available in direct comparisonEffective inhibition (concentration-dependent)[1]

Table 3: Neuroprotective Activity

AssayCell LineThis compound3,5-Dicaffeoylquinic AcidReference
H₂O₂-induced cell deathSH-SY5YData not availableSignificant protection[3]
Aβ₁₋₄₂-induced toxicitySH-SY5YData not availableNeuroprotective effect[4]

Table 4: Anti-cancer Activity

Cell LineThis compound (IC50)3,5-Dicaffeoylquinic Acid (IC50)Reference
MCF-7 (Breast Cancer)< 300 µM< 300 µM[5]
MDA-MB-231 (Breast Cancer)< 300 µM< 300 µM[5]

Signaling Pathway Modulation

Both 1,3-diCQA and 3,5-diCQA have been shown to exert their biological effects through the modulation of key signaling pathways, primarily the NF-κB and Nrf2 pathways.

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation. Both isomers have been found to inhibit this pathway, thereby reducing the expression of pro-inflammatory mediators.

The Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a key regulator of the cellular antioxidant response. Activation of this pathway by 1,3-diCQA and 3,5-diCQA leads to the expression of various antioxidant and detoxification enzymes, contributing to their protective effects against oxidative stress.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor e.g., LPS, TNF-α IKK_complex IKK Complex Receptor->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Inhibition IkB_P P-IκB IkB->IkB_P NFkB_translocation NF-κB NFkB->NFkB_translocation Translocates Proteasome Proteasome IkB_P->Proteasome Ubiquitination & Degradation DNA DNA (κB sites) NFkB_translocation->DNA diCQA 1,3- & 3,5-diCQA diCQA->IKK_complex Inhibits Gene_Expression Pro-inflammatory Gene Expression (e.g., iNOS, COX-2, TNF-α) DNA->Gene_Expression Transcription

Figure 1: Inhibition of the NF-κB signaling pathway by 1,3- and 3,5-dicaffeoylquinic acid.

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative_Stress Oxidative Stress Keap1 Keap1 Oxidative_Stress->Keap1 Inactivates Nrf2 Nrf2 Keap1->Nrf2 Binding Ub Ub Nrf2->Ub Ubiquitination Nrf2_translocation Nrf2 Nrf2->Nrf2_translocation Translocates Proteasome Proteasome Ub->Proteasome Degradation diCQA 1,3- & 3,5-diCQA diCQA->Keap1 Inactivates ARE ARE (DNA) Nrf2_translocation->ARE Gene_Expression Antioxidant Gene Expression (e.g., HO-1, NQO1) ARE->Gene_Expression Transcription

Figure 2: Activation of the Nrf2 signaling pathway by 1,3- and 3,5-dicaffeoylquinic acid.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of the findings.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is used to determine the free radical scavenging activity of the compounds.

  • Reagents: DPPH solution (typically 0.1 mM in methanol or ethanol), test compounds (1,3-diCQA and 3,5-diCQA) at various concentrations, and a positive control (e.g., ascorbic acid or Trolox).

  • Procedure:

    • A specific volume of the test compound solution is mixed with a DPPH solution.

    • The mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).

    • The absorbance of the solution is measured spectrophotometrically at a specific wavelength (typically around 517 nm).

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined from a dose-response curve.

Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

This assay measures the anti-inflammatory activity of the compounds by quantifying the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere.

    • The cells are pre-treated with various concentrations of the test compounds (1,3-diCQA or 3,5-diCQA) for a specific duration (e.g., 1 hour).

    • The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce NO production and co-incubated with the test compounds for a further period (e.g., 24 hours).

    • The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

    • The absorbance is read at approximately 540 nm, and the nitrite concentration is determined from a standard curve prepared with sodium nitrite.

    • The percentage of NO production inhibition is calculated relative to the LPS-stimulated control group.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay is used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Reagents: MTT solution (typically 5 mg/mL in PBS), test compounds, and a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Procedure:

    • Cells are seeded in a 96-well plate and treated with various concentrations of the test compounds.

    • After the desired incubation period, the culture medium is removed, and MTT solution is added to each well.

    • The plate is incubated for a few hours (e.g., 2-4 hours) at 37°C to allow the formation of formazan crystals by viable cells.

    • The solubilization solution is added to dissolve the formazan crystals.

    • The absorbance is measured at a wavelength between 500 and 600 nm.

    • Cell viability is expressed as a percentage of the control (untreated) cells. The IC50 value for anti-cancer activity is the concentration of the compound that reduces cell viability by 50%.

Western Blot Analysis for NF-κB Pathway Activation

This technique is used to detect specific proteins in a sample and can be used to assess the activation state of the NF-κB pathway.

  • Procedure:

    • Protein Extraction: Cells are treated with the test compounds and/or stimuli (e.g., LPS). Cytoplasmic and nuclear protein fractions are then extracted using appropriate lysis buffers containing protease and phosphatase inhibitors.

    • Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

    • SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

    • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for proteins in the NF-κB pathway (e.g., phospho-IκBα, total IκBα, p65).

    • The membrane is then washed and incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the bands is quantified to determine the relative protein expression levels.

Conclusion

Both this compound and 3,5-dicaffeoylquinic acid exhibit a range of promising bioactivities, particularly as antioxidant and anti-inflammatory agents. The available data suggests that 3,5-diCQA may have more potent antioxidant and anti-inflammatory effects in some assays. However, a lack of direct, head-to-head comparative studies for all bioactivities makes it challenging to definitively declare one isomer as superior across the board. Both compounds demonstrate the ability to modulate the crucial NF-κB and Nrf2 signaling pathways, providing a mechanistic basis for their observed effects. Further research with direct comparative studies using standardized protocols is warranted to fully elucidate the therapeutic potential of each isomer and to guide the selection of the most appropriate candidate for specific drug development applications.

References

A Head-to-Head Battle of Antioxidants: 1,3-Dicaffeoylquinic Acid versus Chlorogenic Acid

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of natural phenolic compounds, both 1,3-dicaffeoylquinic acid (1,3-DCQA) and chlorogenic acid (CGA) are recognized for their potent antioxidant properties. This guide offers a detailed comparison of their antioxidant activities, supported by experimental data, to assist researchers, scientists, and drug development professionals in their understanding and application of these compounds.

Executive Summary

Extensive research indicates that dicaffeoylquinic acids (diCQAs), such as 1,3-DCQA, generally exhibit superior antioxidant and free radical scavenging activities compared to monocaffeoylquinic acids (CQAs), like chlorogenic acid. This enhanced activity is largely attributed to the presence of additional hydroxyl groups in the molecular structure of diCQAs.[1][2][3][4] Both compounds exert their antioxidant effects through direct radical scavenging and by modulating cellular antioxidant pathways, notably the Keap1-Nrf2 signaling pathway.

Quantitative Comparison of Antioxidant Activity

The following table summarizes the available quantitative data on the antioxidant activity of this compound and chlorogenic acid. It is important to note that a direct comparison of IC50 values is most accurate when determined within the same study under identical experimental conditions.

CompoundAssayIC50 / EC50 ValueSource
This compound Cellular Antioxidant ActivityEC50 = 23.6 µM(Hufnagel et al., 2024)
Chlorogenic Acid DPPHIC50 ≈ 11.2 µg/mL(Tai et al., 2011)

Note: IC50 (Inhibitory Concentration 50) is the concentration of an antioxidant required to scavenge 50% of the free radicals. EC50 (Half maximal effective concentration) in this context refers to the concentration that provides 50% of the maximal antioxidant response in a cellular system.

Studies have consistently shown that the concentrations of 1,3-DCQA required for the inhibition of oxidation are lower than those of other well-known antioxidants.[5][6] In general, dicaffeoylquinic acids have demonstrated significantly more antioxidant activity than caffeoylquinic acids.[4]

Mechanistic Insights: Signaling Pathways

Both this compound and chlorogenic acid can bolster cellular antioxidant defenses through the activation of the Keap1-Nrf2 signaling pathway. Under normal conditions, the transcription factor Nrf2 is kept inactive by Keap1. However, in the presence of oxidative stress or these antioxidant compounds, Nrf2 is released, translocates to the nucleus, and initiates the transcription of a suite of antioxidant and cytoprotective genes. Dicaffeoylquinic acids have been shown to have a greater capacity to activate this pathway compared to caffeoylquinic acids.[4]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Antioxidants 1,3-DCQA or CGA Antioxidants->Keap1_Nrf2 induces dissociation Nrf2_active Nrf2 (Active) Keap1_Nrf2->Nrf2_active releases Nrf2_active_nucleus Nrf2 Nrf2_active->Nrf2_active_nucleus translocates to ARE Antioxidant Response Element (ARE) Antioxidant_Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription of Nrf2_active_nucleus->ARE binds to

Figure 1. Activation of the Nrf2 signaling pathway by 1,3-DCQA and CGA.

Experimental Protocols

Detailed methodologies for common antioxidant assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.

Procedure:

  • Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol.

  • Sample Preparation: The test compounds (1,3-DCQA and CGA) and a positive control (e.g., ascorbic acid) are prepared at various concentrations.

  • Reaction: A fixed volume of the DPPH solution is mixed with varying concentrations of the sample solutions. A control containing only the DPPH solution and the solvent is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured at the characteristic wavelength of DPPH (around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [ (Acontrol - Asample) / Acontrol ] x 100 The IC50 value is then determined by plotting the percentage of scavenging activity against the sample concentration.

DPPH_Workflow prep_dpph Prepare DPPH Solution (Purple) mix Mix DPPH and Samples prep_dpph->mix prep_sample Prepare Samples (1,3-DCQA, CGA, Control) prep_sample->mix incubate Incubate in Dark (e.g., 30 min) mix->incubate measure Measure Absorbance (517 nm) incubate->measure calculate Calculate % Scavenging & IC50 measure->calculate result Compare Antioxidant Activity calculate->result

Figure 2. General workflow for the DPPH radical scavenging assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.

Procedure:

  • Generation of ABTS•+: The ABTS radical cation is produced by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Dilution of ABTS•+ solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate buffered saline) to an absorbance of approximately 0.70 at 734 nm.

  • Sample Reaction: An aliquot of the diluted ABTS•+ solution is mixed with various concentrations of the test compounds or a standard antioxidant.

  • Absorbance Measurement: The absorbance is recorded at 734 nm after a fixed time (e.g., 6 minutes).

  • Calculation: The percentage of inhibition of absorbance is calculated, and the antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Conclusion

The available evidence strongly suggests that this compound possesses superior antioxidant activity compared to chlorogenic acid. This is supported by both qualitative statements in the literature and the general observation that the antioxidant potency of caffeoylquinic acids increases with the number of caffeoyl groups. Both compounds are valuable natural antioxidants that function through direct radical scavenging and by enhancing endogenous antioxidant defenses via the Nrf2 pathway. For researchers and drug development professionals, the choice between these two compounds may depend on the specific application, with 1,3-DCQA offering potentially greater antioxidant efficacy. Further head-to-head comparative studies under standardized conditions are warranted to provide more precise quantitative comparisons.

References

In Vivo Validation of the Anti-inflammatory Effects of 1,3-Dicaffeoylquinic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an objective comparison of the in vivo anti-inflammatory performance of dicaffeoylquinic acid (DCQA) isomers, with a focus on 1,3-dicaffeoylquinic acid, against other alternatives. The information is supported by experimental data to assist researchers, scientists, and drug development professionals in their evaluation of this compound.

Comparative Analysis of Anti-inflammatory Efficacy

The primary model for assessing the acute anti-inflammatory activity of this compound and its isomers in vivo is the carrageenan-induced paw edema model in rats. This model is a well-established and highly reproducible method for evaluating non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] The inflammatory response in this model is characterized by a biphasic release of mediators. The early phase involves the release of histamine and serotonin, while the late phase is mediated by prostaglandins and cytokines like TNF-α and IL-1β.[3]

The following tables summarize the quantitative data from studies evaluating the effects of various DCQA isomers on carrageenan-induced paw edema and the production of key pro-inflammatory cytokines.

Table 1: Comparison of the Effects of Dicaffeoylquinic Acid Isomers and Standard Drugs on Carrageenan-Induced Paw Edema in Rats

CompoundDose (mg/kg)Route of AdministrationPercentage Inhibition of EdemaTime Point (hours)ComparatorComparator Dose (mg/kg)
4,5-Dicaffeoylquinic Acid5OralDose-dependent reduction1-5Diclofenac Sodium10
4,5-Dicaffeoylquinic Acid10OralDose-dependent reduction1-5Diclofenac Sodium10
4,5-Dicaffeoylquinic Acid20OralDose-dependent reduction1-5Diclofenac Sodium10
3,4,5-Tricaffeoylquinic Acid50Not Specified88% of Indomethacin's activity3Indomethacin10
Ellagic Acid (for reference)1 - 30IntraperitonealDose-dependent reduction (ED₅₀ = 8.41 mg/kg)1-5Indomethacin5
Caffeic Acid Phenethyl Ester10IntraperitonealSignificant reductionup to 4IndomethacinNot specified for direct comparison
Caffeic Acid Phenethyl Ester30IntraperitonealHigh dose effect comparable to Indomethacinup to 4IndomethacinNot specified for direct comparison

Note: Data for this compound was not explicitly available in the reviewed literature for this specific assay, hence the inclusion of other closely related isomers for comparative purposes.[3][4][5][6][7][8][9]

Table 2: Comparison of the Effects of Dicaffeoylquinic Acid Isomers and Indomethacin on Pro-inflammatory Cytokine Levels in Paw Tissue

CompoundDose (mg/kg)TNF-α Level (pg/mL)IL-1β Level (pg/mL)ComparatorComparator TNF-α Level (pg/mL)Comparator IL-1β Level (pg/mL)
3,4,5-Tricaffeoylquinic Acid508.44 ± 0.625.83 ± 0.57Indomethacin (10 mg/kg)12.60 ± 1.3052.91 ± 5.20

Note: This data highlights that certain caffeoylquinic acid derivatives can be more effective than standard NSAIDs in reducing specific pro-inflammatory cytokines.[5][6][8][9] Studies have shown that dicaffeoylquinic acids, in general, suppress the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[10]

Experimental Protocols

A detailed methodology for a key experiment cited, the carrageenan-induced paw edema assay, is provided below.

Carrageenan-Induced Paw Edema in Rats

This is a widely used model for acute inflammation.[1][2]

  • Animal Acclimatization: Male Wistar or Sprague-Dawley rats (typically 200-250g) are housed under standard laboratory conditions with a 12-hour light/dark cycle and free access to food and water for at least one week before the experiment.[11]

  • Grouping and Administration: Animals are randomly divided into several groups: a control group, a positive control group (receiving a standard anti-inflammatory drug like indomethacin or diclofenac), and treatment groups receiving different doses of the test compound (e.g., this compound). The test compounds are typically administered orally or intraperitoneally 30 to 60 minutes before the induction of inflammation.[3][4][7]

  • Induction of Inflammation: A 1% solution of lambda carrageenan in saline (typically 100 µL) is injected into the sub-plantar surface of the right hind paw of each rat.[1][3][4]

  • Measurement of Paw Edema: The volume of the injected paw is measured using a plethysmometer at baseline (before carrageenan injection) and then at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the injection.[1][4]

  • Data Analysis: The degree of paw edema is calculated as the difference in paw volume before and after the carrageenan injection. The percentage inhibition of edema by the test compound is calculated using the formula: % Inhibition = [(Control Edema - Treated Edema) / Control Edema] x 100

  • Biochemical Analysis: At the end of the experiment, animals may be euthanized, and the inflamed paw tissue can be collected to measure the levels of inflammatory mediators like TNF-α, IL-1β, iNOS, and COX-2 using techniques such as ELISA and Western blotting.[3][4]

Mechanism of Action: Signaling Pathways

Dicaffeoylquinic acids, including 1,3-DCQA, exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. In vitro studies have shown that these compounds can inhibit the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways in macrophages stimulated with lipopolysaccharide (LPS).[3][10][12]

The inhibition of these pathways leads to a downstream reduction in the expression and production of several pro-inflammatory mediators:

  • Enzymes: Inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

  • Molecules: Nitric oxide (NO) and prostaglandin E₂ (PGE₂).

  • Cytokines: Tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6).[3][10][12]

Visualizations

The following diagrams illustrate the experimental workflow and the underlying signaling pathways.

G cluster_workflow Experimental Workflow: Carrageenan-Induced Paw Edema acclimatization Animal Acclimatization grouping Random Grouping of Rats acclimatization->grouping baseline Baseline Paw Volume Measurement grouping->baseline treatment Administration of 1,3-DCQA or Vehicle/Control Drug baseline->treatment induction Sub-plantar Injection of 1% Carrageenan treatment->induction 30-60 min measurement Paw Volume Measurement at 1, 2, 3, 4, 5 hours induction->measurement analysis Calculation of Edema Inhibition measurement->analysis biochem Tissue Collection for Cytokine Analysis analysis->biochem

Caption: Workflow for the in vivo validation of anti-inflammatory agents.

G cluster_pathway Inhibitory Action of 1,3-DCQA on Inflammatory Pathways cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway stimulus Inflammatory Stimulus (e.g., Carrageenan, LPS) mapk MAPKs (ERK, JNK, p38) stimulus->mapk ikb IκBα Phosphorylation stimulus->ikb mediators Pro-inflammatory Gene Expression (COX-2, iNOS, TNF-α, IL-1β, IL-6) mapk->mediators nfkb NF-κB Nuclear Translocation ikb->nfkb nfkb->mediators dcqa This compound inhibition Inhibition dcqa->inhibition inhibition->mapk inhibition->ikb inflammation Inflammation (Edema, Pain) mediators->inflammation

Caption: 1,3-DCQA inhibits key pro-inflammatory signaling pathways.

References

A Comparative Analysis of 1,3-Dicaffeoylquinic Acid Content in Various Plant Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Prevalence of a Bioactive Compound

1,3-Dicaffeoylquinic acid (1,3-diCQA), also known as cynarin, is a naturally occurring phenolic compound that has garnered significant interest within the scientific community for its diverse pharmacological activities. These include antioxidant, anti-inflammatory, and hepatoprotective properties, making it a compound of interest for the development of new therapeutic agents. This guide provides a comparative analysis of this compound content across different plant species, supported by experimental data and detailed methodologies for its quantification.

Quantitative Comparison of this compound Content

The concentration of this compound can vary significantly among different plant species and even between different parts of the same plant. The following table summarizes the quantitative data on this compound content in several plant species as reported in the scientific literature.

Plant SpeciesFamilyPlant Part AnalyzedThis compound ContentReference(s)
Arctium lappa (Burdock)AsteraceaeRoot (methanolic extract)1.35 ± 0.02 mg/g of extract[1][2]
Cynara cardunculus var. scolymus (Globe Artichoke)AsteraceaeLeaves (methanolic extract)2908.07 µg/mL of extract[3]
Cynara cardunculus var. scolymus (Globe Artichoke)AsteraceaeJuice (from heads)Predominant dicaffeoylquinic acid isomer[1][4]
Foeniculum vulgare (Fennel)ApiaceaeLeaves41.17 mg/100g (dry weight)[5]
Foeniculum vulgare (Fennel)ApiaceaeStem27.82 mg/100g (dry weight)[5]
Onopordum illyricumAsteraceaeAerial PartsPresent, but 1,5-diCQA is more abundant[6]
Lonicera japonica (Japanese Honeysuckle)CaprifoliaceaeFlower BudsPresent[1][7][8]
Vernonia anthelmintica (Purple Fleabane)AsteraceaeSeedsPresent[1][2]

Note: The quantification of this compound is highly dependent on the extraction method, solvent used, and the specific analytical technique employed. Direct comparison between studies should be made with caution. For Lonicera japonica and Vernonia anthelmintica, the presence of this compound is confirmed, though specific quantitative data for this isomer was not available in the reviewed literature.

Experimental Protocols for Quantification

The accurate quantification of this compound in plant matrices is crucial for comparative studies and potential drug development. High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) or Mass Spectrometry (MS) is the most common and reliable method.

Sample Preparation and Extraction
  • Grinding: The dried plant material (e.g., leaves, roots, seeds) is finely ground to a homogenous powder to increase the surface area for extraction.

  • Extraction Solvent: A hydroalcoholic solution, typically methanol or ethanol (50-80% in water), is commonly used for the extraction of phenolic compounds like this compound.

  • Extraction Technique:

    • Maceration: The powdered plant material is soaked in the extraction solvent for a specified period (e.g., 24-48 hours) with occasional shaking.

    • Ultrasonication: The sample is sonicated in the extraction solvent for a shorter duration (e.g., 30-60 minutes) to enhance extraction efficiency.

    • Soxhlet Extraction: Continuous extraction with the solvent in a Soxhlet apparatus can also be employed.

  • Filtration and Concentration: The resulting extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Sample Solution Preparation: A known weight of the dried extract is dissolved in a suitable solvent (e.g., methanol or the initial mobile phase of the HPLC) to a specific concentration for analysis. The solution is then filtered through a 0.45 µm syringe filter before injection into the HPLC system.

HPLC-DAD Quantification
  • Chromatographic System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is typically used for separation.

  • Mobile Phase: A gradient elution is commonly employed using a mixture of two solvents:

    • Solvent A: Water with a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to improve peak shape.

    • Solvent B: Acetonitrile or methanol.

    • The gradient program is optimized to achieve good separation of this compound from other compounds in the extract.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature, for example, 25-30 °C.

  • Detection: The DAD is set to monitor the absorbance at the maximum wavelength (λmax) of this compound, which is around 325-330 nm.

  • Quantification: A calibration curve is constructed using a certified reference standard of this compound at various concentrations. The concentration of this compound in the plant extract is then determined by comparing its peak area to the calibration curve.

UPLC-MS/MS for Enhanced Sensitivity and Specificity

For more precise and sensitive quantification, especially in complex matrices, Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS) is utilized. The UPLC system allows for faster analysis and better resolution. The mass spectrometer, often a triple quadrupole, is operated in Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion of this compound and a specific product ion, which provides a high degree of selectivity and minimizes interference from other co-eluting compounds.

Visualizing the Workflow and Biosynthesis

To better understand the processes involved, the following diagrams illustrate the experimental workflow for quantifying this compound and its biosynthetic origin.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification plant_material Plant Material (Leaves, Roots, etc.) grinding Grinding plant_material->grinding extraction Extraction (Maceration/Sonication) grinding->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporator) filtration->concentration sample_solution Sample Solution Preparation concentration->sample_solution hplc_injection HPLC/UPLC Injection sample_solution->hplc_injection separation Chromatographic Separation (C18 Column) hplc_injection->separation detection Detection (DAD/MS) separation->detection data_analysis Data Analysis and Quantification detection->data_analysis

Caption: Experimental workflow for the quantification of this compound.

The biosynthesis of this compound is part of the broader phenylpropanoid pathway, a major route for the synthesis of a wide variety of plant secondary metabolites.

biosynthesis_pathway cluster_pathway Phenylpropanoid Pathway cluster_enzymes Key Enzymes phenylalanine L-Phenylalanine cinnamic_acid Cinnamic Acid phenylalanine->cinnamic_acid PAL p_coumaric_acid p-Coumaric Acid cinnamic_acid->p_coumaric_acid C4H caffeic_acid Caffeic Acid p_coumaric_acid->caffeic_acid C3H caffeoyl_coa Caffeoyl-CoA caffeic_acid->caffeoyl_coa 4CL caffeoylquinic_acid Caffeoylquinic Acids (mono, di, etc.) caffeoyl_coa->caffeoylquinic_acid HQT/HCT quinic_acid Quinic Acid quinic_acid->caffeoylquinic_acid PAL PAL: Phenylalanine ammonia-lyase C4H C4H: Cinnamate 4-hydroxylase C3H C3H: p-Coumarate 3-hydroxylase FourCL 4CL: 4-Coumarate-CoA ligase HQT_HCT HQT/HCT: Hydroxycinnamoyl-CoA transferases

Caption: Simplified biosynthetic pathway of dicaffeoylquinic acids.

This guide provides a foundational overview for researchers interested in the comparative analysis of this compound. Further detailed investigation into specific plant species and optimization of analytical methods are encouraged for more in-depth studies.

References

Navigating the Specificity Challenge: A Comparative Guide to 1,3-Dicaffeoylquinic Acid Detection Methods

Author: BenchChem Technical Support Team. Date: November 2025

A thorough investigation for commercially available antibodies specifically targeting 1,3-dicaffeoylquinic acid has revealed a notable absence in the current market. The primary antibodies available are related to the protein targets modulated by 1,3-DCQA, such as those in the PI3K/Akt signaling pathway, rather than the compound itself.[1] This is a common challenge in small molecule research, as the generation of highly specific antibodies to haptens like 1,3-DCQA is a complex immunological endeavor.

Consequently, researchers must rely on well-established analytical techniques for the specific detection and quantification of 1,3-DCQA. High-Performance Liquid Chromatography (HPLC) coupled with various detectors stands as the gold standard for the analysis of phenolic compounds, including 1,3-DCQA and its isomers.[2][3]

Comparison of this compound Detection Methods

The following table summarizes and compares the key performance characteristics of the most common and reliable methods for 1,3-DCQA quantification.

FeatureHPLC-PDAHPLC-MS/MS
Principle Separation by chromatography, detection by UV-Vis absorbance.Separation by chromatography, detection by mass-to-charge ratio.
Specificity Moderate to high. Co-elution of isomers or other compounds with similar spectral properties can interfere. Isomer differentiation is possible with good chromatographic separation.[3]Very high. Provides structural information and can distinguish between isomers based on fragmentation patterns.[2]
Sensitivity Good. Limits of detection (LOD) and quantification (LOQ) are typically in the µg/mL range.[2]Excellent. LOD and LOQ are often in the ng/mL to pg/mL range.
Quantitative Accuracy High, with proper calibration.Very high, especially with the use of stable isotope-labeled internal standards.
Instrumentation Widely available in analytical laboratories.More specialized and expensive instrumentation required.
Sample Throughput Moderate.Moderate.
Primary Application Quantification in plant extracts and other matrices with relatively high concentrations of 1,3-DCQA.Quantification in complex biological matrices (plasma, tissue), pharmacokinetic studies, and metabolite identification.[4]

Experimental Protocols

Protocol 1: Quantification of this compound using HPLC-PDA

This protocol provides a general framework for the analysis of 1,3-DCQA in plant extracts. Optimization of chromatographic conditions may be required depending on the specific matrix.

1. Sample Preparation (Plant Extract)

  • Accurately weigh the dried plant material.

  • Perform extraction with a suitable solvent (e.g., 70% methanol or ethanol) using sonication or maceration.

  • Centrifuge the extract to pellet solid debris.

  • Filter the supernatant through a 0.45 µm syringe filter prior to injection.

2. HPLC-PDA Conditions

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient starting with a low percentage of mobile phase B, gradually increasing to elute compounds of increasing hydrophobicity. An example gradient could be: 0-30 min, 10-40% B; 30-35 min, 40-100% B; 35-40 min, 100% B; 40-45 min, 100-10% B.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Detection: Photodiode array detector monitoring at wavelengths relevant for caffeoylquinic acids, typically around 325 nm.[5]

  • Column Temperature: 25-30 °C.

3. Calibration and Quantification

  • Prepare a stock solution of this compound standard of known purity (≥98%) in the mobile phase.[6]

  • Prepare a series of calibration standards by serial dilution of the stock solution.

  • Inject the calibration standards to generate a standard curve by plotting peak area against concentration.

  • Inject the prepared samples and quantify the amount of 1,3-DCQA by interpolating the peak area from the standard curve.

Protocol 2: Quantification of this compound using HPLC-MS/MS

This protocol is suitable for the sensitive and specific quantification of 1,3-DCQA in biological matrices.

1. Sample Preparation (Plasma)

  • To 100 µL of plasma, add an internal standard (e.g., a stable isotope-labeled 1,3-DCQA).

  • Perform protein precipitation by adding 300 µL of ice-cold acetonitrile.

  • Vortex and centrifuge at high speed (e.g., 12,000 rpm for 10 min at 4°C).

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. HPLC-MS/MS Conditions

  • Chromatographic conditions: Similar to the HPLC-PDA method, but often with faster gradients and smaller column dimensions for higher throughput.

  • Mass Spectrometer: A triple quadrupole mass spectrometer is commonly used.

  • Ionization Mode: Electrospray ionization (ESI) in negative mode is typically used for phenolic acids.

  • MRM Transitions: The specific mass transitions for 1,3-DCQA need to be determined by infusing a standard solution. The precursor ion will be [M-H]⁻ (m/z 515.1). Product ions are generated by collision-induced dissociation.[7] Two or three transitions are monitored for confident quantification and qualification.

    • Example transitions: 515.1 -> 353.1 (loss of a caffeoyl group), 515.1 -> 191.1 (quinic acid).

  • Optimization: The collision energy and other source parameters must be optimized for maximum signal intensity.

3. Data Analysis

  • Quantification is based on the peak area ratio of the analyte to the internal standard, plotted against the concentration of the calibration standards.

Visualizing Workflows and Pathways

To aid in conceptualizing the experimental and biological contexts of 1,3-DCQA research, the following diagrams are provided.

cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing start Biological or Plant Matrix extraction Extraction / Precipitation start->extraction filtration Filtration / Cleanup extraction->filtration hplc HPLC Separation (C18 Column) filtration->hplc Inject detector Detection (PDA or MS/MS) hplc->detector integration Peak Integration detector->integration Signal calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification

Figure 1. General workflow for the quantification of 1,3-DCQA.

cluster_pathway Known Signaling Pathways of 1,3-DCQA DCQA This compound TrkA TrkA DCQA->TrkA Activates Nrf2 Nrf2 DCQA->Nrf2 Induces nuclear translocation PI3K PI3K TrkA->PI3K Activates Akt Akt PI3K->Akt Activates GSK3b GSK3β Akt->GSK3b Inhibits (via phosphorylation) Bcl2_Bax Bcl-2/Bax Ratio Akt->Bcl2_Bax Increases Neuroprotection Neuroprotection & Antioxidant Response ARE ARE Nrf2->ARE Binds

Figure 2. Signaling pathways modulated by this compound.[1][4]

References

A Comparative Guide to HPLC and LC-MS Methods for the Quantification of 1,3-Dicaffeoylquinic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the quantitative analysis of 1,3-dicaffeoylquinic acid. The information presented is synthesized from various studies to offer a comprehensive overview for researchers selecting an analytical method for this and related phenolic compounds.

Introduction

This compound, a significant bioactive phenolic compound found in many medicinal plants, is of increasing interest for its potential therapeutic properties. Accurate and precise quantification of this compound is crucial for quality control, pharmacokinetic studies, and formulation development. Both HPLC-DAD and LC-MS are powerful analytical techniques for this purpose, each with distinct advantages and limitations. This guide outlines the experimental protocols and performance characteristics of each method to aid in the selection of the most appropriate technique for specific research needs.

Methodology Comparison

While a direct cross-validation study for this compound was not identified in the surveyed literature, this guide compiles and compares data from validated methods for dicaffeoylquinic acid isomers and other closely related phenolic compounds.

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

HPLC-DAD is a robust and widely used technique for the quantification of phenolic compounds. It offers excellent precision and accuracy, making it suitable for routine quality control.

Experimental Protocol: HPLC-DAD

A representative HPLC-DAD method for the analysis of dicaffeoylquinic acids is summarized below.

ParameterDescription
Column Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient elution with: A: 0.1% Formic acid in Water B: Acetonitrile
Flow Rate 0.8 - 1.0 mL/min
Injection Volume 10 - 20 µL
Column Temperature 25 - 35 °C
Detection Diode-Array Detector (DAD) at 330 nm

Performance Data: HPLC-DAD for Dicaffeoylquinic Acids

The following table summarizes the validation parameters for the quantitative analysis of dicaffeoylquinic acid isomers using HPLC-DAD, as reported in various studies.

Validation ParameterReported Range of Values
Linearity (r²) > 0.999
Limit of Detection (LOD) 0.1 - 0.3 µg/mL
Limit of Quantification (LOQ) 0.3 - 1.0 µg/mL
Accuracy (Recovery) 95 - 105%
Precision (RSD) < 2%
Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of mass spectrometry. This makes it particularly advantageous for analyzing complex matrices and for trace-level quantification.

Experimental Protocol: LC-MS/MS

A typical LC-MS/MS method for the analysis of this compound is outlined below.

ParameterDescription
LC Column UPLC/UHPLC C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm)
Mobile Phase Gradient elution with: A: 0.1% Formic acid in Water B: 0.1% Formic acid in Acetonitrile or Methanol
Flow Rate 0.2 - 0.4 mL/min
Injection Volume 1 - 5 µL
Ionization Source Electrospray Ionization (ESI), typically in negative mode
Mass Analyzer Triple Quadrupole (QqQ) or Time-of-Flight (TOF)
MS/MS Transitions Specific precursor-to-product ion transitions for this compound (e.g., m/z 515 -> 353, 191, 179)

Performance Data: LC-MS for Phenolic Compounds

Validation ParameterTypical Performance
Linearity (r²) > 0.99
Limit of Detection (LOD) 0.05 - 10 ng/mL
Limit of Quantification (LOQ) 0.15 - 50 ng/mL
Accuracy (Recovery) 85 - 115%
Precision (RSD) < 15% (typically < 5% for concentrations above LOQ)

Cross-Validation Workflow

The following diagram illustrates a typical workflow for the cross-validation of HPLC and LC-MS methods.

CrossValidationWorkflow A Prepare Standard Solutions & Quality Control (QC) Samples of this compound B HPLC Method Validation (Linearity, Accuracy, Precision, LOD, LOQ) A->B Use for HPLC Validation C LC-MS Method Validation (Linearity, Accuracy, Precision, LOD, LOQ) A->C Use for LC-MS Validation D Analyze the same set of samples (e.g., plant extracts) using both validated HPLC and LC-MS methods B->D C->D E Compare Quantitative Results (e.g., using Bland-Altman plot, t-test) D->E F Assess Method Correlation & Bias E->F

Cross-validation workflow for HPLC and LC-MS methods.

Summary and Recommendations

FeatureHPLC-DADLC-MS
Selectivity Good, based on retention time and UV spectrum. Co-elution can be a challenge.Excellent, based on retention time and specific mass-to-charge ratio (m/z). Highly effective for complex matrices.
Sensitivity Moderate. Suitable for quantification in the µg/mL range.[2]High to Very High. Ideal for trace analysis in the ng/mL to pg/mL range.[1]
Cost Lower initial investment and operational costs.Higher initial investment and maintenance costs.
Robustness Generally considered very robust and reliable for routine analysis.Can be more sensitive to matrix effects and requires more specialized expertise.
Application Ideal for routine quality control, content uniformity, and analysis of relatively high-concentration samples.Preferred for bioanalysis (e.g., plasma samples), metabolite identification, and quantification of trace-level impurities or analytes in complex samples.
  • For routine quality control of raw materials or finished products where the concentration of this compound is relatively high, HPLC-DAD is a cost-effective, robust, and reliable choice.

  • For applications requiring high sensitivity, such as pharmacokinetic studies, analysis of low-level analytes in complex biological matrices, or for confirmation of identity, LC-MS is the superior method.

A cross-validation of both methods is recommended when transferring from one technique to another or when comparing data from different laboratories to ensure consistency and reliability of the analytical results.

References

A Comparative Analysis of the Neuroprotective Effects of Dicaffeoylquinic Acid Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Dicaffeoylquinic acids (DCQAs), a class of polyphenolic compounds found in various plants, have garnered significant attention for their potent antioxidant and neuroprotective properties. These molecules exist as several positional isomers, with the location of the two caffeoyl moieties on the quinic acid core influencing their biological activity. This guide provides a comparative overview of the neuroprotective effects of different DCQA isomers, supported by experimental data, to aid researchers in the selection and investigation of these promising compounds for neurodegenerative disease therapeutics.

Quantitative Comparison of Neuroprotective Effects

The neuroprotective efficacy of DCQA isomers has been evaluated in various in vitro models of neuronal damage. The following tables summarize key quantitative data from studies investigating the protective effects of 3,4-dicaffeoylquinic acid (3,4-DCQA), 3,5-dicaffeoylquinic acid (3,5-DCQA), 4,5-dicaffeoylquinic acid (4,5-DCQA), and 1,5-dicaffeoylquinic acid (1,5-DCQA). It is important to note that the experimental conditions, such as cell lines, neurotoxic insults, and compound concentrations, vary between studies, which should be considered when making direct comparisons.

Table 1: Protection Against Oxidative Stress-Induced Neuronal Cell Death
DCQA Isomer Experimental Model Key Findings Citation
3,5-DCQAH₂O₂-induced injury in SH-SY5Y cells- Attenuated neuronal death- Restored intracellular glutathione levels- Attenuated caspase-3 activation[1][2]
3,4-DCQAH₂O₂-induced injury in SH-SY5Y cells- Exhibited neuroprotective effects (details not as extensively quantified as 3,5-DCQA in the same study)[1][2]
Table 2: Protection Against Amyloid-Beta (Aβ)-Induced Neurotoxicity
DCQA Isomer Experimental Model Key Findings Citation
3,5-DCQAAβ-induced toxicity in PC-12 cells- Increased cell viability up to 2.8-fold compared to control- Decreased intracellular oxidative stress by 51.3%[3]
1,5-DCQAAβ(1-42)-induced neurotoxicity in primary cortical neurons- Increased neuronal cell viability in a concentration-dependent manner[4]
4,5-DCQAAβ(42) aggregation and neurotoxicity in human neuroblastoma cells- Strongly inhibited the aggregation of Aβ42- Suppressed Aβ42-induced cytotoxicity[5]
Isochlorogenic acid A (likely 3,5-DCQA) and 1,5-DCQAAβ-induced cytotoxicity in MC65 and SH-SY5Y cells- Found to be the most active in protecting MC65 cells from Aβ-induced cell death among several DCQAs[6]

Key Signaling Pathways in Neuroprotection

The neuroprotective effects of DCQA isomers are mediated through the modulation of critical intracellular signaling pathways, primarily the PI3K/Akt and Nrf2 pathways, which are central to cell survival, antioxidant defense, and anti-inflammatory responses.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade is a crucial pathway for promoting neuronal survival and inhibiting apoptosis.

PI3K_Akt_Pathway DCQA DCQA Isomers (e.g., 1,5-DCQA, 3,5-DCQA) TrkA Trk A DCQA->TrkA activates PI3K PI3K TrkA->PI3K activates Akt Akt PI3K->Akt activates GSK3b GSK3β Akt->GSK3b inactivates Bcl2_Bax Bcl-2/Bax Ratio Akt->Bcl2_Bax modulates Survival Neuronal Survival Akt->Survival Apoptosis Apoptosis GSK3b->Apoptosis Bcl2_Bax->Apoptosis

PI3K/Akt pathway activation by DCQA isomers.

Studies have shown that 1,5-DCQA, in particular, prevents Aβ-induced neurotoxicity by activating the PI3K/Akt pathway. This activation leads to the inactivating phosphorylation of Glycogen Synthase Kinase 3β (GSK3β) and modulation of the Bcl-2/Bax protein ratio, ultimately inhibiting apoptotic pathways and promoting neuronal survival[4].

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

Nrf2_Pathway DCQA Dicaffeoylquinic Acids (3,4-, 3,5-, 4,5-DCQA) Keap1 Keap1 DCQA->Keap1 interacts with Nrf2 Nrf2 DCQA->Nrf2 promotes dissociation Keap1->Nrf2 sequesters for degradation ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus and binds to Antioxidant_Enzymes Antioxidant & Cytoprotective Gene Expression (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes initiates transcription of Oxidative_Stress Oxidative Stress Antioxidant_Enzymes->Oxidative_Stress counteracts Neuroprotection Neuroprotection Antioxidant_Enzymes->Neuroprotection Oxidative_Stress->Neuroprotection

Nrf2 pathway activation by DCQA isomers.

Comparative studies have indicated that dicaffeoylquinic acid isomers, in general, have a greater capacity to activate the Nrf2 signaling pathway compared to their monocaffeoylquinic acid counterparts[7]. This activation leads to the nuclear translocation of Nrf2, its binding to the Antioxidant Response Element (ARE), and the subsequent transcription of a battery of protective genes, thereby mitigating oxidative stress and conferring neuroprotection.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to assess the neuroprotective effects of DCQA isomers.

Cell Viability Assessment using MTT Assay

This protocol outlines the general steps for determining cell viability in a neurotoxicity model.

MTT_Assay_Workflow Start Start Plate_Cells Plate Neuronal Cells (e.g., SH-SY5Y, PC-12) in 96-well plates Start->Plate_Cells Pretreat Pre-treat with DCQA Isomers (various concentrations) Plate_Cells->Pretreat Induce_Toxicity Induce Neurotoxicity (e.g., H₂O₂, Amyloid-Beta) Pretreat->Induce_Toxicity Add_MTT Add MTT Reagent (e.g., 0.5 mg/mL) Induce_Toxicity->Add_MTT Incubate Incubate (e.g., 2-4 hours at 37°C) Add_MTT->Incubate Solubilize Solubilize Formazan (e.g., with DMSO) Incubate->Solubilize Measure_Absorbance Measure Absorbance (e.g., at 570 nm) Solubilize->Measure_Absorbance End End Measure_Absorbance->End

Workflow for the MTT cell viability assay.

Detailed Steps:

  • Cell Plating: Seed neuronal cells (e.g., SH-SY5Y or PC-12) in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and allow them to adhere overnight.

  • Pre-treatment: The following day, replace the medium with fresh medium containing various concentrations of the DCQA isomer to be tested. Incubate for a predetermined period (e.g., 2-24 hours).

  • Induction of Neurotoxicity: After pre-treatment, expose the cells to a neurotoxic agent such as hydrogen peroxide (e.g., 100 µM) or aggregated amyloid-beta peptide (e.g., 10 µM).

  • MTT Addition: Following the neurotoxin incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL. Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm. Cell viability is expressed as a percentage of the control (untreated) cells.[8][9]

Western Blot Analysis of Signaling Proteins

This protocol describes the general procedure for detecting the activation of signaling proteins like Akt and Nrf2.

Detailed Steps:

  • Cell Lysis: After treatment with DCQA isomers and/or a neurotoxin, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay, such as the Bradford or BCA assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-Akt, total Akt, Nrf2) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize them using an imaging system. The band intensities can be quantified using densitometry software.

Conclusion

The available evidence strongly suggests that dicaffeoylquinic acid isomers are potent neuroprotective agents. While all studied isomers exhibit beneficial effects, there appear to be differences in their efficacy and primary mechanisms of action depending on the specific neurotoxic insult. Dicaffeoylquinic acids, as a group, show superior antioxidant and Nrf2-activating properties compared to monocaffeoylquinic acids. Further head-to-head comparative studies under standardized conditions are warranted to definitively rank the neuroprotective potency of the different DCQA isomers and to fully elucidate their structure-activity relationships. Such studies will be invaluable for the rational design and development of novel therapeutics for neurodegenerative diseases.

References

Assessing Synergistic Effects of Caffeoylquinic Acids and Related Phenolic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative assessment of the synergistic effects of caffeoylquinic acids and related phenolic compounds with other therapeutic agents. Due to a lack of available experimental data on the specific synergistic interactions of 1,3-dicaffeoylquinic acid with other named compounds, this document leverages data from a closely related and structurally similar compound, caffeic acid, to illustrate the potential for synergistic activity. The findings from a study on the combination of caffeic acid and the chemotherapeutic drug paclitaxel are presented as a case study.

Synergistic Potential of Caffeic Acid with Paclitaxel in Non-Small-Cell Lung Cancer

Caffeic acid (CA), a phenolic compound and a building block of dicaffeoylquinic acids, has been shown to exhibit synergistic anticancer effects when combined with paclitaxel (PTX) in non-small-cell lung cancer (NSCLC) H1299 cells. This combination has been demonstrated to enhance the inhibition of cancer cell proliferation and induce apoptosis more effectively than either compound administered alone.

Quantitative Data Summary

The following table summarizes the quantitative data on the synergistic effects of caffeic acid and paclitaxel on H1299 cancer cells.

Combined CompoundsExperimental ModelConcentrationObserved Synergistic EffectReference
Caffeic Acid + PaclitaxelHuman NSCLC cell line (H1299)CA: 20 µM, PTX: 5 nMSignificant decrease in cell proliferation compared to individual treatments.[1]
Caffeic Acid + PaclitaxelH1299 xenografts in nude miceCA: 10 mg/kg, PTX: 10 mg/kgMore effective suppression of tumor growth compared to individual treatments.[1]
Experimental Protocols

In Vitro Cell Proliferation Assay: [1]

  • Cell Line: Human non-small-cell lung cancer H1299 cells.

  • Treatment: Cells were treated with caffeic acid (20 µM), paclitaxel (5 nM), or a combination of both for 48 hours.

  • Method: Cell viability was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Analysis: The absorbance was measured at 570 nm using a microplate reader. The combination index (CI) was calculated to determine the nature of the interaction (synergism, addition, or antagonism).

In Vivo Xenograft Model: [1]

  • Animal Model: Male nude mice (BALB/cAnN.Cg-Foxn1nu/CrlNarl) were subcutaneously injected with H1299 cells.

  • Treatment: Once tumors reached a volume of 100-150 mm³, mice were randomly assigned to four groups: control (vehicle), caffeic acid alone (10 mg/kg/day, i.p.), paclitaxel alone (10 mg/kg/day, i.p.), and the combination of caffeic acid and paclitaxel.

  • Method: Tumor volume was measured every two days using calipers. After 21 days, the mice were euthanized, and the tumors were excised and weighed.

  • Analysis: Tumor growth inhibition was calculated and statistically analyzed to compare the efficacy of the different treatment regimens.

Visualizations

Experimental Workflow for Assessing Synergy

The following diagram illustrates the general workflow for evaluating the synergistic effects of two compounds in a cancer cell line.

experimental_workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cell_culture Cancer Cell Culture (e.g., H1299) treatment Treatment with: - Compound A (e.g., Caffeic Acid) - Compound B (e.g., Paclitaxel) - Combination (A+B) cell_culture->treatment viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay apoptosis_assay Apoptosis Assay (e.g., Flow Cytometry) treatment->apoptosis_assay data_analysis Data Analysis (Combination Index) viability_assay->data_analysis apoptosis_assay->data_analysis xenograft Xenograft Model (e.g., Nude Mice) tumor_induction Tumor Induction xenograft->tumor_induction treatment_animal Treatment Regimens tumor_induction->treatment_animal tumor_measurement Tumor Volume Measurement treatment_animal->tumor_measurement final_analysis Tumor Weight Analysis tumor_measurement->final_analysis

Caption: Workflow for in vitro and in vivo assessment of synergistic anticancer effects.

Proposed Signaling Pathway for Caffeic Acid and Paclitaxel Synergy

The synergistic effect of caffeic acid and paclitaxel in H1299 cells is proposed to be mediated through the induction of apoptosis via the activation of the MAPK signaling pathway.

signaling_pathway cluster_cell Cancer Cell CA Caffeic Acid MAPK MAPK Pathway (ERK, JNK) CA->MAPK PTX Paclitaxel PTX->MAPK Bax Bax Activation MAPK->Bax Caspase9 Caspase-9 Activation Bax->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed signaling pathway for the synergistic pro-apoptotic effect of Caffeic Acid and Paclitaxel.

References

A Comparative Guide to the Inter-Laboratory Validation of Analytical Methods for 1,3-Dicaffeoylquinic Acid and Its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The primary methods discussed are High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) and Liquid Chromatography-Mass Spectrometry (LC-MS), which are commonly employed for the analysis of these phenolic compounds in various matrices, including plant extracts.

Comparative Analysis of Validated HPLC-DAD Methods

The following tables summarize the performance characteristics of various HPLC-DAD methods validated for the quantitative analysis of DCQA isomers. These parameters are crucial for assessing the reliability, sensitivity, and accuracy of an analytical method.

Table 1: Comparison of HPLC-DAD Method Performance for Dicaffeoylquinic Acid Isomers

ParameterMethod 1 (3,4-, 3,5-, 4,5-DCQA in Ligularia fischeri)Method 2 (3-, 4-, 5-CQA in Eribotrya japonica)
Linearity (R²) >0.9990.9996 - 0.9999
Limit of Detection (LOD) Not Specified0.112 - 0.334 µg/mL
Limit of Quantification (LOQ) Not Specified0.340 - 1.043 µg/mL
Precision (RSD %) Intra-day: < 0.25%Intra-day: 0.07 - 0.52%; Inter-day: 0.00 - 0.8%[1]
Accuracy (Recovery %) Not Specified95.6 - 102.3%[1]

Detailed Experimental Protocols

Detailed methodologies are essential for the replication and adaptation of analytical methods. The following sections outline the experimental conditions for the validated methods presented above.

Method 1: Analysis of DCQA Isomers in Ligularia fischeri[2]
  • Instrumentation: High-Performance Liquid Chromatography with Photodiode Array Detector (HPLC-PDA).

  • Column: Prontosil C18 (250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B) was used. The gradient elution was programmed over 10-minute intervals as follows: 10–15% B; 15–20% B; 20–25% B; 25–40% B; 40–70% B; 70–95% B. The final 10 minutes were run isocratically at 95% B[2].

  • Flow Rate: 0.5 mL/min[2].

  • Column Temperature: 35 °C[2].

  • Detection Wavelength: 284 nm[2].

  • Injection Volume: Not Specified.

Method 2: Analysis of Caffeoylquinic Acid Isomers in Eribotrya japonica[1][3]
  • Instrumentation: HPLC with Diode Array Detector (HPLC-DAD).

  • Column: SHISEIDO CAPCELL PAK C18 (4.6 x 250 mm)[3].

  • Mobile Phase: A gradient of 0.1% (v/v) formic acid in water (A) and acetonitrile (B). The gradient program was as follows: 0 min, 5% B; 0-10 min, 5% B; 10-40 min, 15% B; 40-60 min, 100% B[3].

  • Flow Rate: 1 mL/min[3].

  • Column Temperature: 25 °C[3].

  • Detection Wavelength: 280 nm[1][3].

  • Injection Volume: 10 µL[3].

Analytical Workflow and Method Validation

The development and validation of an analytical method for 1,3-dicaffeoylquinic acid follows a structured workflow to ensure the generated data is reliable and reproducible.

Analytical Method Validation Workflow cluster_prep Sample and Standard Preparation cluster_analysis Chromatographic Analysis cluster_validation Method Validation Parameters cluster_report Reporting Standard Standard Preparation (1,3-DCQA Reference) HPLC HPLC-DAD or LC-MS Analysis Standard->HPLC Sample Sample Preparation (Extraction & Dilution) Sample->HPLC Data Data Acquisition HPLC->Data Specificity Specificity Data->Specificity Linearity Linearity & Range Data->Linearity LOD_LOQ LOD & LOQ Data->LOD_LOQ Precision Precision (Repeatability & Intermediate) Data->Precision Accuracy Accuracy (Recovery) Data->Accuracy Robustness Robustness Data->Robustness Report Validation Report Specificity->Report Linearity->Report LOD_LOQ->Report Precision->Report Accuracy->Report Robustness->Report

Caption: Workflow for the validation of an analytical method for this compound.

Signaling Pathway Investigation with this compound

This compound has been investigated for its biological activities, which often involve the modulation of specific signaling pathways. Understanding these pathways is crucial for drug development professionals.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DCQA This compound TrkA TrkA DCQA->TrkA activates PI3K PI3K TrkA->PI3K Erk12 Erk1/2 TrkA->Erk12 Akt Akt PI3K->Akt GSK3b GSK3β (Inactive) Akt->GSK3b phosphorylates Bcl2_Bax Modulation of Bcl-2/Bax Ratio Akt->Bcl2_Bax Erk12->Bcl2_Bax Apoptosis ↓ Apoptosis Bcl2_Bax->Apoptosis

Caption: Proposed signaling pathway of this compound's neuroprotective effects.

References

A Comparative Analysis of Dicaffeoylquinic Acid Isomer Stability for Researchers and Pharmaceutical Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Dicaffeoylquinic acids (diCQAs), a class of polyphenolic compounds found in numerous medicinal plants, are of significant interest to researchers and drug development professionals for their diverse pharmacological activities, including antioxidant, anti-inflammatory, and antiviral properties. However, the inherent instability of these isomers presents a considerable challenge during extraction, processing, and storage, potentially impacting their therapeutic efficacy. This guide provides a comparative study of the stability of different diCQA isomers, supported by experimental data, to aid in the development of stable and effective formulations.

The stability of diCQA isomers is influenced by several factors, including temperature, light exposure, pH, and the solvent used. Generally, mono-caffeoylquinic acids (monoCQAs) exhibit greater stability than diCQAs. Among the diCQA isomers, the position of the caffeoyl groups on the quinic acid core plays a crucial role in their relative stability.

Influence of Temperature and Light

Temperature and light are critical factors affecting the stability of diCQA isomers. Studies have shown that diCQAs degrade significantly at room temperature, a process that is exacerbated by exposure to light.[1][2] For instance, after seven days of storage at room temperature in transparent vials, significant degradation of 3,4-diCQA, 3,5-diCQA, and 4,5-diCQA was observed.[1] Conversely, storage at 4°C in brown bottles significantly improves the stability of these isomers.[1]

The combined effect of light and room temperature leads to substantial decomposition of both mono- and di-acyl CQAs.[1][2] Therefore, it is recommended to store diCQA isomers and related samples at refrigerated temperatures and protected from light to minimize degradation.[1]

Impact of pH

The pH of the medium has a profound effect on the stability and isomerization of diCQAs. These compounds are generally more stable under acidic conditions.[1] As the pH increases towards neutral and basic conditions, the rate of degradation and isomerization accelerates.[3][4] For example, 3,5-diCQA is stable in acidic environments, but at neutral and basic pH, it rapidly isomerizes to 3,4-diCQA and 4,5-diCQA.[1] This pH-dependent instability is a critical consideration for formulation development, particularly for oral dosage forms that will encounter the varying pH environments of the gastrointestinal tract.

Effect of Solvents

The choice of solvent also impacts the stability of diCQA isomers. Studies have shown that CQAs, including diCQAs, are more prone to degradation in methanol solutions compared to ethanol solutions.[1][5] In a 100% methanol solution at room temperature and exposed to light, the degradation of 4,5-diCQA, 3,4-diCQA, and 3,5-diCQA was approximately 45.0%, 33.3%, and 17.4%, respectively, after seven days.[1][6] This suggests that the use of methanol as a solvent during extraction and analysis should be carefully considered to avoid artificial degradation of the target compounds.

Comparative Stability of Isomers

Experimental data suggests differences in the relative stability of common diCQA isomers. Under thermal stress at room temperature, the degradation rates after seven days were approximately 10.08% for 4,5-diCQA, 7.82% for 3,4-diCQA, and 7.03% for 3,5-diCQA, indicating that 4,5-diCQA is the least stable of the three under these conditions.[1] The stability of diCQAs is thought to be influenced by the steric hindrance of the ester groups and whether the ester bond is in an equatorial or axial position, with equatorial bonds contributing to greater stability.[1]

Condition3,4-diCQA (% Degradation)3,5-diCQA (% Degradation)4,5-diCQA (% Degradation)Reference
Room Temperature (7 days, in 50% Methanol, dark)7.827.0310.08[1]
Room Temperature (7 days, in 50% Methanol, light)17.4414.4318.02[1]
Room Temperature (7 days, in 100% Methanol, light)33.2517.4444.96[1][6]

Degradation Pathways

The primary degradation pathways for diCQAs include isomerization (acyl migration), methylation, and hydrolysis.[1][2] Isomerization involves the movement of a caffeoyl group from one hydroxyl group to another on the quinic acid ring. For example, 3,5-diCQA can isomerize to 3,4-diCQA and 4,5-diCQA.[1] This process is particularly prevalent under neutral to basic conditions and can also be induced by heat.

G cluster_conditions Influencing Factors cluster_isomers diCQA Isomers cluster_degradation Degradation Products Temperature Temperature diCQA Dicaffeoylquinic Acids (e.g., 3,4-diCQA, 3,5-diCQA, 4,5-diCQA) Temperature->diCQA Light Light Light->diCQA pH pH pH->diCQA Solvent Solvent Solvent->diCQA Isomers Other diCQA Isomers diCQA->Isomers Isomerization Hydrolysis Caffeic Acid + Caffeoylquinic Acid diCQA->Hydrolysis Hydrolysis Methylation Methylated Derivatives diCQA->Methylation Methylation G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Interpretation A Prepare diCQA Stock Solutions B Aliquot into Vials A->B C Apply Stress Conditions (Temp, Light, pH, Solvent) B->C D Sample at Time Points C->D E Inject Sample into HPLC D->E F Separation on C18 Column E->F G Detection (PDA/MS) F->G H Quantify Peak Areas G->H I Calculate % Degradation H->I J Determine Stability Profile I->J

References

Safety Operating Guide

Navigating the Disposal of 1,3-Dicaffeoylquinic Acid: A Safety-First Approach

Author: BenchChem Technical Support Team. Date: November 2025

Essential Guidance for Laboratory Professionals on the Proper Disposal of 1,3-Dicaffeoylquinic Acid, Emphasizing Safety and Regulatory Compliance in Light of Conflicting Hazard Information.

For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory chemicals is a cornerstone of a safe and compliant research environment. This guide provides essential, immediate safety and logistical information for the disposal of this compound, a widely used polyphenol in research. A critical consideration in the disposal of this compound is the conflicting safety information provided by different suppliers, necessitating a conservative, safety-first approach.

Conflicting Safety Data: A Case for Caution

An analysis of Safety Data Sheets (SDS) from prominent chemical suppliers reveals significant discrepancies in the hazard classification of this compound. This conflicting information underscores the importance of treating the substance with a high degree of caution.

One supplier, Cayman Chemical, states that the substance is not classified as hazardous according to the Globally Harmonized System (GHS) and suggests that smaller quantities can be disposed of with household waste.[1] In contrast, the SDS from Selleck Chemicals classifies this compound as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[2] The product information from Cayman Chemical also includes a general warning that the material should be considered hazardous until further information is available and advises against ingestion, inhalation, or contact with skin and eyes.[3]

Given these conflicting classifications, a conservative approach is the only responsible course of action. Therefore, it is strongly recommended to handle and dispose of this compound as a hazardous chemical to ensure the safety of laboratory personnel and to protect the environment.

Comparative Safety Data Overview

The following table summarizes the key differences in the safety and disposal information provided by Cayman Chemical and Selleck Chemicals for this compound.

FeatureCayman Chemical SDSSelleck Chemicals SDS
GHS Hazard Classification Not classified as hazardous[1]Acute toxicity, Oral (Category 4); Acute aquatic toxicity (Category 1); Chronic aquatic toxicity (Category 1)[2]
Hazard Statements None[1]H302: Harmful if swallowed; H410: Very toxic to aquatic life with long lasting effects[2]
Disposal Recommendation Smaller quantities can be disposed of with household waste[1]Dispose of contents/container to an approved waste disposal plant[2]
Environmental Precautions Do not allow to enter sewers/ surface or ground water[1]P273: Avoid release to the environment[2]

Recommended Disposal Procedures

Based on the conservative approach of treating this compound as a hazardous substance, the following step-by-step procedures should be followed for its disposal.

Disposal of Solid this compound
  • Personal Protective Equipment (PPE): Before handling, ensure you are wearing appropriate PPE, including safety goggles with side-shields, gloves, and a lab coat.[2]

  • Waste Collection: Collect all waste solid this compound and any contaminated materials (e.g., weighing paper, pipette tips) in a designated, clearly labeled, and sealable hazardous waste container.

  • Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Aquatic Hazard").

  • Storage: Store the sealed waste container in a designated, secure area for hazardous waste, away from incompatible materials.

  • Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

Disposal of this compound Solutions

Solutions of this compound, for instance in solvents like DMSO or ethanol, must also be treated as hazardous waste.

  • PPE: Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Do Not Pour Down the Drain: Due to its classification as very toxic to aquatic life, do not dispose of any solutions containing this compound down the sanitary sewer.[2]

  • Waste Collection: Collect all waste solutions in a designated, leak-proof, and clearly labeled hazardous waste container. If required by your institution, segregate waste streams based on the solvent.

  • Labeling: Label the container with "Hazardous Waste," the full chemical name "this compound," the solvent used, and the approximate concentration. Also, indicate the associated hazards.

  • Storage and Disposal: Store the sealed container in a designated hazardous waste storage area and arrange for its disposal through your institution's EHS department or a licensed contractor.

Decision Workflow for Disposal

The following diagram illustrates a logical workflow for making decisions regarding the disposal of this compound, emphasizing a safety-first principle.

DisposalWorkflow Disposal Decision Workflow for this compound start Start: Need to dispose of This compound check_sds Check the supplier's Safety Data Sheet (SDS) start->check_sds sds_conflict Is there conflicting information or any doubt about safety? check_sds->sds_conflict hazardous_disposal Follow Hazardous Waste Disposal Protocol: - Use appropriate PPE - Collect in labeled, sealed container - Contact EHS for pickup sds_conflict->hazardous_disposal Yes non_hazardous_disposal Consult with EHS Officer before proceeding with non-hazardous disposal route sds_conflict->non_hazardous_disposal No end End: Safe and compliant disposal hazardous_disposal->end non_hazardous_disposal->end

References

Essential Safety and Logistics for Handling 1,3-Dicaffeoylquinic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential guidance for the safe handling and disposal of 1,3-Dicaffeoylquinic acid. Given conflicting safety data, a cautious approach is strongly recommended to ensure personnel safety and environmental protection.

Hazard Assessment and Conflicting Data

There is conflicting information regarding the hazards of this compound. While one Safety Data Sheet (SDS) classifies the substance as not hazardous under the Globally Harmonized System (GHS), another indicates potential health and environmental risks.

It is imperative to handle this compound as a potentially hazardous substance.

Data SourceGHS ClassificationKey Recommendations
Cayman Chemical SDS Not ClassifiedFollow usual precautionary measures for handling chemicals.
Selleck Chemicals SDS Acute toxicity, Oral (Category 4)Acute aquatic toxicity (Category 1)Chronic aquatic toxicity (Category 1)Wash skin thoroughly after handling. Avoid release to the environment.

Due to these discrepancies, the following operational and disposal plans are based on the more stringent classification.

Personal Protective Equipment (PPE)

The following PPE is essential to minimize exposure when handling this compound, particularly in its powdered form.

PPE CategoryItemSpecification and Rationale
Hand Protection Chemical-resistant glovesNitrile or Neoprene gloves are recommended for their resistance to a range of chemicals. Ensure gloves are powder-free to prevent aerosolization of the compound. Regularly inspect gloves for any signs of degradation or punctures before and during use. For prolonged contact or in case of a spill, consider double-gloving.
Eye Protection Safety glasses with side shields or GogglesTo protect against splashes and airborne particles. If there is a significant risk of splashing, a face shield should be worn in addition to safety glasses or goggles.
Respiratory Protection N95 respirator or higherRecommended when handling the powder outside of a certified chemical fume hood to prevent inhalation of airborne particles. Ensure proper fit testing and use in accordance with institutional guidelines.
Body Protection Laboratory coatA standard lab coat should be worn to protect skin and clothing from contamination. Ensure the lab coat is buttoned and the sleeves cover the wrists.

Operational Plan: Safe Handling Protocol

Adherence to a strict handling protocol is crucial to ensure safety.

  • Preparation :

    • Designate a specific area for handling this compound, preferably within a chemical fume hood.

    • Ensure a safety shower and eyewash station are readily accessible.

    • Assemble all necessary PPE and handling equipment (e.g., spatulas, weighing paper, containers) before starting work.

  • Handling the Solid :

    • When weighing or transferring the powdered compound, perform these actions in a chemical fume hood to minimize inhalation risk.

    • Use appropriate tools (e.g., chemical-resistant spatula) to handle the solid. Avoid creating dust.

    • Keep containers of this compound tightly closed when not in use.

  • Preparing Solutions :

    • When dissolving the solid, add the solvent to the solid slowly to avoid splashing.

    • If sonication is required, ensure the container is securely capped.

  • Spill Management :

    • Small spills : Gently cover the spill with an absorbent material. Wearing appropriate PPE, carefully sweep the material into a designated waste container. Clean the area with a suitable solvent.

    • Large spills : Evacuate the area and follow institutional emergency procedures.

  • Personal Hygiene :

    • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1]

    • Do not eat, drink, or smoke in the laboratory.

Disposal Plan

Proper disposal is critical to prevent environmental contamination, particularly given the potential for high aquatic toxicity.

Waste StreamDisposal Procedure
Solid this compound Collect in a clearly labeled, sealed container for hazardous waste. The label should include the chemical name and associated hazards.
Contaminated Labware (e.g., gloves, weighing paper, pipette tips) Place in a designated hazardous waste container. Do not dispose of in regular trash.
Aqueous Solutions Due to the high aquatic toxicity, do not pour solutions down the drain. Collect in a labeled hazardous waste container for chemical waste.
Organic Solvent Solutions Collect in a labeled hazardous waste container for flammable/organic waste, ensuring compatibility with other contents.

All waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on waste stream management.

Visualization of the Handling and Disposal Workflow

The following diagram outlines the key steps for the safe handling and disposal of this compound.

Caption: Workflow for safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-Dicaffeoylquinic acid
Reactant of Route 2
1,3-Dicaffeoylquinic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.